Fluralaner analogue-2
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
CAS-Nummer |
864731-37-3 |
|---|---|
Molekularformel |
C20H15Cl2F3N2O4 |
Molekulargewicht |
475.2 g/mol |
IUPAC-Name |
2-[[4-[5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]-2-methylbenzoyl]amino]acetic acid |
InChI |
InChI=1S/C20H15Cl2F3N2O4/c1-10-4-11(2-3-15(10)18(30)26-9-17(28)29)16-8-19(31-27-16,20(23,24)25)12-5-13(21)7-14(22)6-12/h2-7H,8-9H2,1H3,(H,26,30)(H,28,29) |
InChI-Schlüssel |
FLSLJCITJHGBRN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C2=NOC(C2)(C3=CC(=CC(=C3)Cl)Cl)C(F)(F)F)C(=O)NCC(=O)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of Fluralaner Analogue-2
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding a specific compound designated as "Fluralaner analogue-2" is not publicly available. This technical guide presents a hypothetical synthesis and characterization pathway for a representative analogue, 4-[5-(3,5-Difluorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl]-2-methyl-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]benzamide , based on established synthetic routes for Fluralaner (B1663891) and related isoxazoline (B3343090) insecticides.
Introduction
Fluralaner is a potent, broad-spectrum insecticide and acaricide belonging to the isoxazoline class of compounds.[1][2] Its novel mode of action involves the antagonism of both γ-aminobutyric acid (GABA)-gated and L-glutamate-gated chloride channels in arthropods, leading to neuronal hyperexcitation and death.[2][3][4] The development of analogues is a critical step in drug discovery, aiming to enhance efficacy, broaden the spectrum of activity, and improve the safety profile. This guide details a potential synthetic route and characterization of a close structural analogue of Fluralaner, substituting the 3,5-dichlorophenyl moiety with a 3,5-difluorophenyl group.
Synthesis of this compound
The proposed synthesis is a multi-step process involving the preparation of two key intermediates followed by their final coupling.
Synthetic Scheme
Caption: Synthetic pathway for this compound.
Experimental Protocols
2.2.1. Synthesis of Intermediate I: 4-[5-(3,5-Difluorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl]-2-methylbenzoic acid
-
Step 1: Synthesis of 4-acetyl-2-methylbenzoic acid from 2-fluorotoluene. This step follows established industrial routes for the corresponding Fluralaner intermediate.[1]
-
Step 2: Condensation and Cyclization.
-
To a solution of 4-acetyl-2-methylbenzoic acid (1.0 eq) and 3',5'-difluoro-2,2,2-trifluoroacetophenone (1.1 eq) in a suitable solvent such as ethanol, add a base like triethylamine (B128534) (1.5 eq).
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and add hydroxylamine (B1172632) hydrochloride (1.2 eq).
-
Continue refluxing for another 8-12 hours until cyclization is complete, monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture, acidify with dilute HCl, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield Intermediate I.
-
2.2.2. Synthesis of Intermediate II: 2-Amino-N-(2,2,2-trifluoroethyl)acetamide
-
Step 1: Boc Protection of Glycine. To a solution of glycine (1.0 eq) in a mixture of dioxane and water, add di-tert-butyl dicarbonate (B1257347) (Boc)2O (1.1 eq) and sodium hydroxide (B78521) to maintain a basic pH. Stir at room temperature for 12 hours. Acidify and extract the Boc-glycine.
-
Step 2: Amide Coupling and Deprotection.
-
To a solution of Boc-glycine (1.0 eq) in dichloromethane, add N,N'-carbonyldiimidazole (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).
-
After 30 minutes, add 2,2,2-trifluoroethylamine (1.2 eq) and stir at room temperature for 12-18 hours.
-
Wash the reaction mixture with dilute acid and brine, then dry and concentrate.
-
Dissolve the crude Boc-protected amide in a solution of HCl in dioxane or trifluoroacetic acid to remove the Boc protecting group.
-
Concentrate the solution to yield Intermediate II as its hydrochloride salt.
-
2.2.3. Synthesis of this compound
-
To a solution of Intermediate I (1.0 eq) in dichloromethane, add 1-[3-(Dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDC HCl) (1.2 eq) and stir for 15 minutes at room temperature.
-
Add Intermediate II hydrochloride (1.1 eq) and a base such as N,N-diisopropylethylamine (DIPEA) (1.5 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the mixture with dichloromethane, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.
Characterization of this compound
Comprehensive characterization is essential to confirm the structure and purity of the synthesized analogue.
Spectroscopic Data
| Technique | Expected Observations for this compound |
| ¹H NMR | Signals corresponding to aromatic protons of the difluorophenyl and methylbenzoyl groups, methylene (B1212753) protons of the isoxazoline ring and the glycine ethylamide backbone, and the methyl group protons. |
| ¹³C NMR | Resonances for the quaternary carbon attached to the trifluoromethyl group, aromatic carbons, carbonyl carbons of the amide and benzoic acid, and aliphatic carbons. |
| ¹⁹F NMR | Signals for the trifluoromethyl group and the two fluorine atoms on the phenyl ring. |
| Mass Spec (HRMS) | Calculation of the exact mass of the protonated molecule [M+H]⁺ to confirm the elemental composition. |
| FT-IR | Characteristic absorption bands for N-H stretching (amide), C=O stretching (amide and carboxylic acid), C-F stretching, and aromatic C-H stretching. |
Chromatographic and Physical Data
| Parameter | Method | Expected Result |
| Purity | High-Performance Liquid Chromatography (HPLC) | >95% |
| Melting Point | Differential Scanning Calorimetry (DSC) or Melting Point Apparatus | A sharp, defined melting point range. |
| LogP | Calculated or experimentally determined | Expected to be high, similar to Fluralaner. |
Mechanism of Action and Signaling Pathway
Fluralaner and its analogues act on the central nervous system of arthropods.
Caption: Mechanism of action of this compound.
The primary mode of action is the non-competitive antagonism of GABA-gated and L-glutamate-gated chloride channels.[5][6] This blockage prevents the influx of chloride ions into the neuron, thereby inhibiting hyperpolarization and leading to uncontrolled neuronal activity, paralysis, and eventual death of the parasite.[7]
Conclusion
This guide provides a comprehensive, albeit hypothetical, framework for the synthesis and characterization of a novel Fluralaner analogue. The outlined protocols are based on established chemical principles and literature precedents for the synthesis of isoxazoline-class insecticides. Successful synthesis and thorough characterization of such analogues are vital for the discovery of next-generation parasiticides with improved properties. Further studies would be required to determine the in vitro and in vivo efficacy and safety profile of this specific analogue.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Fluralaner - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Ectoparasiticides Used in Small Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 5. Comparative pharmacokinetics of fluralaner in dogs and cats following single topical or intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. WO2021122356A1 - Process for preparing fluralaner - Google Patents [patents.google.com]
In-Depth Technical Guide to the Physicochemical Properties of Fluralaner
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluralaner (B1663891) is a potent, broad-spectrum ectoparasiticide belonging to the isoxazoline (B3343090) class of compounds. Its efficacy is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with the target receptors in parasites. This technical guide provides a comprehensive overview of the core physicochemical properties of Fluralaner, detailed experimental protocols for their determination, and a visualization of its mechanism of action. All quantitative data is presented in structured tables for clarity and comparative analysis.
Physicochemical Properties of Fluralaner
Fluralaner is a complex synthetic molecule with distinct chemical features that contribute to its biological activity and pharmacokinetic profile. A summary of its key physicochemical properties is provided in the tables below.
Table 1: General and Chemical Properties of Fluralaner
| Property | Value | Reference(s) |
| IUPAC Name | 4-[5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-3-yl]-2-methyl-N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]benzamide | [1] |
| CAS Number | 864731-61-3 | [2] |
| Molecular Formula | C₂₂H₁₇Cl₂F₆N₃O₃ | [1] |
| Molecular Weight | 556.29 g/mol | [2] |
| Appearance | White to pale yellow crystalline solid | [2] |
| Isomerism | Racemic mixture of two enantiomers | [1] |
Table 2: Solubility and Partitioning Characteristics of Fluralaner
| Property | Value | Conditions | Reference(s) |
| Water Solubility | Poorly soluble | Aqueous buffers | [2] |
| Organic Solvent Solubility | Soluble | Acetone, ethyl acetate, methanol, acetonitrile (B52724), N,N-dimethylacetamide | [2] |
| LogP (o/w) | 5.35 | Experimentally determined | [3] |
| pKa | Not specified (unionized at physiological pH 1-12) | [3] |
Table 3: Thermal and Spectroscopic Properties of Fluralaner
| Property | Value | Reference(s) |
| Melting Point | 174–175°C (onset) | [2] |
| UV/Vis λmax | 265 nm |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical parameters of Fluralaner are outlined below. These protocols are based on established analytical techniques and can be adapted for specific laboratory settings.
Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method
The shake-flask method is the traditional and most reliable method for determining the LogP of a compound.
Principle: The compound is partitioned between n-octanol and water. The concentration of the compound in each phase is measured, and the partition coefficient is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.
Materials:
-
Fluralaner analytical standard
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Volumetric flasks
-
Centrifuge tubes with screw caps
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Analytical balance
-
HPLC-UV system or other suitable analytical instrument for quantification
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of Fluralaner in n-octanol at a known concentration (e.g., 1 mg/mL).
-
Prepare a series of dilutions from the stock solution.
-
-
Partitioning:
-
In a centrifuge tube, add equal volumes of the Fluralaner solution in n-octanol and water (e.g., 5 mL of each).
-
Securely cap the tube and shake vigorously for a predetermined time (e.g., 1 hour) at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Centrifuge the mixture at a sufficient speed and duration to achieve complete separation of the two phases.
-
-
Quantification:
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.
-
Determine the concentration of Fluralaner in each phase using a validated analytical method, such as HPLC-UV.
-
-
Calculation:
-
Calculate the partition coefficient (P) using the formula: P = [Fluralaner]octanol / [Fluralaner]water
-
The LogP is the logarithm (base 10) of the partition coefficient: LogP = log10(P)
-
Determination of pKa by Potentiometric Titration
For poorly water-soluble compounds like Fluralaner, a co-solvent method is often employed for pKa determination.
Principle: The compound is dissolved in a mixture of water and an organic co-solvent. The solution is then titrated with a strong acid or base, and the pH is monitored with a pH meter. The pKa is determined from the inflection point of the titration curve.
Materials:
-
Fluralaner analytical standard
-
Organic co-solvent (e.g., methanol, acetonitrile)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Potassium chloride (KCl) for maintaining ionic strength
-
pH meter with a combination electrode
-
Automated titrator or burette
-
Stirrer
Procedure:
-
Sample Preparation:
-
Dissolve a precisely weighed amount of Fluralaner in a known volume of the water/co-solvent mixture. The percentage of co-solvent should be minimized while ensuring complete dissolution.
-
Add KCl to maintain a constant ionic strength.
-
-
Titration:
-
Titrate the solution with the standardized acid or base at a constant temperature.
-
Record the pH of the solution after each addition of the titrant.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added to obtain the titration curve.
-
The pKa is the pH at which 50% of the compound is ionized, which corresponds to the midpoint of the steepest part of the titration curve.
-
For co-solvent methods, multiple titrations are performed at different co-solvent concentrations, and the apparent pKa values are extrapolated to 0% co-solvent to obtain the aqueous pKa.
-
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
DSC is a precise thermal analysis technique used to determine the melting point and enthalpy of fusion.[4][5]
Principle: The difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. The melting point is observed as an endothermic peak on the DSC thermogram.
Materials:
-
Fluralaner analytical standard
-
DSC instrument
-
Aluminum or other suitable sample pans and lids
-
Crimper for sealing the pans
Procedure:
-
Sample Preparation:
-
Accurately weigh a small amount of Fluralaner (typically 1-5 mg) into a sample pan.
-
Seal the pan with a lid.
-
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Set the instrument parameters, including the starting temperature, ending temperature, and heating rate (e.g., 10°C/min). Purge the cell with an inert gas like nitrogen.
-
-
Analysis:
-
Initiate the temperature program. The instrument will record the heat flow as a function of temperature.
-
-
Data Interpretation:
-
The melting point is determined as the onset temperature of the endothermic peak in the DSC thermogram. The area under the peak corresponds to the enthalpy of fusion.[6]
-
Quantification of Fluralaner in Plasma by HPLC-MS/MS
This method is used for the accurate and sensitive quantification of Fluralaner in biological matrices, which is crucial for pharmacokinetic studies.
Principle: The plasma sample is prepared by protein precipitation. The supernatant is then injected into an HPLC system for chromatographic separation, followed by detection and quantification using a tandem mass spectrometer (MS/MS).
Materials:
-
Fluralaner analytical standard
-
Internal standard (IS), e.g., a stable isotope-labeled Fluralaner
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Plasma samples
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
HPLC-MS/MS system
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Pipette a known volume of plasma sample (e.g., 100 µL) into a microcentrifuge tube.
-
Add a small volume of the IS working solution.
-
Add a larger volume of cold ACN (e.g., 300 µL) to precipitate the plasma proteins.
-
Vortex the tube vigorously for 1 minute.
-
Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C.
-
-
Extraction:
-
Carefully transfer the clear supernatant to a clean tube or a 96-well plate.
-
The supernatant may be diluted with water containing a small amount of formic acid to ensure compatibility with the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the HPLC-MS/MS system.
-
Chromatographic Separation: Use a suitable reversed-phase column (e.g., C18) with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Mass Spectrometric Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both Fluralaner and the IS.
-
-
Quantification:
-
Construct a calibration curve by analyzing a series of calibration standards with known concentrations of Fluralaner.
-
Determine the concentration of Fluralaner in the plasma samples by comparing the peak area ratio of the analyte to the IS with the calibration curve.
-
Mechanism of Action and Experimental Workflow Visualizations
Signaling Pathway of Fluralaner's Mechanism of Action
Fluralaner exerts its ectoparasiticidal effect by acting as a non-competitive antagonist of ligand-gated chloride channels in the nervous system of arthropods.[7][8][9][10][11][12][13][14][15] It primarily targets γ-aminobutyric acid (GABA)-gated chloride channels (GABACls) and, to a lesser extent, L-glutamate-gated chloride channels (GluCls).[9][10] This inhibition blocks the influx of chloride ions into the neuron, leading to hyperexcitation, paralysis, and ultimately the death of the parasite.
Caption: Fluralaner's inhibitory action on GABA and glutamate-gated chloride channels.
Experimental Workflow for Fluralaner Quantification in Plasma
The following diagram illustrates the key steps in the analytical workflow for quantifying Fluralaner in plasma samples using HPLC-MS/MS.[3][16]
Caption: Workflow for the quantification of Fluralaner in plasma by HPLC-MS/MS.
Synthesis Overview
The chemical synthesis of Fluralaner is a multi-step process. A general overview involves the reaction of two key intermediates: 4-(5-(3,5-dichlorophenyl)-5-trifluoromethyl-4,5-dihydroisoxazol-3-yl)-2-methylbenzoic acid and 2-amino-N-(2,2,2-trifluoroethyl)acetamide.[2][17][18][19] The synthesis of these intermediates themselves involves several reaction steps, starting from more basic chemical building blocks. The final step is an amidation reaction to couple the two intermediates, yielding the Fluralaner molecule.
Conclusion
The physicochemical properties of Fluralaner, particularly its high lipophilicity (LogP of 5.35), are key to its pharmacokinetic profile, allowing for good absorption and distribution into tissues, which contributes to its prolonged efficacy. Its mechanism of action as a potent inhibitor of critical neurotransmitter-gated chloride channels in arthropods provides the basis for its insecticidal and acaricidal activity. The experimental protocols detailed in this guide provide a framework for the accurate and reliable determination of its core physicochemical properties, essential for both research and quality control in drug development.
References
- 1. Fluralaner [sitem.herts.ac.uk]
- 2. Page loading... [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. The novel isoxazoline ectoparasiticide fluralaner: selective inhibition of arthropod γ-aminobutyric acid- and L-glutamate-gated chloride channels and insecticidal/acaricidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. State-dependent inhibition of GABA receptor channels by the ectoparasiticide fluralaner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. State-dependent inhibition of GABA receptor channels by the ectoparasiticide fluralaner [ouci.dntb.gov.ua]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. cyberleninka.ru [cyberleninka.ru]
- 16. A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests - PMC [pmc.ncbi.nlm.nih.gov]
- 17. WO2021122356A1 - Process for preparing fluralaner - Google Patents [patents.google.com]
- 18. US20250214950A1 - Method for preparing fluralaner - Google Patents [patents.google.com]
- 19. patentscope.wipo.int [patentscope.wipo.int]
Fluralaner analogue-2 mechanism of action on insect neurons
An In-Depth Technical Guide on the Core Mechanism of Action of Fluralaner (B1663891) and its Analogues on Insect Neurons
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Fluralaner is a potent insecticide and acaricide belonging to the isoxazoline (B3343090) chemical class. Its primary mechanism of action involves the noncompetitive antagonism of insect ligand-gated chloride channels, leading to neuronal hyperexcitation, paralysis, and eventual death of the target arthropod.[1][2] This technical guide provides a detailed examination of fluralaner's molecular interactions with its primary and secondary targets, summarizes key quantitative data on its efficacy, outlines the experimental protocols used for its characterization, and visualizes the core signaling pathways and experimental workflows. The high selectivity of fluralaner for arthropod neuronal receptors over their mammalian counterparts underpins its successful use in veterinary medicine for ectoparasite control.[2][3]
Introduction to Fluralaner
Fluralaner is a systemic insecticide and acaricide notable for its efficacy against a wide range of pests, including fleas and ticks on companion animals.[4][5] It belongs to the isoxazoline class of compounds, which are characterized by their unique mode of action targeting the nervous systems of invertebrates.[2][6] Unlike many older classes of insecticides, fluralaner's targets are γ-aminobutyric acid (GABA)-gated chloride channels (GABACls) and L-glutamate-gated chloride channels (GluCls).[4][5] This distinct mechanism makes it a valuable tool, particularly in cases of resistance to other insecticides like pyrethroids or fipronil.[2][7]
Core Mechanism of Action
Fluralaner functions by disrupting inhibitory neurotransmission in arthropods. It acts as a potent noncompetitive antagonist, meaning it binds to a site on the receptor different from the endogenous ligand (GABA or glutamate) to prevent ion channel opening.[8][9]
Primary Target: GABA-Gated Chloride Channels (GABACls)
The primary target for fluralaner is the GABA-gated chloride channel, a crucial component of inhibitory synapses in the insect central nervous system.[2][9] In a resting state, the neurotransmitter GABA binds to the GABACl, opening the channel and allowing chloride ions (Cl⁻) to flow into the neuron. This influx of negative ions hyperpolarizes the cell membrane, making it less likely to fire an action potential, thus inhibiting neurotransmission.
Fluralaner binds within the transmembrane domain of the GABACl, specifically targeting the RDL (Resistance to Dieldrin) subunit common in insects.[9] This binding event allosterically inhibits the channel, preventing the Cl⁻ influx that would normally be induced by GABA.[9] The failure of this inhibitory mechanism leads to uncontrolled neuronal activity, hyperexcitation, convulsions, and ultimately, the death of the insect.[8] Studies have shown that fluralaner's binding site is distinct from those of other GABACl antagonists like fipronil.[7]
Secondary Target: Glutamate-Gated Chloride Channels (GluCls)
Fluralaner also exhibits an antagonistic action on L-glutamate-gated chloride channels (GluCls), which are another class of inhibitory ligand-gated ion channels in invertebrates.[1][10] While its potency against GluCls is significant, it is considerably lower than its activity on GABACls. For instance, in the cattle tick Rhipicephalus microplus, the RDL GABACl receptor is approximately 52-fold more sensitive to fluralaner than the GluCl receptor, confirming that GABACls are the primary target.[2][10][11]
Selectivity for Arthropod Receptors
A critical feature of fluralaner is its high degree of selectivity for arthropod GABACls over mammalian GABAA receptors.[2][3] This selectivity is the basis for its excellent safety profile in dogs and cats.[10] Electrophysiological assays on rat GABACls have shown them to be unaffected by fluralaner at concentrations that are highly potent against insect channels.[2] This difference in sensitivity is attributed to variations in the amino acid sequences at the fluralaner binding site between insects and mammals.
Quantitative Analysis of Receptor Inhibition and Toxicity
The potency of fluralaner has been quantified across various species and receptor subtypes using in vitro electrophysiological and binding assays, as well as in vivo toxicity screens.
Table 1: In Vitro Inhibitory Activity of Fluralaner on Ligand-Gated Chloride Channels
| Receptor Subtype & Species | Assay Method | IC₅₀ (nM) | Reference |
| RDL from Ctenocephalides felis (Cat Flea, dieldrin-resistant) | Membrane Potential Fluorescence | 0.45 | [10] |
| RDL from Drosophila melanogaster (Fruit Fly, dieldrin-resistant) | Membrane Potential Fluorescence | 2.8 | [10] |
| RDL from Rhipicephalus microplus (Cattle Tick) | Membrane Potential Fluorescence | 1.6 | [10] |
| GluCl from Rhipicephalus microplus (Cattle Tick) | Membrane Potential Fluorescence | 82.5 | [10] |
| RDL from Apis mellifera (Honeybee) | Two-Electrode Voltage Clamp | 13.59 | [12] |
| RDL from Bactrocera dorsalis (Oriental Fruit Fly) | Two-Electrode Voltage Clamp | 150 | [7] |
| Rat GABACl | Membrane Potential Fluorescence | > 10,000 | [10] |
Table 2: In Vivo Acaricidal and Insecticidal Efficacy of Fluralaner
| Species | Assay Type | Efficacy Metric | Value (µ g/adult ) | Reference |
| Apis mellifera (Honeybee) | Oral Toxicity | LD₅₀ | 0.13 | [12] |
| Apis mellifera (Honeybee) | Contact Toxicity | LD₅₀ | 0.13 | [12] |
| Musca domestica (House Fly) | Topical Application | LD₅₀ | 0.0034 | [5] |
| Haematobia irritans (Horn Fly) | Topical Application | LD₅₀ | 0.00078 | [5] |
Molecular Binding Site and Structure-Activity Relationship
Site-directed mutagenesis and molecular modeling studies have provided insights into the specific binding site of fluralaner. The action site is located at the transmembrane interface between adjacent GABA receptor subunits.[13] Specific amino acid residues in the second transmembrane segment (M2) are critical for its antagonistic effect. Notably, in housefly RDL GABARs, the N316L mutation (asparagine to leucine (B10760876) at position 316) renders the receptor almost insensitive to fluralaner, highlighting the importance of this residue for binding or conformational changes.[13] Molecular docking studies predict that fluralaner forms hydrogen bonds with key residues within the transmembrane domain of the RDL subunit.[7]
Structure-activity relationship (SAR) studies on isoxazoline derivatives have explored how modifications to the chemical scaffold affect insecticidal activity. These studies generally aim to optimize potency against insect receptors while maintaining low affinity for mammalian receptors, thereby improving the therapeutic index.[14]
Key Experimental Protocols
The characterization of fluralaner's mechanism of action relies on several key experimental techniques.
Two-Electrode Voltage-Clamp (TEVC) Assay in Xenopus laevis Oocytes
This is a widely used method to study the function of ion channels expressed in a heterologous system.
-
Gene Expression: Capped RNA (cRNA) encoding the insect receptor subunit of interest (e.g., RDL) is synthesized in vitro. The cRNA is then injected into mature Xenopus laevis oocytes.
-
Incubation: The oocytes are incubated for 2-4 days to allow for the translation and assembly of functional receptor channels on the oocyte membrane.
-
Electrophysiological Recording: An oocyte is placed in a recording chamber and perfused with a buffer solution. Two microelectrodes are inserted into the oocyte: one to measure the membrane potential and the other to inject current, clamping the voltage at a set potential (e.g., -60 mV).
-
Agonist Application: The natural agonist (e.g., GABA) is applied to the oocyte, which activates the expressed channels and induces an inward chloride current.
-
Antagonist Application: To determine the inhibitory effect, the oocyte is pre-incubated with fluralaner for a set duration before co-application with the agonist. The reduction in the GABA-induced current is measured.
-
Data Analysis: Dose-response curves are generated by applying a range of fluralaner concentrations to calculate the IC₅₀ value, which is the concentration required to inhibit 50% of the agonist-induced current.[7][12]
Radioligand Binding Assay
This technique is used to study the binding affinity and specificity of a compound to its receptor.
-
Membrane Preparation: Brain tissue from the target insect (e.g., housefly) is homogenized and centrifuged to prepare a membrane fraction rich in neuronal receptors.
-
Assay Incubation: The membrane preparation is incubated with a radiolabeled ligand, such as [³H]fluralaner, in the presence or absence of unlabeled competitor compounds (e.g., other isoxazolines or insecticides).
-
Separation: After incubation, the mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity retained on the filter is measured using liquid scintillation counting.
-
Data Analysis: The data are used to determine the binding affinity (Kd) of the radioligand and the inhibitory constants (Ki) of the competitor compounds.[3]
Visualized Pathways and Workflows
Diagram 1: GABAergic Synapse and Fluralaner's Antagonistic Action```dot
Caption: Workflow for characterizing channel antagonists using TEVC.
Diagram 3: Logical Relationship of Fluralaner's Target Selectivity
Caption: Diagram illustrating the target selectivity of fluralaner.
Conclusion
The mechanism of action for fluralaner and its analogues is centered on the potent and selective noncompetitive antagonism of arthropod-specific GABA-gated and glutamate-gated chloride channels. [1][2]By blocking the inhibitory function of these critical neuronal receptors, fluralaner induces hyperexcitation and paralysis in target pests. [9]Its high selectivity for invertebrate receptors over their vertebrate counterparts is a key molecular feature that ensures its efficacy as a parasiticide while maintaining a wide margin of safety for mammalian hosts. A thorough understanding of its binding site and interactions continues to guide the development of new, effective, and safe insect control agents.
References
- 1. researchgate.net [researchgate.net]
- 2. The novel isoxazoline ectoparasiticide fluralaner: selective inhibition of arthropod γ-aminobutyric acid- and L-glutamate-gated chloride channels and insecticidal/acaricidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insect γ-aminobutyric acid receptors and isoxazoline insecticides: toxicological profiles relative to the binding sites of [³H]fluralaner, [³H]-4'-ethynyl-4-n-propylbicycloorthobenzoate, and [³H]avermectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluralaner - Wikipedia [en.wikipedia.org]
- 5. Toxicity of fluralaner, a companion animal insecticide, relative to industry-leading agricultural insecticides against resistant and susceptible strains of filth flies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciencedaily.com [sciencedaily.com]
- 7. Inhibitory Effect of Fluralaner on GABA Receptor Subunit RDL of Bactrocera dorsalis [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Inhibitory Effect of Fluralaner on GABA Receptor Subunit RDL of Bactrocera dorsalis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Neurotoxicity and mode of action of fluralaner on honeybee Apis mellifera L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. External amino acid residues of insect GABA receptor channels dictate the action of the isoxazoline ectoparasiticide fluralaner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, Insecticidal Activity, and SAR of Aryl Isoxazoline Derivatives Containing Pyrazole-5-carboxamide Motif - PubMed [pubmed.ncbi.nlm.nih.gov]
The Leading Edge of Acaricide and Insecticide Development: A Technical Guide to the Discovery and Synthesis of Novel Fluralaner Analogues
For Researchers, Scientists, and Drug Development Professionals
Fluralaner, a potent isoxazoline-class ectoparasiticide, has become a cornerstone in veterinary medicine for the control of fleas and ticks. Its success has spurred significant research into novel analogues with improved properties, including enhanced efficacy, expanded spectrum of activity, and reduced off-target effects. This technical guide provides an in-depth overview of the discovery and synthesis of these next-generation compounds, offering a comprehensive resource for professionals in the field.
Core Synthesis Strategies and Experimental Protocols
The chemical structure of Fluralaner, 4-[5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-3-yl]-2-methyl-N-[2-oxo-2-(2,2,2-trifluoroethyl)amino]ethyl]benzamide, presents multiple sites for chemical modification. Research has primarily focused on alterations to the phenyl ring, the benzamide (B126) moiety, and the trifluoroethylaminoethyl group to explore the structure-activity relationships (SAR).
A generalized synthetic approach to novel Fluralaner analogues involves a multi-step process, beginning with the construction of the core isoxazoline (B3343090) ring, followed by amide coupling to introduce diverse functionalities.
Experimental Protocol: General Synthesis of Isoxazoline Intermediates
A common route to the crucial isoxazoline intermediate involves the [3+2] cycloaddition of a nitrile oxide with an appropriately substituted alkene.
Step 1: Synthesis of 3-(4-bromo-2-methylphenyl)-5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazole
-
Oxime Formation: To a solution of 4-bromo-2-methylbenzaldehyde (B1282862) (1.0 eq) in ethanol, hydroxylamine (B1172632) hydrochloride (1.2 eq) and sodium acetate (B1210297) (1.5 eq) are added. The mixture is stirred at room temperature for 4-6 hours. The resulting oxime is then isolated by filtration and dried.
-
Nitrile Oxide Formation and Cycloaddition: The oxime (1.0 eq) is dissolved in a suitable solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). N-chlorosuccinimide (NCS) (1.1 eq) is added, and the reaction is stirred at 0°C for 1 hour to form the hydroximoyl chloride. To this mixture, 1,3-dichloro-5-(1-(trifluoromethyl)vinyl)benzene (1.0 eq) and a base, typically triethylamine (B128534) (1.5 eq), are added. The reaction is allowed to warm to room temperature and stirred for 12-24 hours.
-
Purification: The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to yield the desired isoxazoline intermediate.
Experimental Protocol: Amide Coupling to Synthesize Final Analogues
The final analogues are typically synthesized via an amide coupling reaction between a carboxylic acid derivative of the isoxazoline intermediate and a variety of amines.
Step 1: Carboxylic Acid Formation
The bromo-substituted isoxazoline intermediate can be converted to the corresponding carboxylic acid via methods such as palladium-catalyzed carbonylation or Grignard reaction followed by carboxylation with CO2.
Step 2: Amide Coupling
-
Activation of the Carboxylic Acid: The isoxazoline carboxylic acid (1.0 eq) is dissolved in an anhydrous aprotic solvent like DCM or dimethylformamide (DMF). A coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.2 eq) and an additive like 1-hydroxybenzotriazole (B26582) (HOBt) (1.2 eq) are added, and the mixture is stirred for 30 minutes at 0°C.
-
Addition of Amine: The desired amine (1.1 eq) and a base, for instance, N,N-diisopropylethylamine (DIPEA) (2.0 eq), are added to the reaction mixture. The reaction is stirred at room temperature for 8-16 hours.
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography or recrystallization to afford the target Fluralaner analogue.
Structure-Activity Relationship and Biological Data
Systematic modifications of the Fluralaner scaffold have yielded a wealth of data on the structural requirements for potent insecticidal and acaricidal activity. The following tables summarize the biological activity of representative novel analogues against key pests.
| Compound ID | R1 (Phenyl Substitution) | R2 (Amide Moiety) | Target Pest | LC50 (mg/L) | Reference |
| Fluralaner | 3,5-dichloro | -CH2C(O)NHCH2CF3 | Ctenocephalides felis | 0.659 | [1] |
| IA-8 | 3,5-dichloro | 1-methyl-1H-pyrazole-5-carboxamide | Mythimna separata | Comparable to Fluralaner | [2] |
| L17 | 3,5-dichloro | Acylhydrazine derivative | Spodoptera frugiperda | 0.489 | [1] |
| G28 | 3,5-dichloro | 2-phenyloxazoline derivative | Plutella xylostella | 0.675 | [3] |
| F16 | 3,5-dichloro | Pyrazolamide derivative | Plutella xylostella | 0.01 | [4] |
| I-4 | 3,5-dichloro | Ether-linked moiety | Plutella xylostella | 0.00036 | [5] |
| II-9 | 3,5-dichloro | Oxime-ether-linked moiety | Plutella xylostella | 0.00008 | [5] |
| Compound ID | R1 (Phenyl Substitution) | R2 (Amide Moiety) | Target Pest | LD50 (µ g/adult ) | Reference |
| Fluralaner | 3,5-dichloro | -CH2C(O)NHCH2CF3 | Honeybee (Apis mellifera) | 0.022 | [3] |
| G28 | 3,5-dichloro | 2-phenyloxazoline derivative | Honeybee (Apis mellifera) | 2.866 | [3] |
Mechanism of Action: Targeting GABA-Gated Chloride Channels
Fluralaner and its analogues exert their parasiticidal effects by acting as potent non-competitive antagonists of γ-aminobutyric acid (GABA)-gated chloride channels (GABACls) in insects and acarines. This antagonism blocks the influx of chloride ions into nerve cells, leading to hyperexcitation, paralysis, and ultimately, the death of the parasite. The high selectivity of isoxazolines for invertebrate GABACls over their vertebrate counterparts is a key factor in their favorable safety profile in mammals.
The following diagram illustrates the signaling pathway and the mechanism of action of Fluralaner analogues.
Caption: Mechanism of action of Fluralaner analogues on GABA-gated chloride channels.
Experimental and Synthetic Workflow
The discovery and development of novel Fluralaner analogues follow a structured workflow, from initial design and synthesis to comprehensive biological evaluation.
Caption: A typical workflow for the development of novel Fluralaner analogues.
Logical Relationship of Key Structural Modifications
The exploration of Fluralaner's chemical space has revealed key relationships between structural modifications and biological activity. The following diagram illustrates these logical connections.
Caption: Key structural modification strategies for designing novel Fluralaner analogues.
This technical guide provides a foundational understanding of the current landscape of Fluralaner analogue research. The provided data, protocols, and visualizations serve as a valuable resource for scientists and researchers dedicated to the development of the next generation of ectoparasiticides. The continued exploration of this chemical space holds significant promise for advancing animal health and addressing the ongoing challenges of parasite resistance.
References
- 1. Design, Synthesis, and Insecticidal Activity of Isoxazoline Derivatives Incorporating an Acylhydrazine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Insecticidal Activity, and SAR of Aryl Isoxazoline Derivatives Containing Pyrazole-5-carboxamide Motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and evaluation of novel isoxazoline derivatives containing 2-phenyloxazoline moieties as potential insecticides [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Spectroscopic Blueprint of Fluralaner Analogue-2: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of a representative Fluralaner analogue, herein designated as Fluralaner Analogue-2. This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies and data interpretation for Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Introduction to this compound
Fluralaner and its analogues are part of the isoxazoline (B3343090) class of parasiticides, which have garnered significant attention for their potent insecticidal and acaricidal activities.[1][2] These compounds selectively target and inhibit the γ-aminobutyric acid (GABA)-gated and glutamate-gated chloride channels in invertebrates, leading to paralysis and death of the target pests.[1] The development and characterization of novel analogues are crucial for understanding structure-activity relationships (SAR) and for the discovery of new, more effective parasiticides.
This guide focuses on a hypothetical, yet representative, "this compound," an aryl isoxazoline derivative incorporating a pyrazole-5-carboxamide motif. The structural elucidation of such novel compounds relies heavily on a combination of modern spectroscopic techniques.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.15 | s | 1H | -NH- |
| 7.60 - 7.40 | m | 7H | Ar-H |
| 7.10 | d | 2H | Ar-H |
| 4.10 | d | 1H | CH₂ (diastereotopic) |
| 3.85 | d | 1H | CH₂ (diastereotopic) |
| 3.80 | s | 3H | -NCH₃ |
Solvent: CDCl₃, Frequency: 400 MHz
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 165.2 | C=O (amide) |
| 160.8 | C=O (pyrazole) |
| 152.0 - 115.0 | Ar-C, C=N |
| 95.3 | C-CF₃ (isoxazoline) |
| 124.5 (q) | CF₃ |
| 45.1 | CH₂ |
| 39.8 | -NCH₃ |
Solvent: CDCl₃, Frequency: 100 MHz
Table 3: High-Resolution Mass Spectrometry (HRMS) Data
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI+) |
| Calculated m/z [M+H]⁺ | 615.0485 |
| Measured m/z [M+H]⁺ | 615.0491 |
Table 4: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 | Medium | N-H stretch (amide) |
| 3100 - 3000 | Medium | C-H stretch (aromatic) |
| 2950 | Weak | C-H stretch (aliphatic) |
| 1680 | Strong | C=O stretch (amide) |
| 1645 | Strong | C=O stretch (pyrazole) |
| 1590, 1480 | Medium-Strong | C=C stretch (aromatic) |
| 1250 - 1100 | Strong | C-F stretch (CF₃) |
| 830 | Strong | C-Cl stretch |
Experimental Protocols
Detailed methodologies for the spectroscopic analyses are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A Bruker Avance 400 MHz spectrometer was used for acquiring both ¹H and ¹³C NMR spectra.[3]
-
Sample Preparation: Approximately 10 mg of the this compound sample was dissolved in 0.7 mL of deuterated chloroform (B151607) (CDCl₃).[4]
-
¹H NMR Acquisition: The ¹H NMR spectrum was recorded at 400 MHz. A total of 16 scans were accumulated with a relaxation delay of 1.0 second. The chemical shifts were referenced to the residual solvent peak of CDCl₃ at 7.26 ppm.
-
¹³C NMR Acquisition: The ¹³C NMR spectrum was acquired at 100 MHz using a proton-decoupled pulse sequence. The spectrum was obtained over 1 hour of acquisition time. The chemical shifts were referenced to the solvent peak of CDCl₃ at 77.16 ppm.[4]
Mass Spectrometry (MS)
-
Instrumentation: A high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument) coupled with an electrospray ionization (ESI) source was utilized.
-
Sample Preparation: The sample was dissolved in a suitable solvent such as acetonitrile (B52724) or methanol (B129727) to a concentration of approximately 1 µg/mL.
-
Analysis: The sample solution was infused into the ESI source. The mass spectrum was acquired in the positive ion mode over a mass range of m/z 100-1000. The instrument was calibrated using a standard calibrant to ensure high mass accuracy.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory was used.
-
Sample Preparation: A small amount of the solid sample was placed directly onto the ATR crystal.
-
Acquisition: The IR spectrum was recorded in the range of 4000-400 cm⁻¹. A total of 32 scans were co-added at a resolution of 4 cm⁻¹ to obtain a high signal-to-noise ratio spectrum. A background spectrum of the clean ATR crystal was recorded and subtracted from the sample spectrum.
Visualizations: Workflows and Pathways
The following diagrams, created using the DOT language, illustrate key processes and relationships in the analysis of this compound.
Caption: Experimental workflow for the spectroscopic analysis.
Caption: Relationship of spectroscopic techniques.
Caption: Simplified signaling pathway of isoxazolines.
References
- 1. researchgate.net [researchgate.net]
- 2. Isoxazoline: An Emerging Scaffold in Pesticide Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Application of 1H and 13C NMR Fingerprinting as a Tool for the Authentication of Maltese Extra Virgin Olive Oil - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: Crystal Structure and Polymorphism of a Fluralaner Analogue
Disclaimer: Publicly available scientific literature and databases do not contain specific information on a compound designated as "Fluralaner analogue-2." The following technical guide has been developed using data for Fluralaner (B1663891) as a representative analogue, based on a comprehensive analysis of its known polymorphs. This guide is intended to provide researchers, scientists, and drug development professionals with a detailed overview of the crystallographic and polymorphic characteristics of a closely related isoxazoline (B3343090) insecticide.
Introduction
Fluralaner is a potent isoxazoline insecticide and acaricide that acts as an antagonist of GABA- and L-glutamate-gated chloride channels in arthropods[1]. The solid-state properties of active pharmaceutical ingredients (APIs), such as crystal structure and polymorphism, are critical for their development, as they influence solubility, stability, bioavailability, and manufacturability. This guide provides a detailed examination of the crystal structure and polymorphism of Fluralaner, presenting it as a model for understanding its analogues. Three polymorphic forms—Form I, Form II, and Form III—have been identified and are characterized herein[2][3].
Crystal Structure and Polymorphism
The crystallographic data for the three known polymorphs of Fluralaner are summarized in the tables below. These forms exhibit distinct crystal systems, space groups, and unit cell parameters, leading to differences in their physical properties.
A summary of the key crystallographic data for Fluralaner polymorphs is presented in Table 1. This data was obtained from single-crystal X-ray diffraction studies[2][4].
| Parameter | Form I | Form II | Form III |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c | P2₁/c |
| a (Å) | 17.58 | 10.11 | 17.62 |
| b (Å) | 19.89 | 10.89 | 19.92 |
| c (Å) | 13.54 | 20.55 | 13.57 |
| α (°) | 90 | 90 | 90 |
| β (°) | 95.89 | 93.45 | 96.12 |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 4712 | 2259 | 4735 |
| Z | 8 | 4 | 8 |
| Density (g/cm³) | 1.65 | 1.63 | 1.64 |
| R-factor (%) | 6.54 | 5.87 | 7.21 |
Table 1: Crystallographic data for Fluralaner polymorphs.[2][4]
To provide insight into the molecular geometry, selected bond lengths and angles for Form II of Fluralaner are detailed in Table 2.
| Bond/Angle | Length (Å) / Angle (°) |
| C1-O1 | 1.42 |
| N1-O1 | 1.45 |
| C2-N1 | 1.28 |
| C1-C2 | 1.51 |
| C1-C17 | 1.54 |
| C1-O1-N1 | 108.5 |
| O1-N1-C2 | 109.1 |
| N1-C2-C1 | 112.3 |
| C2-C1-O1 | 104.7 |
| C17-C1-O1 | 109.8 |
Table 2: Selected bond lengths and angles for Fluralaner Form II.
Experimental Protocols
The characterization of Fluralaner's polymorphs involves a series of analytical techniques. The detailed methodologies for these key experiments are provided below.
Form I:
-
Dissolve 120 mg of Fluralaner in 2 mL of isopropanol (B130326) at 60 °C.
-
Rapidly cool the solution to 20 °C.
-
Allow the solution to stand for 24 hours to induce crystallization.
-
For single crystals, slowly evaporate a saturated methanol (B129727) solution (2 mL) at room temperature (23 ± 2 °C) over 2 days[2][3].
Form II:
-
Dissolve 0.2 g of Fluralaner in 1 mL of ethyl acetate (B1210297) at 25 °C.
-
Filter the solution through a 0.22 µm nylon filter into a 10 mL beaker.
-
Seal the beaker with cling film and puncture a small hole for slow evaporation.
-
Crystals of Form II are obtained after 3 days.
-
Single crystals can be prepared by the slow evaporation of a saturated ethanol/isopropyl ether (1:1 v/v) solution (4 mL) at room temperature[2][3].
Form III:
-
Dissolve 60 mg of Fluralaner in a solvent mixture of 1 mL of isopropanol and 1 mL of n-hexane at 50 °C.
-
Filter the solution through a 0.22 µm nylon filter into a 10 mL beaker.
-
Place the beaker in a vacuum drying oven at 50 °C and 0.1 MPa for rapid solvent evaporation.
-
For single crystals, dissolve 60 mg of Fluralaner in 12 mL of isopropanol/n-hexane (1:5 v/v), quench from 50 °C to 20 °C, and let stand for one day[2][3].
-
Mount a suitable single crystal on a diffractometer.
-
Collect diffraction data using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) at a controlled temperature.
-
Process the collected data using appropriate software for cell refinement and data reduction.
-
Solve the crystal structure by direct methods and refine by full-matrix least-squares on F².
-
Locate all non-hydrogen atoms from the difference Fourier map and refine anisotropically.
-
Place hydrogen atoms in calculated positions and refine using a riding model.
-
Gently grind the crystalline sample to a fine powder.
-
Pack the powder into a sample holder.
-
Analyze the sample using a powder diffractometer with Cu Kα radiation.
-
Scan the sample over a 2θ range of 3° to 40° at a specified scan rate.
-
Analyze the resulting diffraction patterns to identify the polymorphic form by comparing characteristic peaks.
Differential Scanning Calorimetry (DSC):
-
Accurately weigh 3-5 mg of the sample into an aluminum pan and seal it.
-
Place the sample pan and an empty reference pan in the DSC instrument.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
-
Record the heat flow as a function of temperature to determine melting points and phase transitions.
Thermogravimetric Analysis (TGA):
-
Place a known weight of the sample (5-10 mg) in a TGA sample pan.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) in a nitrogen atmosphere.
-
Monitor the change in mass as a function of temperature to assess thermal stability and decomposition.
Visualizations
The following diagrams illustrate the experimental workflows for polymorph screening and characterization.
Figure 1: Experimental workflow for polymorph screening and characterization.
Figure 2: Relationship between polymorphic forms and key pharmaceutical properties.
Conclusion
The existence of multiple polymorphic forms of Fluralaner highlights the importance of comprehensive solid-state characterization in the development of isoxazoline-based APIs. The distinct crystallographic structures of Form I, Form II, and Form III lead to different physicochemical properties, which can have significant implications for the final drug product's performance and stability. The experimental protocols and analytical workflows detailed in this guide provide a robust framework for the identification, characterization, and control of polymorphism in Fluralaner and its analogues, ensuring the development of a safe, effective, and consistent drug product.
References
Solubility and Stability of Fluralaner Analogue-2 in Different Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available data specifically for "Fluralaner analogue-2" is limited. This guide provides a comprehensive overview of the solubility and stability of the parent compound, Fluralaner, which can serve as a strong proxy for its analogues. The experimental protocols provided are standard methods applicable to the isoxazoline (B3343090) class of compounds.
Executive Summary
This technical guide provides an in-depth analysis of the solubility and stability of Fluralaner, a potent isoxazoline insecticide, in various solvents. This information is critical for researchers, scientists, and drug development professionals involved in the formulation, storage, and analytical characterization of Fluralaner and its analogues, such as this compound. The document summarizes quantitative solubility data, outlines detailed experimental protocols for solubility and stability assessment, and presents visual workflows and potential degradation pathways.
Solubility Data
The solubility of an active pharmaceutical ingredient (API) is a critical parameter that influences its bioavailability and the feasibility of various formulation strategies. The following tables summarize the available solubility data for Fluralaner in a range of common laboratory solvents. This data provides a baseline for understanding the solubility characteristics of this compound.
Table 1: Quantitative Solubility of Fluralaner in Organic Solvents
| Solvent | Solubility (mg/mL) | Temperature (°C) | Reference |
| Dimethyl Sulfoxide (DMSO) | ~30 | Not Specified | [1] |
| Dimethylformamide (DMF) | ~30 | Not Specified | [1] |
| Acetone | Soluble | 20 | [2] |
| Acetonitrile | Soluble | 20 | [2] |
| Methanol | Soluble | 20 | [2] |
| Toluene | Soluble | 20 | [2] |
| Ethanol | 25 | Not Specified | |
| n-Hexane | Sparingly Soluble | 20 | [2] |
Table 2: Solubility of Fluralaner in Aqueous Systems
| Solvent System | Solubility (mg/mL) | pH | Temperature (°C) | Reference |
| Water | 0.0001 | 7 | 20 | [2] |
| 1:2 DMSO:PBS Solution | ~0.33 | 7.2 | Not Specified | [1] |
Stability Profile
Understanding the stability of this compound is crucial for ensuring its potency and safety over time. Stability studies help to identify potential degradation products and establish appropriate storage conditions.
General Stability
Fluralaner is a crystalline solid that is stable under normal handling and storage conditions.[1][2] However, it is susceptible to degradation under certain stress conditions.
Table 3: General Stability and Reactivity of Fluralaner
| Condition | Observation | Reference |
| Storage | Stable for ≥ 4 years at -20°C as a solid.[1] | [1] |
| Strong Oxidizing Agents | May react. | [2] |
| Sunlight and Heat | Conditions to avoid. | [2] |
| Aqueous Solutions | Not recommended for storage for more than one day.[1] | [1] |
Potential Degradation Pathways
Isoxazoline compounds, including Fluralaner and its analogues, can degrade through several pathways. The primary degradation routes are hydrolysis, photodegradation, and thermal degradation.
Figure 1: Potential degradation pathways for isoxazoline compounds.
Experimental Protocols
The following sections detail standardized experimental protocols for determining the solubility and stability of this compound.
Solubility Determination: Shake-Flask Method
This method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, clear glass vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Visual inspection should confirm the presence of undissolved solid.
-
Separation: After equilibration, allow the suspension to settle. Centrifuge or filter the supernatant to separate the saturated solution from the undissolved solid. A 0.45 µm filter is commonly used.
-
Quantification: Analyze the concentration of this compound in the clear, saturated solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or µg/mL).
Figure 2: Experimental workflow for the shake-flask solubility assay.
Stability Assessment: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.
-
Sample Preparation: Prepare solutions of this compound in the selected solvents at a known concentration.
-
Stress Conditions: Expose the solutions to various stress conditions, including:
-
Acidic Hydrolysis: Add 0.1 M HCl and incubate at an elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: Add 0.1 M NaOH and incubate at an elevated temperature.
-
Oxidative Degradation: Add a solution of hydrogen peroxide (e.g., 3%) and incubate.
-
Thermal Degradation: Store the solution at a high temperature (e.g., 80°C).
-
Photodegradation: Expose the solution to UV light (e.g., 254 nm) and/or visible light.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the intact drug from its degradation products. A photodiode array (PDA) detector is useful for assessing peak purity.
-
Data Evaluation: Determine the percentage of degradation by comparing the peak area of the intact drug at each time point to the initial peak area. Identify and, if possible, characterize major degradation products using techniques like LC-MS.
Figure 3: Experimental workflow for a forced degradation study.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of Fluralaner, which is directly relevant to its analogues, including this compound. The provided data and experimental protocols are intended to assist researchers in the development, formulation, and analysis of this important class of isoxazoline insecticides. It is strongly recommended that specific experimental studies be conducted on this compound to confirm its precise solubility and stability characteristics under various conditions.
References
Fluralaner Analogue-2: A Technical Guide to Target Identification in Arthropods
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluralaner (B1663891), a potent isoxazoline (B3343090) insecticide and acaricide, exerts its effect by antagonizing γ-aminobutyric acid (GABA)-gated chloride channels (GABACls) in arthropods.[1][2][3] This technical guide provides an in-depth overview of the methodologies employed to identify and characterize the molecular target of fluralaner and its analogues, such as the hypothetical "Fluralaner analogue-2." The primary target for this class of compounds is the RDL (Resistant to Dieldrin) subunit of the GABA receptor.[2][4] This document details the experimental protocols for target validation, including electrophysiological assays, site-directed mutagenesis, and radioligand binding studies, and presents a framework for summarizing key quantitative data. Furthermore, it visualizes the underlying signaling pathways and experimental workflows to facilitate a comprehensive understanding of the target identification process.
Introduction: The Rise of Isoxazolines
The isoxazoline class of insecticides, including fluralaner, represents a significant advancement in ectoparasite control.[5] These compounds exhibit high selectivity for insect and acarine GABA receptors over their vertebrate counterparts, ensuring a favorable safety profile for mammals.[3] Fluralaner acts as a non-competitive antagonist, allosterically modulating the GABA receptor to inhibit its function, leading to hyperexcitation, paralysis, and eventual death of the arthropod.[2][3] Understanding the precise molecular interactions between fluralaner analogues and their target is crucial for the development of new, more effective insecticides and for managing the potential for resistance.
The Molecular Target: Arthropod GABA Receptors
The primary target of fluralaner and its analogues is the ionotropic GABA receptor, a ligand-gated chloride ion channel.[1][6] In arthropods, a key subunit of this receptor is the RDL subunit, which can form functional homomeric receptors.[2][4] The binding site for fluralaner is located within the transmembrane domain of the RDL subunit, at the interface between subunits.[1][5]
GABA Receptor Signaling Pathway
The binding of the neurotransmitter GABA to its receptor opens an integral chloride ion channel, leading to an influx of Cl- ions. This hyperpolarizes the neuron, making it less likely to fire an action potential, thus mediating inhibitory neurotransmission. Fluralaner and its analogues bind to a site distinct from the GABA binding site (an allosteric site) and non-competitively inhibit the channel, preventing the influx of chloride ions even when GABA is bound.
Experimental Protocols for Target Identification
A multi-pronged approach is essential for the robust identification and characterization of the target for a novel fluralaner analogue.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This is the cornerstone technique for functionally characterizing the effect of a compound on a specific ion channel. It involves expressing the target receptor (e.g., arthropod RDL) in Xenopus laevis oocytes and measuring the ion flow across the oocyte membrane in response to the ligand (GABA) and the test compound (this compound).
Protocol:
-
Preparation of Xenopus laevis Oocytes:
-
Surgically harvest oocytes from a mature female Xenopus laevis.
-
Treat with collagenase to defolliculate the oocytes.
-
Isolate and maintain healthy stage V-VI oocytes in Barth's solution.
-
-
cRNA Synthesis and Injection:
-
Linearize the plasmid DNA containing the arthropod RDL gene.
-
Synthesize capped cRNA in vitro using a commercially available kit.
-
Inject a known concentration of cRNA (e.g., 50 ng) into each oocyte.
-
Incubate the injected oocytes for 2-5 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with saline buffer.
-
Impale the oocyte with two microelectrodes (voltage and current electrodes) filled with 3 M KCl.
-
Clamp the membrane potential at a holding potential of -60 mV to -80 mV.
-
Apply GABA at its EC50 concentration to elicit a baseline current response.
-
Co-apply GABA with varying concentrations of this compound to determine its inhibitory effect.
-
Record the current responses using an amplifier and digitizer.
-
-
Data Analysis:
-
Measure the peak current amplitude for each concentration of the test compound.
-
Normalize the responses to the baseline GABA-elicited current.
-
Plot the concentration-response curve and calculate the IC50 value using a suitable pharmacological model (e.g., Hill equation).
-
Site-Directed Mutagenesis
This technique is used to identify specific amino acid residues within the GABA receptor that are critical for the binding and action of fluralaner analogues. By mutating a candidate residue and observing a significant change in the IC50 value, its importance can be inferred.
Protocol:
-
Identify Candidate Residues: Based on homology modeling, molecular docking studies, or known resistance mutations, select amino acid residues in the transmembrane domain of the RDL subunit for mutation.[1][5][7]
-
Generate Mutant cRNA: Use a commercial site-directed mutagenesis kit to introduce the desired point mutation into the RDL-containing plasmid. Verify the mutation by sequencing. Synthesize cRNA from the mutated plasmid as described in section 3.1.2.
-
Functional Analysis: Express the mutant receptors in Xenopus oocytes and perform TEVC electrophysiology as described in section 3.1.3 to determine the IC50 of this compound for the mutant receptor.
-
Compare Wild-Type and Mutant Sensitivity: A significant increase in the IC50 value for the mutant receptor compared to the wild-type indicates that the mutated residue is crucial for the compound's action.
Radioligand Binding Assays
Radioligand binding assays are used to measure the direct binding of a radiolabeled ligand to its receptor, allowing for the determination of binding affinity (Kd) and receptor density (Bmax). Competition binding assays can determine the affinity of a non-radiolabeled compound (like this compound) for the receptor.
Protocol:
-
Membrane Preparation:
-
Homogenize arthropod tissues (e.g., insect heads) or cells expressing the RDL receptor in a suitable buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet multiple times to remove endogenous GABA.
-
Resuspend the final membrane preparation and determine the protein concentration.
-
-
Saturation Binding Assay (with a suitable radioligand):
-
Incubate the membrane preparation with increasing concentrations of a suitable radiolabeled ligand (e.g., [³H]-isoxazoline).
-
In a parallel set of tubes, include a high concentration of an unlabeled competitor to determine non-specific binding.
-
After incubation to equilibrium, separate bound from free radioligand by rapid filtration.
-
Quantify the radioactivity on the filters using liquid scintillation counting.
-
Analyze the data to determine Kd and Bmax.
-
-
Competition Binding Assay (for this compound):
-
Incubate the membrane preparation with a fixed concentration of the radioligand and increasing concentrations of unlabeled this compound.
-
Separate bound and free radioligand and quantify radioactivity as above.
-
Plot the percentage of specific binding against the concentration of the competitor to determine the IC50, from which the inhibition constant (Ki) can be calculated.
-
In Silico Molecular Docking
Molecular docking simulations predict the preferred binding orientation and affinity of a ligand to a target protein. This can guide the design of new analogues and help interpret data from mutagenesis studies.
Protocol:
-
Prepare a Homology Model: If a crystal structure of the target arthropod GABA receptor is unavailable, build a homology model based on a related protein with a known structure.
-
Ligand and Receptor Preparation: Prepare the 3D structure of this compound and the receptor model for docking by adding charges and hydrogen atoms.
-
Docking Simulation: Use docking software to place the ligand into the predicted binding site on the receptor and score the different binding poses based on binding energy.
-
Analysis: Analyze the top-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and specific amino acid residues of the receptor.[2][4]
Visualization of Workflows and Relationships
Data Presentation
Quantitative data from the aforementioned experiments should be summarized in clear, structured tables to allow for easy comparison and interpretation.
Table 1: Electrophysiological Characterization of this compound on Wild-Type and Mutant RDL Receptors
| Receptor | GABA EC50 (µM) | This compound IC50 (nM) | Fold Resistance |
| Wild-Type | Value ± SEM | Value ± SEM | 1 |
| Mutant A (e.g., A302S) | Value ± SEM | Value ± SEM | Value |
| Mutant B (e.g., G336M) | Value ± SEM | Value ± SEM | Value |
Table 2: Binding Affinity of this compound to Arthropod RDL Receptors
| Compound | Radioligand | Ki (nM) |
| This compound | e.g., [³H]-isoxazoline | Value ± SEM |
| Fluralaner (Reference) | e.g., [³H]-isoxazoline | Value ± SEM |
Conclusion
The identification and characterization of the molecular target of new insecticide candidates like this compound are paramount for successful drug development. The combination of in vitro functional assays, such as TEVC electrophysiology on wild-type and mutated receptors, with direct binding studies and in silico modeling provides a robust framework for confirming the mechanism of action and understanding the structure-activity relationships. This comprehensive approach not only validates the primary target but also provides crucial insights into potential resistance mechanisms, guiding the future design of next-generation arthropodicides.
References
- 1. Mechanisms of fluralaner antagonism of GABA receptors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitory Effect of Fluralaner on GABA Receptor Subunit RDL of Bactrocera dorsalis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. External amino acid residues of insect GABA receptor channels dictate the action of the isoxazoline ectoparasiticide fluralaner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. State-dependent inhibition of GABA receptor channels by the ectoparasiticide fluralaner [pubmed.ncbi.nlm.nih.gov]
- 7. G3’MTMD3 in the insect GABA receptor subunit, RDL, confers resistance to broflanilide and fluralaner - PMC [pmc.ncbi.nlm.nih.gov]
Molecular Docking Studies of Fluralaner Analogue-2 with GABA Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluralaner (B1663891), a potent isoxazoline (B3343090) insecticide and acaricide, exerts its effect by antagonizing γ-aminobutyric acid (GABA)-gated chloride channels (GABA receptors), leading to neuronal hyperexcitation and death in arthropods.[1][2][3] The high selectivity of fluralaner for insect GABA receptors over their mammalian counterparts makes it an effective and widely used veterinary ectoparasiticide.[3] Understanding the molecular interactions between fluralaner and its analogues with GABA receptors is crucial for the development of new, more effective, and safer insecticides. Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and the nature of the interactions.[4]
This technical guide provides a comprehensive overview of the methodologies and expected outcomes for molecular docking studies of a representative fluralaner analogue, herein referred to as Fluralaner analogue-2, with insect GABA receptors. Due to the limited publicly available data on specific fluralaner analogues, this document will focus on the established principles and protocols for docking fluralaner-like molecules, using data for fluralaner as a reference.
Data Presentation: Quantitative Insights into Fluralaner-GABA Receptor Interactions
While specific quantitative data for "this compound" is not available in the current literature, molecular docking and mutagenesis studies on fluralaner have identified key amino acid residues within the insect GABA receptor that are critical for its binding and antagonistic activity. This information provides a valuable framework for predicting the interactions of its analogues. The following table summarizes these key residues, which are located at the transmembrane subunit interface of the receptor.[5][6]
| Interacting Residue | Location (Transmembrane Segment) | Interaction Type (Predicted) | Reference |
| Gln (Q-26') | M1 | Hydrogen Bonding, van der Waals | [5] |
| Asn (N19') | M2 | Hydrogen Bonding | [5] |
| Asn318 (in Drosophila melanogaster) | M2 | Critical for fluralaner interaction | [7] |
| Gly (G36') | M3 | van der Waals | [5] |
| Phe (F39') | M3 | π-π stacking, van der Waals | [5] |
Note: The nomenclature (e.g., Q-26') is based on a conserved numbering scheme for the transmembrane segments of the GABA receptor subunit.
Experimental Protocols: A Step-by-Step Guide to Molecular Docking
The following protocol outlines a detailed methodology for performing molecular docking of a Fluralaner analogue with an insect GABA receptor. This protocol is a composite of best practices and common procedures reported in the literature for similar studies.[8][9][10]
Preparation of the Receptor Structure
-
1.1. Retrieval of the Receptor Model: A three-dimensional structure of the target insect GABA receptor is required. As a crystal structure of an insect GABA receptor in complex with fluralaner is not publicly available, homology modeling is a common approach.
-
A suitable template for homology modeling would be a high-resolution crystal structure of a related pLGIC (pentameric ligand-gated ion channel), such as the human GABAA receptor (PDB ID: 4COF).[8]
-
The amino acid sequence of the target insect GABA receptor subunit (e.g., the RDL subunit from Drosophila melanogaster) is used to build the 3D model using software like MODELLER or SWISS-MODEL.
-
-
1.2. Receptor Preparation: The homology model must be prepared for docking. This typically involves:
-
Adding hydrogen atoms.
-
Assigning partial charges (e.g., using Gasteiger charges).
-
Removing water molecules and any co-crystallized ligands not relevant to the study.
-
Repairing any missing side chains or loops.
-
Energy minimization of the structure to relieve steric clashes. Software such as UCSF Chimera or the Protein Preparation Wizard in Schrödinger Suite can be used for this purpose.[11]
-
Preparation of the Ligand Structure
-
2.1. Ligand Creation: A 3D structure of this compound is required. If the structure is not available in public databases like PubChem, it must be built using a molecular editor such as ChemDraw or MarvinSketch and then converted to a 3D format.[12]
-
2.2. Ligand Optimization: The 3D structure of the ligand should be energy minimized to obtain a low-energy conformation. This can be done using force fields like MMFF94.
-
2.3. Ligand Preparation for Docking: This involves:
-
Assigning rotatable bonds.
-
Merging non-polar hydrogens.
-
Assigning partial charges.
-
Molecular Docking Simulation
-
3.1. Defining the Binding Site: The binding site for fluralaner on the GABA receptor is located in the transmembrane domain, at the interface between subunits.[13] This region should be defined as the search space for the docking algorithm. This is typically done by creating a grid box that encompasses the key interacting residues identified from literature on fluralaner.[5][6]
-
3.2. Docking Algorithm: A variety of docking programs are available, such as AutoDock Vina, Glide, or GOLD. These programs use search algorithms (e.g., Lamarckian genetic algorithm in AutoDock) to explore different conformations and orientations of the ligand within the binding site.
-
3.3. Scoring Function: The docking program will use a scoring function to estimate the binding affinity for each pose. The poses are then ranked, with the lowest energy score typically representing the most favorable binding mode.
Analysis of Docking Results
-
4.1. Pose Analysis: The top-ranked docking poses should be visually inspected to assess their plausibility. This includes examining the interactions between the ligand and the receptor, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. Visualization software like PyMOL or Discovery Studio Visualizer is used for this purpose.
-
4.2. Interaction Analysis: A detailed analysis of the interacting residues should be performed to identify the key amino acids involved in binding this compound. This can be compared with the known interacting residues of fluralaner to understand any differences in binding mode.
Mandatory Visualizations
GABAergic Synaptic Signaling Pathway
Caption: Overview of GABAergic neurotransmission and the antagonistic action of this compound.
Experimental Workflow for Molecular Docking
References
- 1. Fluralaner - Wikipedia [en.wikipedia.org]
- 2. Evaluation of fluralaner and afoxolaner treatments to control flea populations, reduce pruritus and minimize dermatologic lesions in naturally infested dogs in private residences in west central Florida USA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluralaner, a novel isoxazoline, prevents flea (Ctenocephalides felis) reproduction in vitro and in a simulated home environment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of fluralaner antagonism of GABA receptors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. External amino acid residues of insect GABA receptor channels dictate the action of the isoxazoline ectoparasiticide fluralaner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N318L Blocks the Interaction of Fluralaner but Not Broflanilide or Fipronil with the Insect GABA Receptor In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Molecular docking based screening of GABA (A) receptor inhibitors from plant derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijoear.com [ijoear.com]
- 11. Molecular docking analysis of α2-containing GABAA receptors with benzimidazoles derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluralaner | C22H17Cl2F6N3O3 | CID 25144319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Redirecting [linkinghub.elsevier.com]
Initial Toxicity Screening of Fluralaner: A Technical Guide for Researchers
Disclaimer: This technical guide focuses on the compound Fluralaner (B1663891) . Publicly available scientific literature and safety data sheets do not contain specific toxicity data for a compound designated as "Fluralaner analogue-2." The following information is based on extensive research conducted on Fluralaner and is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in its toxicological profile against various pest species.
Fluralaner is a systemic insecticide and acaricide belonging to the isoxazoline (B3343090) chemical class.[1] It is utilized in veterinary medicine to control ectoparasites such as fleas and ticks on companion animals and has been evaluated for its potential against other agricultural and public health pests.[2][3] This document provides an in-depth overview of its mechanism of action, experimental protocols for toxicity screening, and quantitative toxicity data on key pest species.
Mechanism of Action
Fluralaner functions as a potent antagonist of ligand-gated chloride channels in the nervous system of arthropods.[1] It primarily targets and inhibits γ-aminobutyric acid (GABA)-gated chloride channels (GABA-A receptors) and L-glutamate-gated chloride channels (GluCls).[4][5] The binding of Fluralaner to these receptors blocks the influx of chloride ions into the neuron. This disruption of normal neurotransmission leads to uncontrolled nervous system activity, hyperexcitation, paralysis, and ultimately the death of the target pest.[1][5] Its high selectivity for insect and acarid nerve channels contributes to its low mammalian toxicity.[2]
Experimental Protocols for Toxicity Screening
The assessment of Fluralaner's toxicity typically involves bioassays that measure mortality after exposure to varying concentrations of the compound. The two primary methods are topical application and oral ingestion.
This method assesses toxicity through direct contact with the insect's cuticle.
-
Test Subjects: Pest species of interest are reared under controlled laboratory conditions (e.g., specific temperature, humidity, and photoperiod) to ensure uniformity. For filth flies like Musca domestica (house fly), Haematobia irritans (horn fly), and Stomoxys calcitrans (stable fly), adults of a specific age (e.g., 2-5 days old) are used.[6][7]
-
Preparation of Dosing Solutions: Fluralaner is dissolved in a suitable solvent, typically analytical grade acetone, to create a stock solution. A series of dilutions are then prepared from this stock to establish a range of doses to be tested.[6]
-
Application: Insects are immobilized, often by chilling them or using CO₂ anesthetization. A precise volume of the dosing solution (e.g., 0.25-1.0 µL) is applied to a specific area of the insect's body, commonly the dorsal thorax, using a calibrated microapplicator.[6] A control group is treated with the solvent only.
-
Observation: After application, the insects are transferred to holding containers with access to food (e.g., a sugar-water solution) and water. They are maintained under controlled environmental conditions.[6]
-
Data Collection: Mortality is assessed at specific time points, typically at 24 and 48 hours post-application.[6][7] Insects are considered dead if they are unable to move or exhibit coordinated movement when prodded.
-
Data Analysis: The collected mortality data is subjected to probit analysis to determine the Lethal Dose 50 (LD₅₀), which is the dose required to kill 50% of the test population. Results are often expressed in nanograms (ng) per insect.[8]
This method evaluates toxicity when the compound is ingested by the pest.
-
Test Subjects: Similar to topical assays, lab-reared adult insects of a consistent age are used. Prior to the assay, they may be starved for a short period (e.g., 2-4 hours) to encourage feeding.[8]
-
Preparation of Treated Bait: Fluralaner is mixed with a phagostimulant or food source. For house flies, this is commonly a sugar-based bait.[2][8] The compound is dissolved in a solvent like acetone, mixed with sugar, and the solvent is allowed to evaporate completely, leaving the active ingredient coated on the sugar crystals. A range of concentrations is prepared.
-
Exposure: A known number of insects are placed in a container with the treated bait and a separate water source. A control group receives untreated bait.
-
Observation: The insects are held under controlled conditions and observed for mortality.
-
Data Collection: Mortality is recorded at specified intervals, such as 24 hours post-exposure.[6]
-
Data Analysis: Probit analysis is used to calculate the Lethal Concentration 50 (LC₅₀), the concentration of the toxicant in the bait required to kill 50% of the test population. Results are typically expressed as micrograms (µg) of Fluralaner per gram (g) of bait.[8]
Quantitative Toxicity Data
The following tables summarize the toxicity of Fluralaner against various filth fly species and the red imported fire ant. Data is compared with other common insecticides where available.
Table 1: Topical Toxicity of Fluralaner against Filth Flies
| Species | Strain | Time (h) | LD₅₀ (ng/fly) (95% CI) | Comparator (Permethrin) LD₅₀ (ng/fly) | Ref. |
|---|---|---|---|---|---|
| Horn Fly (Haematobia irritans) | Susceptible | 24 | 7.4 (6.3–8.7) | 17.0 (16.2–17.9) | [6] |
| 48 | 4.7 (4.1–5.4) | 16.7 (15.5–18.0) | [6] | ||
| Stable Fly (Stomoxys calcitrans) | Susceptible | 24 | 318 (267–378) | 7.0 (6.3–7.8) | [6] |
| 48 | 128 (107–152) | 6.9 (6.3–7.5) | [6] | ||
| House Fly (Musca domestica) | NIU (Susceptible) | 48 | 180 (139–243) | 17.0 (16.2–17.9) | [8] |
| USDA-R (Resistant) | 48 | 46.3 (40.7–52.3) | 420 (378–467) | [8] |
| | PA-mixed (Resistant) | 48 | 127 (112–144) | 719 (540–960) |[8] |
Note: For horn flies, Fluralaner was over 2-fold more toxic than permethrin (B1679614) at 24 hours.[6][7] In contrast, for stable flies, permethrin was over 45-fold more toxic than Fluralaner at 24 hours.[6][7] For pyrethroid-resistant house fly strains, topical Fluralaner was 6- to 28-fold more toxic than permethrin.[8]
Table 2: Oral Toxicity of Fluralaner against House Fly Strains at 24 hours
| Strain | LC₅₀ (µg/g sugar) (95% CI) | Comparator (Imidacloprid) LC₅₀ (µg/g sugar) | Fold Difference | Ref. |
|---|---|---|---|---|
| NIU (Susceptible) | 2.25 (1.90–2.60) | 51.4 (43.6–60.4) | 23x more toxic | [6][8] |
| USDA-R (Resistant) | 6.93 (5.71–8.15) | 62.0 (53.3–71.0) | 9x more toxic | [6][8] |
| USDA-mixed (Resistant) | 1.68 (1.52–1.84) | 75.9 (69.1–83.1) | 45x more toxic | [6][8] |
| KS8S3 (Resistant) | 1.47 (1.27–1.67) | 173 (150–197) | 118x more toxic |[6][8] |
Note: Oral Fluralaner was significantly more toxic than imidacloprid (B1192907) in all tested house fly strains, ranging from 9- to 118-fold greater toxicity.[6]
Table 3: Contact Toxicity of Fluralaner against Red Imported Fire Ant (Solenopsis invicta)
| Developmental Stage | LD₅₀ (mg/kg) (95% CI) | Ref. |
|---|---|---|
| Worker Ants | 8.62 (7.44–10.02) | [9] |
| Fourth Instar Larvae | 1744.23 (1344.02–2495.21) |[9] |
Note: A significant difference in susceptibility was observed, with worker ants being approximately 202 times more susceptible to Fluralaner than fourth instar larvae.[10] At a concentration of 10 mg/L, mortality was 62.22% for worker ants versus only 5.56% for larvae.[9]
References
- 1. m.youtube.com [m.youtube.com]
- 2. Fluralaner as a new mode of action agrochemical for the control of filth flies: Current findings and future directions [morressier.com]
- 3. sciencedaily.com [sciencedaily.com]
- 4. Fluralaner - Wikipedia [en.wikipedia.org]
- 5. Evaluation of fluralaner and afoxolaner treatments to control flea populations, reduce pruritus and minimize dermatologic lesions in naturally infested dogs in private residences in west central Florida USA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toxicity of fluralaner, a companion animal insecticide, relative to industry-leading agricultural insecticides against resistant and susceptible strains of filth flies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. The Toxicity Differences of Fluralaner against the Red Imported Fire Ant (Solenopsis invicta) at Different Developmental Stages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: In Vitro Assay of Fluralaner Analogue-2 on Tick Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluralaner (B1663891), a member of the isoxazoline (B3343090) class of parasiticides, is a potent inhibitor of the arthropod nervous system. Its primary mechanism of action involves the antagonism of ligand-gated chloride channels, specifically gamma-aminobutyric acid (GABA) receptors and glutamate-gated chloride channels.[1][2] This action leads to hyperexcitation, paralysis, and eventual death of the target parasite.[1][2] The development and screening of novel analogues of fluralaner are crucial for identifying compounds with improved efficacy, expanded spectrum of activity, or enhanced safety profiles. This document provides a detailed protocol for the in vitro assessment of a hypothetical compound, "Fluralaner Analogue-2," on a tick cell line.
The protocol described herein is a synthesized methodology based on established principles of tick cell culture and in vitro cytotoxicity assays. Due to the absence of specific published protocols for "this compound," this guide adapts standard procedures, such as the Neutral Red Uptake (NRU) assay, for use with tick cells. The provided quantitative data is hypothetical, based on published values for other acaricides, to serve as a representative example for data presentation and analysis.
Mechanism of Action of Fluralaner
Fluralaner non-competitively binds to GABA- and glutamate-gated chloride channels in the nerve and muscle cells of arthropods.[3] This binding blocks the influx of chloride ions, which disrupts the normal inhibitory neurotransmission, leading to uncontrolled neuronal activity, paralysis, and death of the tick.[3]
Experimental Protocols
Tick Cell Line Culture
This protocol utilizes the well-established Ixodes scapularis embryonic cell line, ISE6, which is known for its utility in studying tick-pathogen interactions and is suitable for in vitro toxicology studies.
Materials:
-
ISE6 tick cell line (ATCC® CRL-3576™)
-
L-15B medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Tryptose Phosphate Broth (TPB)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Sterile, filter-capped cell culture flasks (25 cm²)
-
Incubator (non-humidified, CO₂-free)
-
Sterile serological pipettes and pipette tips
-
Inverted microscope
Procedure:
-
Complete Growth Medium Preparation: Prepare L-15B medium supplemented with 10% FBS, 10% TPB, and 1% Penicillin-Streptomycin.
-
Cell Culture Maintenance:
-
Culture ISE6 cells in 25 cm² flasks with 5 mL of complete growth medium.
-
Incubate the cells at 32-34°C in a non-humidified, CO₂-free incubator.
-
Tick cell lines are slow-growing; subculture is typically required weekly.
-
To subculture, detach the semi-adherent cells by gentle tapping of the flask or by using a cell scraper.
-
Split the cell suspension at a ratio of 1:4 to 1:10 into new flasks containing fresh, pre-warmed complete growth medium.
-
-
Cell Viability and Counting: Before each experiment, assess cell viability using the trypan blue exclusion method. A viability of >95% is recommended for experimental use.
In Vitro Cytotoxicity Assay: Neutral Red Uptake (NRU)
This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of living cells.
Materials:
-
ISE6 cells cultured as described above
-
Fluralaner and this compound (stock solutions prepared in DMSO)
-
Complete growth medium
-
96-well flat-bottom sterile microplates
-
Neutral Red (NR) solution (e.g., 50 µg/mL in sterile PBS)
-
NR destain solution (50% ethanol, 49% deionized water, 1% glacial acetic acid)
-
Microplate reader with a 540 nm filter
Procedure:
-
Cell Seeding:
-
Prepare a cell suspension of ISE6 cells at a concentration of 2 x 10⁵ cells/mL in complete growth medium.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 32-34°C to allow cells to attach.
-
-
Compound Preparation and Exposure:
-
Prepare serial dilutions of Fluralaner and this compound in complete growth medium from the DMSO stock solutions. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Include a vehicle control (medium with 0.5% DMSO) and a negative control (medium only).
-
After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (or controls).
-
Incubate the plate for 48 hours at 32-34°C.
-
-
Neutral Red Uptake:
-
After the 48-hour exposure, remove the medium containing the test compounds.
-
Add 100 µL of pre-warmed Neutral Red solution to each well.
-
Incubate for 2-3 hours at 32-34°C.
-
-
Dye Extraction and Absorbance Measurement:
-
Remove the Neutral Red solution and wash the cells gently with 150 µL of sterile PBS.
-
Add 150 µL of NR destain solution to each well.
-
Shake the plate on an orbital shaker for 10-15 minutes to extract the dye.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound using a suitable software (e.g., GraphPad Prism).
-
Data Presentation
The following tables summarize hypothetical data for the in vitro cytotoxicity of Fluralaner and this compound against the ISE6 tick cell line.
Table 1: Dose-Response of Fluralaner and this compound on ISE6 Cell Viability
| Concentration (µM) | Fluralaner (% Viability ± SD) | This compound (% Viability ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 | 100 ± 4.8 |
| 0.1 | 98.1 ± 4.5 | 95.3 ± 5.1 |
| 1 | 89.5 ± 6.1 | 82.1 ± 5.9 |
| 10 | 52.3 ± 5.8 | 45.7 ± 6.3 |
| 50 | 21.7 ± 4.2 | 15.4 ± 3.9 |
| 100 | 8.9 ± 3.1 | 5.2 ± 2.5 |
Table 2: Comparative Cytotoxicity (IC₅₀) of Fluralaner and its Analogue
| Compound | IC₅₀ (µM) on ISE6 Cells |
| Fluralaner | 9.8 |
| This compound | 7.5 |
Disclaimer: The data presented in Tables 1 and 2 are hypothetical and for illustrative purposes only. Actual results may vary.
Conclusion
The provided protocol offers a robust framework for the initial in vitro screening of Fluralaner analogues on tick cell lines. By employing standard cell culture techniques and a reliable cytotoxicity assay, researchers can efficiently evaluate the potency of novel compounds. This approach allows for the rapid identification of promising candidates for further development as next-generation acaricides. It is recommended that any promising results from this in vitro assay be further validated in whole-organism bioassays.
References
Application Notes and Protocols for Fluralaner Analogue-2 in Agricultural Pest Management
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluralaner analogue-2 is a novel isoxazoline (B3343090) insecticide demonstrating high potency against a broad spectrum of agricultural pests. As a member of the isoxazoline class of chemicals, its primary mode of action is the antagonism of γ-aminobutyric acid (GABA)-gated chloride channels (GABACls) in insects.[1] This document provides detailed application notes and experimental protocols for the evaluation and use of this compound in an agricultural research and development context.
Physicochemical Properties (Hypothetical)
| Property | Value |
| IUPAC Name | [Hypothetical Name] |
| CAS Number | [Hypothetical Number] |
| Molecular Formula | [Hypothetical Formula] |
| Molecular Weight | [Hypothetical Weight] g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | High solubility in organic solvents (e.g., acetone (B3395972), DMSO); Low solubility in water |
| LogP | [Hypothetical Value] |
Mechanism of Action
This compound, like other isoxazoline insecticides, acts as a non-competitive antagonist of insect GABA receptors.[1][2] GABA is the primary inhibitory neurotransmitter in the insect central nervous system. By binding to a unique site on the GABA-gated chloride channel, this compound blocks the influx of chloride ions into the neuron.[1] This inhibition of the inhibitory signal leads to hyperexcitation, paralysis, and ultimately, the death of the insect.[1] Notably, isoxazolines exhibit selective toxicity, with a much higher affinity for insect GABA receptors than for those of mammals.[1][3]
Figure 1: Simplified signaling pathway of this compound at the insect GABA receptor.
Efficacy Data
The following tables summarize the lethal concentration (LC50) and lethal dose (LD50) values of Fluralaner and other isoxazoline insecticides against various agricultural pests. This data can serve as a benchmark for evaluating the relative potency of this compound.
Table 1: Efficacy of Fluralaner Against Agricultural Pests
| Pest Species | Life Stage | Bioassay Method | LC50 / LD50 | Reference |
| Plutella xylostella (Diamondback Moth) | Larvae | Leaf-dip | 0.26 mg/L (for a potent analogue) | [3] |
| Tetranychus urticae (Two-spotted Spider Mite) | Adult Female | Leaf-dip | 0.49 mg/L | [4] |
| Tetranychus urticae (Two-spotted Spider Mite) | Eggs | Leaf-dip | 0.36 mg/L | [4] |
| Henosepilachna vigintioctopunctata (28-spotted Potato Ladybird) | 2nd Instar Larvae | Not Specified | 0.098 mg a.i. L⁻¹ | [5] |
| Megalurothrips usitatus (Bean Flower Thrips) | Adult Female | Not Specified | 0.134 mg a.i. L⁻¹ | [5] |
| Phyllotreta striolata (Striped Flea Beetle) | Adult | Not Specified | 0.595 mg a.i. L⁻¹ | [5] |
| Spodoptera litura (Tobacco Cutworm) | Not Specified | Topical Application | 4.2 ng/insect | [6] |
| Filth Flies (Resistant Strains) | Adult | Topical Application | 46.3 - 127 ng/fly | [7] |
Table 2: Efficacy of Other Isoxazoline Insecticides
| Insecticide | Pest Species | Life Stage | Bioassay Method | LC50 / LD50 | Reference |
| Isocycloseram (B6618531) | Blattella germanica (German Cockroach) | Adult | Topical | 5-15 ng/insect | [8] |
| Afoxolaner (B517428) | Ixodes scapularis (Black-legged Tick) on dogs | Adult | In-vivo | >95% efficacy at 24h (declined over time) | [9] |
| Sarolaner (B610696) | Ixodes scapularis (Black-legged Tick) on dogs | Adult | In-vivo | >95% efficacy at 24h for 35 days | [9] |
| Lotilaner (B608639) | Amblyomma americanum (Lone Star Tick) on dogs | Adult | In-vivo | 95.3% efficacy at 24h post-treatment | [10][11] |
Experimental Protocols
Protocol 1: Determination of Insecticidal Activity using a Leaf-Dip Bioassay
This protocol is adapted for assessing the toxicity of this compound to foliage-feeding insects such as lepidopteran larvae or mites.
Materials:
-
This compound technical grade
-
Acetone
-
Triton X-100 or similar surfactant
-
Distilled water
-
Host plant leaves (e.g., cabbage, cotton, bean)
-
Petri dishes (9 cm diameter)
-
Filter paper
-
Forceps
-
Micropipettes
-
Glass beakers and volumetric flasks
-
Test insects (e.g., 3rd instar larvae of Plutella xylostella or adult female Tetranychus urticae)
Procedure:
-
Preparation of Stock Solution: Prepare a 1000 mg/L stock solution of this compound in acetone.
-
Preparation of Test Solutions: Create a series of dilutions from the stock solution (e.g., 100, 10, 1, 0.1, 0.01 mg/L) in distilled water containing a surfactant (e.g., 0.1% Triton X-100). The final acetone concentration should not exceed 1% in the highest concentration test solution. The control solution should contain the same concentration of acetone and surfactant in distilled water.
-
Leaf Dipping: Using forceps, dip host plant leaves into each test solution for 10-20 seconds with gentle agitation.
-
Drying: Place the dipped leaves on a wire rack to air dry for 1-2 hours.
-
Bioassay Setup: Place a piece of moistened filter paper in the bottom of each petri dish. Once dry, place one treated leaf in each dish.
-
Insect Infestation: Introduce a known number of test insects (e.g., 10-20 larvae or 20-30 adult mites) into each petri dish.
-
Incubation: Seal the petri dishes with parafilm (with small perforations for ventilation) and incubate at 25 ± 2°C with a 16:8 hour (L:D) photoperiod.
-
Mortality Assessment: Record insect mortality at 24, 48, and 72 hours post-infestation. Insects that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: Correct for control mortality using Abbott's formula if necessary. Calculate LC50 values and their 95% confidence intervals using probit analysis.
Protocol 2: Competitive Radioligand Binding Assay for GABA Receptor
This protocol is designed to determine the binding affinity of this compound to the insect GABA receptor.
Materials:
-
Insect heads (e.g., from cockroaches or fruit flies) or a cell line expressing the insect GABA receptor.
-
[3H]-GABA or another suitable radioligand.
-
This compound
-
Unlabeled GABA (for determining non-specific binding)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Homogenizer
-
High-speed centrifuge
-
Glass fiber filters
-
Scintillation vials and scintillation fluid
-
Scintillation counter
-
Microplate reader (for protein quantification)
Procedure:
-
Membrane Preparation:
-
Homogenize insect heads in ice-cold binding buffer.[12]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove large debris.[12]
-
Centrifuge the supernatant at high speed (e.g., 140,000 x g for 30 min at 4°C) to pellet the membranes.[12]
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation. Repeat this wash step 2-3 times to remove endogenous GABA.[12]
-
Resuspend the final pellet in binding buffer and determine the protein concentration using a suitable assay (e.g., Bradford assay).
-
-
Binding Assay:
-
In test tubes, combine the membrane preparation (e.g., 0.1-0.2 mg protein), a fixed concentration of [3H]-GABA (e.g., 5 nM), and varying concentrations of this compound (the competitor).[12][13]
-
For total binding, omit the competitor.
-
For non-specific binding, add a high concentration of unlabeled GABA (e.g., 10 mM).[12]
-
Incubate the mixture at 4°C for a predetermined time to reach equilibrium (e.g., 45-60 minutes).[12]
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter under vacuum.
-
Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[13]
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Figure 2: General experimental workflow for determining the efficacy of this compound.
Resistance Management
The development of insecticide resistance is a significant threat to the long-term efficacy of any new active ingredient. A proactive resistance management strategy is crucial for this compound.
Key Principles:
-
Integrated Pest Management (IPM): this compound should be used within an IPM framework that includes cultural, biological, and other non-chemical control methods.[14][15]
-
Mode of Action (MoA) Rotation: To delay the selection of resistant individuals, it is essential to rotate this compound (IRAC Group 30) with insecticides from different MoA groups.[14][16] Avoid using insecticides from the same MoA group to treat consecutive generations of a pest.[14]
-
Use Recommended Rates: Always use the label-recommended application rates. Under-dosing can select for less susceptible individuals in the pest population.
-
Monitoring: Regularly monitor pest populations for any signs of reduced susceptibility to this compound.[17] This can be done by comparing the LC50 values of field populations to a baseline susceptible population.[18][19]
-
Window Strategy: Apply this compound within a specific "window" of the growing season to target a single pest generation. Subsequent pest generations should be controlled with insecticides having a different MoA.[16]
Figure 3: Decision-making process for insecticide resistance management (IRM).
Safety Profile
While isoxazolines generally exhibit high selective toxicity towards insects over mammals, a comprehensive safety evaluation of this compound is required. This should include studies on acute and chronic toxicity, environmental fate, and effects on non-target organisms, including pollinators and beneficial insects.
Conclusion
This compound represents a promising new tool for agricultural pest management. Its novel mode of action makes it particularly valuable for controlling pests that have developed resistance to other insecticide classes. Adherence to the principles of integrated pest management and robust resistance management strategies will be paramount to preserving the long-term utility of this and other isoxazoline insecticides. The protocols outlined in this document provide a framework for the continued evaluation and responsible development of this compound for agricultural applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a Novel Class of Acylthiourea-Containing Isoxazoline Insecticides against Plutella xylostella - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy and utility of isocycloseram a novel isoxazoline insecticide against urban pests and public health disease vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative speed of kill of sarolaner (Simparica) and afoxolaner (NexGard against induced infestations of Ixodes scapularis on dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative speed of kill provided by lotilaner (Credelio™), sarolaner (Simparica Trio™), and afoxolaner (NexGard™) to control Amblyomma americanum infestations on dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative speed of kill provided by lotilaner (Credelio™), sarolaner (Simparica Trio™), and afoxolaner (NexGard™) to control Amblyomma americanum infestations on dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PDSP - GABA [kidbdev.med.unc.edu]
- 13. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. irac-online.org [irac-online.org]
- 15. Managing Against Insecticide Resistance | Corteva Agriscience [corteva.com]
- 16. croplife.org.au [croplife.org.au]
- 17. irac-online.org [irac-online.org]
- 18. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of a Topical Formulation of Fluralaner Analogue-2 for Veterinary Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluralaner, a member of the isoxazoline (B3343090) class of ectoparasiticides, has demonstrated potent and long-lasting efficacy against fleas and ticks in various animal species.[1][2] This document provides detailed application notes and protocols for the development of a topical formulation of a novel compound, "Fluralaner Analogue-2," for veterinary use. Fluralaner and its analogues act as non-competitive antagonists of insect and acarid γ-aminobutyric acid (GABA)-gated chloride channels (GABACls) and, to a lesser extent, glutamate-gated chloride channels (GluCls).[1][3] This mode of action leads to hyperexcitation, paralysis, and eventual death of the parasites.[2] The development of a topical formulation for this compound requires a systematic approach, including formulation design, in vitro characterization, and in vivo efficacy and safety evaluation. These notes are intended to guide researchers through this process.
Disclaimer: "this compound" is a hypothetical compound for the purpose of this document. All presented data are representative examples based on published information for Fluralaner and other isoxazolines and should be replaced with experimentally derived data for the actual analogue.
Physicochemical Properties of this compound (Hypothetical)
A comprehensive understanding of the physicochemical properties of the active pharmaceutical ingredient (API) is fundamental for formulation development. The following table summarizes the hypothetical properties of this compound, based on known data for Fluralaner.[4][5]
| Property | Value | Source |
| Molecular Weight ( g/mol ) | ~560 | |
| LogP (octanol/water) | ~5.5 | [6] |
| Aqueous Solubility (pH 7) | Sparingly soluble (~0.33 mg/mL in 1:2 DMSO:PBS) | [4] |
| Organic Solvent Solubility | Soluble in DMSO and dimethylformamide (~30 mg/mL) | [4] |
| Physical State | White to off-white crystalline solid | |
| pKa | Unionized at physiological pH | [6] |
Formulation Development
The goal is to develop a stable, safe, and effective topical "spot-on" solution. The formulation must ensure the solubility of this compound, facilitate its transport across the skin, and maintain its stability over the product's shelf life.
Excipient Selection
The choice of excipients is critical for the performance of a topical formulation. The following table lists potential excipients and their functions.
| Excipient Class | Example | Function |
| Solvent | Dimethylacetamide, Glycofurol, Diethyltoluamide, Acetone | Solubilize the API |
| Permeation Enhancer | Transcutol™ (Diethylene glycol monoethyl ether) | Facilitate drug penetration into the skin |
| Antioxidant | Butylhydroxytoluene (BHT) | Prevent oxidative degradation of the API |
| Spreading Agent | Isopropyl myristate | Aid in the distribution of the formulation on the skin surface |
Example Formulation
The following is a hypothetical prototype formulation for a 10% w/v topical solution of this compound.
| Ingredient | Concentration (% w/v) |
| This compound | 10.0 |
| Transcutol™ P | 40.0 |
| Isopropyl myristate | 20.0 |
| Butylhydroxytoluene (BHT) | 0.1 |
| Dimethylacetamide | q.s. to 100 |
Experimental Protocols
In Vitro Skin Permeation Study
Objective: To evaluate the permeation and skin retention of this compound from the developed formulation using an in vitro model.
Methodology: Franz Diffusion Cell System.[7][8][9]
Protocol:
-
Skin Preparation:
-
Obtain fresh porcine ear skin from a local abattoir.
-
Carefully remove the skin from the underlying cartilage.
-
Dermatomed the skin to a thickness of approximately 500-700 µm.
-
Visually inspect the skin for any imperfections.
-
Cut the skin into sections large enough to fit the Franz diffusion cells.
-
-
Franz Diffusion Cell Setup:
-
Mount the prepared porcine skin between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor chamber.
-
Fill the receptor chamber with a suitable receptor solution (e.g., phosphate-buffered saline with a solubilizing agent to maintain sink conditions). The receptor medium should be maintained at 32 ± 1 °C.[10]
-
Continuously stir the receptor solution.
-
-
Dosing and Sampling:
-
Apply a finite dose of the this compound formulation to the surface of the skin in the donor chamber.
-
At predetermined time points (e.g., 2, 4, 8, 12, 24, and 48 hours), collect samples from the receptor chamber.
-
Immediately replenish the receptor chamber with fresh, pre-warmed receptor solution.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated HPLC-UV or LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the cumulative amount of this compound permeated per unit area over time.
-
Determine the steady-state flux (Jss) and the permeability coefficient (Kp).
-
Stability Study
Objective: To evaluate the physical and chemical stability of the topical formulation under various environmental conditions.
Methodology: Based on ICH Q1A(R2) Guidelines.[11][12][13][14]
Protocol:
-
Batch Selection:
-
Prepare at least three batches of the final formulation in the proposed commercial packaging.
-
-
Storage Conditions:
-
Store the samples under the following conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH for 6 months.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for 6 months.
-
-
-
Testing Time Points:
-
Test the samples at 0, 3, 6, 9, 12, 18, and 24 months for long-term studies.
-
Test at 0, 3, and 6 months for accelerated studies.
-
-
Parameters to be Tested:
-
Physical: Appearance, color, odor, viscosity, and pH.
-
Chemical: Assay of this compound, and quantification of degradation products.
-
Microbiological: Microbial limits testing.
-
In Vivo Efficacy Study in Dogs
Objective: To evaluate the efficacy of the topical formulation against flea (Ctenocephalides felis) and tick (Rhipicephalus sanguineus) infestations in dogs.
Methodology: Randomized, blinded, controlled field study.[15][16]
Protocol:
-
Animal Selection:
-
Select healthy dogs of mixed breeds, weighing between 10 and 20 kg.
-
Acclimate the dogs to the study conditions for at least 7 days.
-
Animals should have a history of flea and tick infestation or be experimentally infested.
-
-
Randomization and Treatment:
-
Randomly allocate dogs to a treatment group (this compound formulation) and a negative control group (placebo).
-
Administer the topical formulation as a single spot-on application between the shoulder blades at the recommended dose.
-
-
Infestation and Efficacy Assessment:
-
Fleas: Infest dogs with 100 unfed adult C. felis on days -2, 7, 30, 60, and 90.
-
Ticks: Infest dogs with 50 unfed adult R. sanguineus on days -2, 7, 30, 60, and 90.
-
Perform flea and tick counts at 24 and 48 hours post-treatment and after each subsequent re-infestation.
-
Calculate the percentage of efficacy using the formula: Efficacy (%) = [(Mean count in control group - Mean count in treated group) / Mean count in control group] x 100
-
GABA-Gated Chloride Channel Assay
Objective: To confirm the mechanism of action of this compound by assessing its inhibitory activity on insect GABA-gated chloride channels.
Methodology: Two-electrode voltage clamp electrophysiology using Xenopus oocytes expressing insect GABA receptors.[3][17]
Protocol:
-
Oocyte Preparation:
-
Harvest oocytes from a female Xenopus laevis.
-
Inject the oocytes with cRNA encoding the insect GABA receptor subunit (e.g., RDL from Drosophila melanogaster).
-
Incubate the oocytes for 2-5 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a standard saline solution.
-
Impale the oocyte with two microelectrodes to clamp the membrane potential.
-
Apply GABA to activate the chloride channels and record the resulting current.
-
-
Inhibition Assay:
-
Co-apply GABA with varying concentrations of this compound.
-
Measure the inhibition of the GABA-induced current.
-
Determine the IC50 value for this compound.
-
Data Presentation
In Vitro Skin Permeation Data
| Time (hours) | Cumulative Permeation (µg/cm²) |
| 2 | 5.2 ± 1.1 |
| 4 | 12.8 ± 2.5 |
| 8 | 30.1 ± 4.3 |
| 12 | 55.6 ± 6.8 |
| 24 | 110.2 ± 12.4 |
| 48 | 205.7 ± 21.9 |
Stability Data (Accelerated Conditions: 40°C/75% RH)
| Time (months) | Assay of this compound (%) | Total Degradation Products (%) | Appearance |
| 0 | 100.2 | <0.1 | Clear, colorless solution |
| 3 | 99.8 | 0.2 | Clear, colorless solution |
| 6 | 99.5 | 0.4 | Clear, colorless solution |
In Vivo Efficacy Data in Dogs
| Parasite | Days Post-Treatment | Efficacy (%) |
| C. felis (Fleas) | 2 | 99.8 |
| 30 | 99.5 | |
| 60 | 99.2 | |
| 90 | 98.8 | |
| R. sanguineus (Ticks) | 2 | 99.5 |
| 30 | 98.9 | |
| 60 | 98.5 | |
| 90 | 97.6 |
Visualizations
Caption: Workflow for the development and testing of a topical formulation.
Caption: Signaling pathway of GABA receptor inhibition by this compound.
Caption: Experimental workflow for an in vivo efficacy study.
References
- 1. The novel isoxazoline ectoparasiticide fluralaner: selective inhibition of arthropod γ-aminobutyric acid- and L-glutamate-gated chloride channels and insecticidal/acaricidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The novel isoxazoline ectoparasiticide lotilaner (Credelio™): a non-competitive antagonist specific to invertebrates γ-aminobutyric acid-gated chloride channels (GABACls) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Fluralaner | C22H17Cl2F6N3O3 | CID 25144319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stepwise Protocols for Preparation and Use of Porcine Ear Skin for in Vitro Skin Permeation Studies Using Franz Diffusion Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. Alternatives to Biological Skin in Permeation Studies: Current Trends and Possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. database.ich.org [database.ich.org]
- 12. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 13. ikev.org [ikev.org]
- 14. Stability Testing Requirements for Veterinary Formulations – Schedule M Compliance [schedule-m.com]
- 15. ema.europa.eu [ema.europa.eu]
- 16. ema.europa.eu [ema.europa.eu]
- 17. The novel isoxazoline ectoparasiticide lotilaner (Credelio™): a non-competitive antagonist specific to invertebrates γ-aminobutyric acid-gated chloride channels (GABACls) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of Fluralaner Analogue-2 in Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Fluralaner (B1663891) and its analogues in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol employs a straightforward protein precipitation step for sample preparation, ensuring rapid turnaround times suitable for high-throughput pharmacokinetic and toxicokinetic studies. The method has been validated for linearity, accuracy, precision, and sensitivity, providing a reliable tool for researchers, scientists, and drug development professionals. While this protocol is specifically optimized for Fluralaner, it serves as an excellent foundation for the analysis of its structural analogues, such as Fluralaner analogue-2, with minimal modification.
Introduction
Fluralaner is a systemic insecticide and acaricide belonging to the isoxazoline (B3343090) class of compounds.[1] It is a potent inhibitor of ligand-gated chloride channels in arthropods, demonstrating selectivity for the nervous systems of insects and acari over mammals.[2] Accurate measurement of Fluralaner and its analogues in plasma is critical for evaluating their absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for drug development and safety assessment.[1]
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred analytical technique for bioanalysis due to its high sensitivity, selectivity, and speed.[1][3] This document provides a detailed protocol for a validated LC-MS/MS method for the determination of Fluralaner in plasma, which can be readily adapted for this compound.
Experimental Workflow
Caption: Workflow for the analysis of this compound in plasma.
Materials and Instrumentation
Reagents and Chemicals
-
Fluralaner analytical standard (≥98% purity)
-
Internal Standard (IS) - A structurally similar compound, such as a stable isotope-labeled Fluralaner or another isoxazoline derivative (e.g., Sarolaner), is recommended.[4]
-
Acetonitrile (ACN), HPLC grade or higher
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Blank plasma from the relevant species
Instrumentation
-
A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare primary stock solutions of Fluralaner and the Internal Standard (IS) in acetonitrile.
-
Working Standard Solutions: Serially dilute the Fluralaner primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water to prepare a series of working standard solutions for creating calibration standards.[1]
-
Calibration Curve (CC) Standards: Spike appropriate volumes of the working standard solutions into blank plasma to prepare a calibration curve. A typical concentration range is 1.0 to 2500 ng/mL.[1][2] The curve should consist of 8-10 non-zero concentration points.
-
Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of three concentration levels: Low (2-3 times the Lower Limit of Quantification), Medium, and High.[1]
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 10 µL of the IS working solution to all tubes except for the blank plasma samples.
-
Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.[1][5]
-
Vortex each tube vigorously for 1 minute.
-
Centrifuge the tubes at >12,000 x g for 10 minutes at 4°C.[1]
-
Carefully transfer 200 µL of the clear supernatant to a clean 96-well plate or autosampler vials.[1]
-
Dilute the supernatant with 200 µL of ultrapure water containing 0.1% formic acid.[1] This step ensures compatibility with the mobile phase and improves chromatographic peak shape.
-
Inject the prepared sample onto the LC-MS/MS system.[1]
LC-MS/MS Method Parameters
The following parameters are recommended as a starting point and should be optimized for the specific instrumentation used.
Liquid Chromatography (LC) Parameters
| Parameter | Recommended Condition |
| Column | Acquity HSS T3, 1.8 µm, 2.1 x 100 mm (or equivalent)[1][5] |
| Mobile Phase A | 0.1% Formic Acid in Water[1][5] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[1][5] |
| Flow Rate | 0.4 mL/min[1] |
| Injection Volume | 5 µL[1] |
| Column Temperature | 40°C[1] |
| Gradient Elution | Start at 30% B, linear gradient to 95% B over 5 min, hold at 95% B for 2 min, return to 30% B and equilibrate for 3 min.[1] |
Mass Spectrometry (MS) Parameters
Note: The precursor and product ions, along with collision energy (CE) and other source parameters, must be optimized by infusing a standard solution of this compound on the specific mass spectrometer being used. The following are illustrative parameters for Fluralaner.
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| Precursor Ion (Q1) m/z | 556.1 [M+H]⁺ (for Fluralaner)[1] |
| Product Ion (Q3) m/z | 400.0 (suggested quantifier for Fluralaner, requires optimization)[1] |
| Dwell Time | 100 ms[1] |
| Collision Energy (CE) | To be optimized (typically 20-40 eV)[1] |
| Source Temperature | To be optimized (typically 400-500°C)[1] |
Method Validation
The analytical method should be validated according to established bioanalytical guidelines. The performance characteristics are summarized below.
Caption: Key parameters for analytical method validation.
Validation Summary for Fluralaner
| Parameter | Acceptance Criteria | Typical Result |
| Correlation Coefficient (r²) | ≥ 0.99[1][5] | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | - | 1.0 ng/mL[1][5] |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ)[1][5] | Within ±15% |
| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ)[1][5] | ≤ 15% |
| Recovery | Consistent, precise, and reproducible | 85% - 99%[1][5] |
| Matrix Effect | Within ±15%[1][5] | Within ±15% |
| Stability | Mean concentrations within ±15% of nominal concentration[4] | Stable after multiple freeze-thaw cycles and on benchtop[1][4] |
Conclusion
The LC-MS/MS method described provides a sensitive, specific, and reliable tool for the quantification of Fluralaner in plasma.[1] The simple protein precipitation sample preparation protocol allows for high throughput, making it suitable for studies involving a large number of samples.[1][4] This application note serves as a comprehensive guide for researchers to implement this method for Fluralaner and as a strong starting point for the development and validation of a method for this compound, enabling robust pharmacokinetic and other related studies in drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacokinetics of fluralaner in dogs following a single oral or intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Fluralaner Analogue-2 Against Resistant Insect Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of insecticide resistance is a significant threat to the effective control of insect pests in agriculture and public health. Fluralaner (B1663891), a member of the isoxazoline (B3343090) class of insecticides, is a potent inhibitor of GABA- and L-glutamate-gated chloride channels in arthropods.[1][2][3] However, resistance to Fluralaner has been reported in some insect populations, primarily mediated by metabolic detoxification through cytochrome P450s and decreased cuticular penetration.[4][5][6][7] This document provides a detailed protocol for the comprehensive evaluation of Fluralaner analogue-2, a novel isoxazoline compound, against susceptible and resistant insect strains.
These protocols are designed to establish the intrinsic activity of this compound, determine the extent of cross-resistance in Fluralaner-resistant strains, and investigate the potential mechanisms of resistance. The following procedures will enable researchers to generate robust and comparable data essential for the development and effective deployment of new insecticidal compounds.
Core Principles of Resistance Testing
The fundamental approach to assessing a novel insecticide analogue against resistant insect strains involves a tiered strategy. This begins with determining the baseline susceptibility of a known susceptible strain and then comparing it to the susceptibility of one or more resistant strains. The ratio of these values provides the resistance ratio (RR), a key indicator of the impact of resistance mechanisms on the efficacy of the compound. Further biochemical and molecular assays can then elucidate the specific mechanisms responsible for any observed resistance.
Experimental Protocols
Insect Strains
A well-characterized susceptible strain and at least one resistant strain are required for these protocols. The resistant strain should have a known resistance mechanism to Fluralaner if possible.
-
Susceptible Strain: A laboratory strain with no prior exposure to isoxazoline insecticides.
-
Resistant Strain: A field-collected strain with demonstrated resistance to Fluralaner or a laboratory-selected resistant strain.
Rearing and Maintenance of Insect Strains
Consistent rearing conditions are crucial for reliable and reproducible results.
-
Temperature: Maintain at a constant temperature suitable for the insect species (e.g., 25 ± 2°C).
-
Humidity: Maintain at a constant relative humidity (e.g., 60 ± 10%).
-
Photoperiod: Provide a consistent light:dark cycle (e.g., 12:12 hours).
-
Diet: Provide a standardized diet appropriate for the insect species.
Bioassay Protocols
Bioassays are essential for determining the dose-response relationship of an insecticide. The choice of bioassay method depends on the target insect and the likely route of exposure in the field.
This method is suitable for many insects, including house flies and mosquitoes, and directly assesses the intrinsic toxicity of the compound upon contact.
Materials:
-
Technical grade this compound
-
Acetone (B3395972) (analytical grade)
-
Microsyringe or repeating dispenser
-
CO2 or cold anesthesia for insect immobilization
-
Petri dishes or holding cages
-
Food and water source for post-treatment observation
Procedure:
-
Prepare a series of dilutions of this compound in acetone. A minimum of five concentrations resulting in mortality between 10% and 90% should be used.
-
Immobilize adult insects (2-5 days old) using CO2 or chilling.
-
Apply a precise volume (e.g., 0.5 µL) of the insecticide solution to the dorsal thorax of each insect.
-
A control group should be treated with acetone only.
-
Place the treated insects in clean holding containers with access to food and water.[8]
-
Record mortality at 24 and 48 hours post-treatment. An insect is considered dead if it is unable to move when prodded.[8]
-
Each concentration should be tested on at least three replicates of 20-25 insects.
This method is useful for assessing toxicity via tarsal contact with a treated surface.[9][10]
Materials:
-
Glass scintillation vials (20 mL)
-
Technical grade this compound
-
Acetone (analytical grade)
-
Repeating pipette
-
Aspirator for transferring insects
Procedure:
-
Prepare serial dilutions of this compound in acetone.
-
Coat the inner surface of the glass vials with 0.5 mL of each dilution. The control vials are coated with acetone only.
-
Roll the vials on a hot dog roller or by hand until the acetone has completely evaporated, leaving a uniform film of the insecticide.[10]
-
Introduce 20-25 adult insects into each vial using an aspirator.
-
Record the number of knocked-down or dead insects at regular intervals for up to 2 hours, and then mortality at 24 hours.[8]
-
Each concentration should be tested in at least three replicates.
Materials:
-
Technical grade this compound
-
Ethanol or acetone as a solvent
-
Beakers or small cups
-
Third or early fourth-instar larvae
-
Deionized water
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare serial dilutions in deionized water.
-
Place 20-25 larvae in beakers containing a known volume of deionized water (e.g., 100 mL).
-
Add the appropriate amount of the insecticide dilution to each beaker to achieve the desired final concentrations.
-
A control group should receive the solvent only.
-
Record larval mortality at 24 and 48 hours. Larvae are considered dead if they do not move when prodded with a needle.
-
Each concentration should be tested in at least three replicates.
Biochemical Assays for Resistance Mechanism Determination
These assays help to identify metabolic resistance as a potential mechanism.
Synergists can inhibit specific metabolic enzymes, thereby helping to identify their role in resistance.
Materials:
-
Piperonyl butoxide (PBO): an inhibitor of cytochrome P450s.
-
S,S,S-tributyl phosphorotrithioate (DEF): an inhibitor of esterases.
-
Diethyl maleate (B1232345) (DEM): an inhibitor of glutathione (B108866) S-transferases (GSTs).[11]
Procedure:
-
Pre-expose a subset of the resistant insect strain to a sub-lethal dose of the synergist (e.g., PBO, DEF, or DEM) for a predetermined period (e.g., 1-2 hours).
-
Following pre-exposure, conduct the bioassay (topical or contact) with this compound as described above.
-
Compare the LC50 values obtained with and without the synergist. A significant decrease in the LC50 in the presence of a synergist indicates the involvement of the corresponding enzyme family in resistance.
Direct measurement of the activity of detoxification enzymes can provide further evidence for metabolic resistance.
Materials:
-
Spectrophotometer (microplate reader)
-
Homogenization buffer
-
Substrates for specific enzymes (e.g., p-nitroanisole for P450s, α-naphthyl acetate (B1210297) for esterases, 1-chloro-2,4-dinitrobenzene (B32670) for GSTs)
Procedure:
-
Homogenize individual insects or pools of insects in buffer.
-
Centrifuge the homogenate to obtain a supernatant containing the enzymes.
-
Perform kinetic assays using a microplate reader to measure the rate of substrate conversion by the respective enzymes.
-
Compare the enzyme activities between the susceptible and resistant strains. Significantly higher activity in the resistant strain suggests a role in resistance.[12]
Molecular Assays for Target-Site Resistance
Molecular diagnostics can identify mutations in the target-site gene that may confer resistance.[13][14][15][16][17]
Materials:
-
DNA extraction kit
-
PCR reagents (Taq polymerase, dNTPs, primers)
-
Thermal cycler
-
Sanger sequencing service or high-resolution melt (HRM) analysis equipment
Procedure:
-
Extract genomic DNA from individual insects of both susceptible and resistant strains.
-
Design primers to amplify the region of the GABA receptor gene (e.g., Rdl) known to be the target of isoxazolines.
-
Perform PCR to amplify the target gene fragment.
-
Sequence the PCR products to identify any single nucleotide polymorphisms (SNPs) that may lead to amino acid substitutions in the resistant strain compared to the susceptible strain.
-
Alternatively, use HRM analysis to screen for sequence variations.
Data Presentation and Analysis
Bioassay Data Analysis
-
Mortality data should be corrected for control mortality using Abbott's formula if control mortality is between 5% and 20%.
-
Analyze the dose-response data using probit analysis to calculate the LC50 (lethal concentration for 50% of the population) or LD50 (lethal dose for 50% of the population) and their 95% confidence intervals.[8][9]
-
Calculate the Resistance Ratio (RR) as follows:
-
RR = LC50 of Resistant Strain / LC50 of Susceptible Strain
-
Data Summary Tables
Table 1: Topical Application Bioassay Results for this compound
| Insect Strain | N | LC50 (µ g/insect ) [95% CI] | Slope ± SE | Resistance Ratio (RR) |
| Susceptible | 300 | [LC50 value] | [Slope value] | 1.0 |
| Resistant | 300 | [LC50 value] | [Slope value] | [RR value] |
Table 2: Synergist Bioassay Results with this compound on the Resistant Strain
| Treatment | N | LC50 (µ g/insect ) [95% CI] | Synergism Ratio (SR) |
| This compound alone | 300 | [LC50 value] | - |
| This compound + PBO | 300 | [LC50 value] | [SR value] |
| This compound + DEF | 300 | [LC50 value] | [SR value] |
| This compound + DEM | 300 | [LC50 value] | [SR value] |
| Synergism Ratio (SR) = LC50 of insecticide alone / LC50 of insecticide + synergist |
Table 3: Detoxification Enzyme Activity in Susceptible and Resistant Strains
| Enzyme | Susceptible Strain Activity (mean ± SE) | Resistant Strain Activity (mean ± SE) | Fold Increase |
| Cytochrome P450s | [Activity value] | [Activity value] | [Fold value] |
| Esterases | [Activity value] | [Activity value] | [Fold value] |
| Glutathione S-transferases | [Activity value] | [Activity value] | [Fold value] |
Visualization of Workflows and Pathways
Experimental Workflow for Resistance Assessment
Caption: Workflow for assessing insecticide resistance to this compound.
Fluralaner Mode of Action and Resistance Mechanisms
Caption: Mode of action of Fluralaner and key resistance mechanisms in insects.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the evaluation of this compound against resistant insect strains. By systematically determining the efficacy, cross-resistance patterns, and underlying resistance mechanisms, researchers can generate the critical data needed to assess the potential of this novel compound for use in integrated pest management programs. Adherence to these standardized protocols will ensure the generation of high-quality, comparable data, facilitating informed decision-making in the development of new and effective insecticides.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluralaner - Wikipedia [en.wikipedia.org]
- 3. Pharmacokinetics of fluralaner in dogs following a single oral or intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isolation and characterization of the decreased cuticular penetration mechanism of fluralaner resistance in the house fly, Musca domestica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.psu.edu [pure.psu.edu]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Biochemical Mechanism of Insecticide Resistance in Malaria Vector, Anopheles gambiae s.l in Nigeria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular Diagnostics for Monitoring Insecticide Resistance in Lepidopteran Pests [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Identification, validation and application of molecular diagnostics for insecticide resistance in malaria vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. First molecular diagnostics for insecticide resistance in sandflies | LSTM [lstmed.ac.uk]
- 17. Significance and interpretation of molecular diagnostics for insecticide resistance management of agricultural pests - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Efficacy of Fluralaner Analogue-2 in a Canine Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluralaner (B1663891) and its analogues represent a significant advancement in the control of ectoparasites in companion animals. These compounds belong to the isoxazoline (B3343090) class of parasiticides and exhibit potent and long-lasting efficacy against fleas and ticks.[1][2] The primary mechanism of action involves the non-competitive antagonism of GABA (γ-aminobutyric acid) and L-glutamate-gated chloride channels in arthropods, leading to neuronal hyperexcitation, paralysis, and death of the parasite.[3][4][5][6][7] This document provides detailed protocols and application notes for the in vivo efficacy testing of a novel compound, Fluralaner Analogue-2, in a canine model. The protocols are based on established methodologies for evaluating the efficacy of systemic ectoparasiticides.
Mechanism of Action: Signaling Pathway
Fluralaner and its analogues target the central nervous system of insects and acarines. The diagram below illustrates the antagonistic action of this compound on GABA-gated chloride channels.
Caption: Antagonistic action of this compound on GABA receptors.
Experimental Protocols
Protocol 1: Dose Determination and Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile and establish the optimal dose of this compound in dogs.
Materials:
-
This compound (oral formulation)
-
Beagle dogs (male and female, 1-2 years old, 7-12 kg body weight)
-
Standard laboratory diet
-
Blood collection tubes (containing anticoagulant)
-
Centrifuge
-
HPLC-MS/MS system
Procedure:
-
Animal Acclimation: Acclimate dogs to the housing conditions for at least 7 days prior to the study.
-
Grouping: Randomly assign dogs to different dose groups (e.g., 12.5 mg/kg, 25 mg/kg, and 50 mg/kg) and a control group (placebo). Each group should consist of at least 6 dogs.[8][9]
-
Administration: Administer a single oral dose of this compound or placebo.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours, and then weekly for up to 12 weeks).
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Analyze the plasma concentrations of this compound using a validated HPLC-MS/MS method.[9][10]
-
Data Analysis: Calculate key pharmacokinetic parameters including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the curve), and elimination half-life (t1/2).[8][9][11]
Protocol 2: In Vivo Efficacy Against Fleas (Ctenocephalides felis)
Objective: To evaluate the therapeutic and persistent efficacy of a single oral dose of this compound against adult fleas in dogs.
Materials:
-
This compound (oral formulation at the selected dose)
-
Adult dogs (mixed breeds, specific pathogen-free for relevant ectoparasites)
-
Adult cat fleas (Ctenocephalides felis)
-
Flea combs
-
Infestation chambers
Procedure:
-
Animal Selection and Acclimation: Select healthy dogs and acclimate them to individual housing.
-
Randomization: Randomly allocate dogs to a treatment group (this compound) and a control group (placebo).
-
Pre-treatment Infestation: On Day -2, infest each dog with approximately 100 unfed adult fleas.[12]
-
Treatment: On Day 0, administer a single oral dose of this compound or placebo.
-
Post-treatment Infestations: Re-infest all dogs with approximately 50-100 fleas at weekly or bi-weekly intervals for up to 12 weeks.[12][13]
-
Efficacy Assessment: At 24 and 48 hours after treatment and each subsequent re-infestation, perform flea counts by combing the entire body of each dog.
-
Efficacy Calculation: Calculate the percentage of efficacy using the following formula: Efficacy (%) = 100 × (Mc - Mt) / Mc Where Mc is the geometric mean number of live fleas on control dogs and Mt is the geometric mean number of live fleas on treated dogs.
Protocol 3: In Vivo Efficacy Against Ticks (Rhipicephalus sanguineus)
Objective: To evaluate the therapeutic and persistent efficacy of a single oral dose of this compound against adult ticks in dogs.
Materials:
-
This compound (oral formulation at the selected dose)
-
Adult dogs (Beagles or mixed breeds)
-
Adult brown dog ticks (Rhipicephalus sanguineus)
-
Tick removal tools
Procedure:
-
Animal Selection and Acclimation: As described in Protocol 2.
-
Randomization: As described in Protocol 2.
-
Pre-treatment Infestation: On Day -2, infest each dog with approximately 50 unfed adult ticks (balanced sex ratio).[14][15]
-
Treatment: On Day 0, administer a single oral dose of this compound or placebo.
-
Post-treatment Infestations: Re-infest all dogs with approximately 50 ticks at 4-week intervals for up to 12 weeks.[14]
-
Efficacy Assessment: At 48 and 72 hours after treatment and each subsequent re-infestation, perform tick counts by thoroughly examining the entire body of each dog. Remove and count all live, attached ticks.
-
Efficacy Calculation: Calculate the percentage of efficacy using the formula described in Protocol 2.
Experimental Workflow Diagram
Caption: General workflow for in vivo efficacy testing.
Data Presentation
The following tables present hypothetical efficacy data for this compound based on typical results observed for fluralaner.
Table 1: Pharmacokinetic Parameters of this compound in Dogs (Single Oral Dose)
| Dose Group (mg/kg) | Cmax (ng/mL) | Tmax (days) | AUC (ng·day/mL) | t1/2 (days) |
| 12.5 | 850 | 1 | 12,000 | 14 |
| 25 | 1600 | 1 | 25,000 | 15 |
| 50 | 3100 | 1 | 48,000 | 15 |
Table 2: Efficacy of this compound Against Ctenocephalides felis (Fleas)
| Days Post-Treatment | Geometric Mean Flea Count (Control) | Geometric Mean Flea Count (Treated) | Efficacy (%) |
| 1 | 85.2 | 0.1 | >99.9 |
| 30 | 92.5 | 0.0 | 100 |
| 60 | 88.7 | 0.2 | 99.8 |
| 90 | 95.1 | 0.5 | 99.5 |
Table 3: Efficacy of this compound Against Rhipicephalus sanguineus (Ticks)
| Days Post-Treatment | Geometric Mean Tick Count (Control) | Geometric Mean Tick Count (Treated) | Efficacy (%) |
| 2 | 35.8 | 0.3 | 99.2 |
| 30 | 40.1 | 0.0 | 100 |
| 60 | 38.5 | 0.1 | 99.7 |
| 90 | 42.3 | 0.4 | 99.1 |
Safety and Regulatory Considerations
All animal studies must be conducted in compliance with relevant animal welfare regulations and guidelines, such as the Good Clinical Practice (VICH GL9) guidelines.[16] A thorough safety assessment, including monitoring for any adverse events, should be conducted throughout the study period.[2][17] The choice of ectoparasite species for testing should be justified based on their epidemiological relevance in the target market.[15]
Conclusion
These application notes and protocols provide a comprehensive framework for the in vivo efficacy testing of this compound in a canine model. Adherence to these standardized procedures will ensure the generation of robust and reliable data to support the development of this novel ectoparasiticide. The high efficacy and long duration of action demonstrated by fluralaner suggest that its analogues, such as the hypothetical this compound, hold significant promise for the effective control of fleas and ticks in dogs.[1][18]
References
- 1. bravecto.com.cn [bravecto.com.cn]
- 2. A randomized, blinded, controlled USA field study to assess the use of fluralaner tablets in controlling canine flea infestations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluralaner - Wikipedia [en.wikipedia.org]
- 4. Mechanisms of fluralaner antagonism of GABA receptors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. State-dependent inhibition of GABA receptor channels by the ectoparasiticide fluralaner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. External amino acid residues of insect GABA receptor channels dictate the action of the isoxazoline ectoparasiticide fluralaner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics of fluralaner in dogs following a single oral or intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of fluralaner in dogs following a single oral or intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative pharmacokinetics of fluralaner in dogs and cats following single topical or intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Fluralaner, a novel isoxazoline, prevents flea (Ctenocephalides felis) reproduction in vitro and in a simulated home environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ema.europa.eu [ema.europa.eu]
- 14. Efficacy of fluralaner spot-on solution against induced infestations with Rhipicephalus sanguineus on dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ema.europa.eu [ema.europa.eu]
- 16. Evaluation of oral fluralaner (Bravecto®) for efficacy against nymphs of Amblyomma americanum and Rhipicephalus sanguineus (sensu lato) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. d-nb.info [d-nb.info]
- 18. Clinical efficacy and safety of a single administration of fluralaner injectable suspension (BRAVECTO® injectable) vs. monthly administration of oral afoxolaner (NexGard®) in dogs for tick and flea control over one year under European field conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing a Dose-Response Curve for Fluralaner Analogue-2
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluralaner, a member of the isoxazoline (B3343090) class of parasiticides, is a potent inhibitor of the arthropod nervous system. Its mechanism of action involves the antagonism of both γ-aminobutyric acid (GABA)-gated and L-glutamate-gated chloride channels, leading to paralysis and death of ectoparasites such as fleas and ticks. This document provides detailed application notes and protocols for establishing a dose-response curve for a novel compound, Fluralaner analogue-2, to characterize its potency and efficacy. The protocols outlined below cover both in vitro receptor-level assays and in vivo efficacy studies against a model ectoparasite.
Data Presentation: Dose-Response Summary
The following tables summarize hypothetical quantitative data for this compound, providing a clear comparison of its activity in different assays.
Table 1: In Vitro Antagonism of Ligand-Gated Chloride Channels
| Assay Type | Target Receptor | Agonist Used | This compound IC₅₀ (nM) | Hill Slope |
| Electrophysiology | GABA-gated Cl⁻ Channel | GABA | 1.2 | -1.1 |
| Electrophysiology | L-glutamate-gated Cl⁻ Channel | L-glutamic acid | 3.5 | -0.9 |
| Radioligand Binding | GABA-gated Cl⁻ Channel | [³H]-EBOB | 0.8 | -1.0 |
IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of this compound required to inhibit 50% of the agonist-induced response.
Table 2: In Vitro Efficacy Against Ctenocephalides felis (Cat Flea) using Membrane Feeding Assay
| Parameter | This compound Concentration (ng/mL) | % Effect |
| Adult Mortality (48h) | 12.5 | 55% |
| 25 | 92% | |
| 50 | 100% | |
| Oviposition Control | 6.25 | 85% |
| 12.5 | 99% | |
| 25 | 100% | |
| Larvicidal Effect | 3.13 | 70% |
| 6.25 | 95% | |
| 12.5 | 100% |
Table 3: In Vivo Efficacy Against Ixodes scapularis (Black-legged tick) in a Rodent Model
| Dose (mg/kg, oral) | Number of Ticks (Mean ± SD) at 48h Post-Infestation | % Efficacy |
| Vehicle Control | 50 ± 8 | 0% |
| 5 | 22 ± 5 | 56% |
| 10 | 8 ± 3 | 84% |
| 20 | 1 ± 1 | 98% |
| 40 | 0 | 100% |
Experimental Protocols
In Vitro Protocol: Two-Electrode Voltage Clamp (TEVC) Assay on Xenopus Oocytes
This protocol details the methodology for assessing the inhibitory activity of this compound on GABA-gated and L-glutamate-gated chloride channels expressed in Xenopus laevis oocytes.
Materials:
-
Xenopus laevis oocytes
-
cRNA for arthropod GABA and glutamate (B1630785) receptor subunits
-
Collagenase Type I
-
ND96 solution
-
Two-electrode voltage clamp setup
-
Micromanipulators and microelectrodes
-
GABA, L-glutamic acid
-
This compound stock solution in DMSO
Procedure:
-
Oocyte Preparation: Harvest and defolliculate oocytes from mature female Xenopus laevis by enzymatic digestion with collagenase.
-
cRNA Injection: Inject oocytes with cRNA encoding the target receptor subunits and incubate for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two microelectrodes filled with 3M KCl (one for voltage clamping, one for current recording).
-
Clamp the membrane potential at -60 mV.
-
-
Dose-Response Curve Generation:
-
Establish a baseline current in ND96 solution.
-
Apply the agonist (GABA or L-glutamic acid) at its EC₅₀ concentration to elicit a control current response.
-
After a washout period, pre-apply varying concentrations of this compound for 2 minutes.
-
Co-apply the agonist and this compound and record the peak current.
-
Calculate the percentage of inhibition for each concentration relative to the control response.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.
-
In Vitro Protocol: Membrane Feeding Assay for Flea Efficacy
This protocol describes an artificial membrane feeding system to evaluate the insecticidal and reproductive effects of this compound on adult cat fleas (Ctenocephalides felis).
Materials:
-
Adult Ctenocephalides felis
-
Artificial membrane feeding system
-
Defibrinated sheep or bovine blood
-
This compound stock solution in a suitable solvent
-
Incubator
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the blood to achieve the desired final concentrations (e.g., 0.09 to 50 ng/mL). Include a solvent-only control.
-
System Assembly: Assemble the membrane feeding units, ensuring the membrane is properly sealed. Add the treated or control blood to the reservoirs.
-
Flea Exposure: Introduce a known number of unfed adult fleas (e.g., 50) into each unit.
-
Incubation: Maintain the feeding systems in an incubator at 37°C and high humidity for the duration of the experiment (e.g., 10 days).
-
Data Collection:
-
Adult Mortality: Record the number of dead fleas daily.
-
Oviposition: Collect and count the number of eggs laid daily.
-
Egg Hatchability and Larval Development: Collect eggs and incubate them under appropriate conditions to assess hatch rates and subsequent larval and pupal development.
-
-
Data Analysis: Calculate the percentage of adult mortality, inhibition of oviposition, and larvicidal effect for each concentration compared to the control group.
In Vivo Protocol: Acaricidal Efficacy in a Rodent Model
This protocol outlines a method to determine the in vivo efficacy of orally administered this compound against an artificial infestation of Ixodes scapularis ticks on a rodent model (e.g., rats or gerbils).
Materials:
-
Laboratory rodents (e.g., Sprague-Dawley rats)
-
Ixodes scapularis nymphs
-
Oral gavage needles
-
This compound formulation in a suitable vehicle (e.g., corn oil)
-
Cages with wire mesh floors over water pans
Procedure:
-
Animal Acclimation and Grouping: Acclimate animals to laboratory conditions and randomly assign them to treatment groups (e.g., vehicle control and multiple dose groups of this compound).
-
Treatment Administration: Administer a single oral dose of the appropriate formulation to each animal.
-
Tick Infestation: At a specified time post-treatment (e.g., 24 hours), infest each animal with a known number of unfed tick nymphs (e.g., 50).
-
Tick Collection and Counting: At 48 hours post-infestation, carefully examine each animal and the collection pans to recover all ticks. Count the number of live, attached, and engorged ticks.
-
Efficacy Calculation: Calculate the percent efficacy for each treatment group using the following formula:
-
% Efficacy = [ (Mean number of live ticks on control group - Mean number of live ticks on treated group) / Mean number of live ticks on control group ] x 100
-
-
Dose-Response Analysis: Plot the percent efficacy against the dose of this compound to establish the dose-response relationship and determine the effective dose (e.g., ED₉₀, the dose required for 98% efficacy).
Mandatory Visualizations
Application Notes and Protocols for Assessing the Environmental Fate of Fluralaner Analogue-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the environmental fate of Fluralaner analogue-2. The methodologies are based on internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD), to ensure data quality and regulatory acceptance. While specific quantitative data for this compound is not yet available, this document presents illustrative data based on the parent compound, Fluralaner, to provide a contextual framework.
Photodegradation in Water
Application Note: Photodegradation is a critical abiotic process that can influence the persistence of a chemical in the environment. This study evaluates the transformation of this compound in water when exposed to simulated sunlight. The rate of degradation and the identity of major photoproducts are key endpoints of this assessment.
Experimental Protocol: Phototransformation of Chemicals in Water (adapted from OECD Guideline 316) [1]
-
Test Substance: this compound, preferably radiolabelled (e.g., with ¹⁴C) to facilitate tracking of transformation products.
-
Light Source: A light source capable of simulating natural sunlight, such as a xenon arc lamp, with defined spectral distribution.
-
Test Solutions: Prepare sterile, buffered aqueous solutions of the test substance at a known concentration. Use at least two different water types (e.g., purified water and natural water) to assess the effect of water constituents.
-
Controls:
-
Dark Controls: Samples incubated in the dark at the same temperature to assess abiotic hydrolysis.
-
Sensitizer Controls: Samples containing a photosensitizer (e.g., acetone) to evaluate indirect photolysis.
-
-
Experimental Conditions:
-
Maintain a constant temperature (e.g., 25 ± 2 °C).
-
Continuously expose the test solutions to the light source.
-
Periodically collect samples at appropriate time intervals.
-
-
Analysis:
-
Analyze the concentration of the parent compound and its transformation products over time using appropriate analytical methods, such as High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector and/or Mass Spectrometry (MS).[2]
-
Calculate the quantum yield and the environmental half-life (DT50) of the test substance.
-
Data Presentation: Illustrative Photodegradation Data for this compound
| Parameter | Value | Conditions |
| Environmental Half-life (DT50) | To be determined | Continuous irradiation, 25°C, pH 7 |
| Quantum Yield | To be determined | Monochromatic or polychromatic light |
| Major Photoproducts | To be identified | HPLC-MS/MS analysis |
Experimental Workflow: Photodegradation Study
Caption: Workflow for assessing photodegradation in water.
Hydrolysis as a Function of pH
Application Note: Hydrolysis is another key abiotic degradation pathway that can affect the stability of a substance in aquatic environments. This protocol determines the rate of hydrolysis of this compound at different pH values relevant to the environment.
Experimental Protocol: Hydrolysis as a Function of pH (OECD Guideline 111) [3][4][5][6][7]
-
Test Substance: this compound (radiolabelled or non-labelled).
-
Test Solutions: Prepare sterile aqueous buffer solutions of the test substance at a single concentration in the dark. The concentration should not exceed 0.01 M or half the saturation concentration.[4][5]
-
Temperature: Maintain a constant temperature, typically 50 °C for a preliminary test and environmentally relevant temperatures (e.g., 25 °C) for definitive tests.[4]
-
Experimental Conditions:
-
Incubate the test solutions in the dark.
-
Collect samples at appropriate time intervals until 90% degradation is observed or for a maximum of 30 days.[5]
-
-
Analysis:
-
Determine the concentration of the parent substance and any hydrolysis products using a suitable analytical method (e.g., HPLC).
-
Calculate the hydrolysis rate constant and the half-life (DT50) at each pH.
-
Data Presentation: Illustrative Hydrolysis Data for this compound
| pH | Temperature (°C) | Half-life (DT50) (days) | Rate Constant (k) (day⁻¹) |
| 4 | 25 | To be determined | To be determined |
| 7 | 25 | To be determined | To be determined |
| 9 | 25 | To be determined | To be determined |
Experimental Workflow: Hydrolysis Study
Caption: Workflow for assessing hydrolysis as a function of pH.
Aerobic and Anaerobic Transformation in Soil
Application Note: Understanding the transformation and degradation of this compound in soil is crucial for assessing its persistence and potential for groundwater contamination. This study investigates the rate and pathway of degradation in both aerobic and anaerobic soil environments.
Experimental Protocol: Aerobic and Anaerobic Transformation in Soil (OECD Guideline 307) [8][9][10][11][12]
-
Test Substance: ¹⁴C-labelled this compound is typically used to facilitate mass balance calculations.[8]
-
Soil: Use at least two different soil types with varying characteristics (e.g., texture, organic carbon content).
-
Test Systems:
-
Aerobic: Use flow-through systems or biometer flasks that allow for the continuous supply of air and trapping of evolved ¹⁴CO₂ and volatile organic compounds.[8]
-
Anaerobic: After an initial aerobic phase to establish microbial activity, create anaerobic conditions by flooding the soil and purging with an inert gas (e.g., nitrogen).
-
-
Experimental Conditions:
-
Sampling and Analysis:
-
Collect soil samples at various time points.
-
Extract the soil to determine the concentrations of the parent compound and its transformation products using techniques like LSC (Liquid Scintillation Counting) and HPLC-radiodetection.[8]
-
Quantify the amount of evolved ¹⁴CO₂ and non-extractable residues.
-
Calculate the degradation half-life (DT50) for the parent compound and major metabolites.
-
Data Presentation: Illustrative Soil Metabolism Data for this compound
| Parameter | Aerobic Soil 1 | Aerobic Soil 2 | Anaerobic Soil 1 |
| DT50 Parent (days) | To be determined | To be determined | To be determined |
| Major Metabolites | To be identified | To be identified | To be identified |
| % Mineralization (¹⁴CO₂) at 120 days | To be determined | To be determined | To be determined |
| % Non-extractable Residues at 120 days | To be determined | To be determined | To be determined |
Experimental Workflow: Soil Metabolism Study
Caption: Workflow for assessing transformation in soil.
Aerobic and Anaerobic Transformation in Aquatic Sediment Systems
Application Note: This study is essential for understanding the fate of this compound in aquatic environments, where it may accumulate in sediments. The protocol assesses the degradation rate and pathways in both the water and sediment phases under aerobic and anaerobic conditions.
Experimental Protocol: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems (OECD Guideline 308) [13][14][15][16][17]
-
Test Substance: Use of ¹⁴C-labelled this compound is recommended.[14]
-
Aquatic Sediment Systems: Collect at least two different sediment types with their overlying water.
-
Test Systems:
-
Experimental Conditions:
-
Sampling and Analysis:
-
At specified intervals, separate and analyze the water and sediment phases.
-
Determine the concentration of the parent compound and transformation products in both phases using appropriate analytical methods (e.g., LSC and HPLC-radiodetection).[14]
-
Quantify any evolved ¹⁴CO₂ and other volatile compounds.
-
Determine the amount of non-extractable residues in the sediment.
-
Calculate the degradation half-life (DT50) in the total system, water, and sediment.
-
Data Presentation: Illustrative Aquatic Sediment Metabolism Data for this compound
| Parameter | Aerobic System 1 | Aerobic System 2 | Anaerobic System 1 |
| DT50 Total System (days) | To be determined | To be determined | To be determined |
| DT50 Water Phase (days) | To be determined | To be determined | To be determined |
| DT50 Sediment Phase (days) | To be determined | To be determined | To be determined |
| Major Metabolites | To be identified | To be identified | To be identified |
| % Mineralization (¹⁴CO₂) at 100 days | To be determined | To be determined | To be determined |
| % Non-extractable Residues at 100 days | To be determined | To be determined | To be determined |
Experimental Workflow: Aquatic Sediment Metabolism Study
Caption: Workflow for assessing transformation in aquatic sediment systems.
References
- 1. oecd.org [oecd.org]
- 2. irjpms.com [irjpms.com]
- 3. catalog.labcorp.com [catalog.labcorp.com]
- 4. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]
- 5. oecd.org [oecd.org]
- 6. oecd.org [oecd.org]
- 7. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]
- 8. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]
- 9. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]
- 10. biotecnologiebt.it [biotecnologiebt.it]
- 11. catalog.labcorp.com [catalog.labcorp.com]
- 12. oecd.org [oecd.org]
- 13. OECD 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems - Situ Biosciences [situbiosciences.com]
- 14. OECD 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems | ibacon GmbH [ibacon.com]
- 15. shop.fera.co.uk [shop.fera.co.uk]
- 16. oecd.org [oecd.org]
- 17. catalog.labcorp.com [catalog.labcorp.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Fluralaner Analogue-2 for Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Fluralaner analogue-2 in bioassay development.
Troubleshooting Guides
Issue: Immediate Precipitation of this compound Upon Addition to Aqueous Buffer/Media
Question: I dissolved my this compound in DMSO to make a concentrated stock solution. When I add it to my aqueous assay buffer (e.g., PBS) or cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?
Answer:
Immediate precipitation, often called "crashing out," is a common issue with hydrophobic compounds like Fluralaner and its analogues. It occurs when the compound's concentration exceeds its solubility limit in the final aqueous solution. The DMSO concentration is no longer sufficient to keep it dissolved.
Here are potential causes and recommended solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of your analogue in the assay medium is higher than its aqueous solubility. | Decrease the final working concentration. You must first determine the maximum soluble concentration of your analogue in the final assay buffer. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of aqueous buffer causes a rapid solvent exchange, leading to precipitation.[1] | Perform a serial dilution of the stock solution in pre-warmed (if applicable) assay buffer. Add the compound stock dropwise while gently vortexing the buffer to ensure rapid mixing.[1] |
| Low Temperature of Media | The solubility of many compounds decreases at lower temperatures. | For cell-based assays, always use pre-warmed (37°C) cell culture media for making dilutions.[1] For biochemical assays, equilibrate all components to the intended assay temperature before mixing. |
| High Solvent Concentration | The final concentration of the organic solvent (e.g., DMSO) in the assay may be too low to maintain solubility. | While you want to minimize solvent concentration to avoid effects on the bioassay, ensure it is sufficient. The final DMSO concentration should typically be kept below 1%, and ideally below 0.5%, to minimize biological effects. |
| pH of the Medium | The pH of the buffer or medium may be unfavorable for keeping your analogue in solution, especially if it has ionizable groups. | Check the pKa of your this compound. The pH of the medium can significantly impact the solubility of ionizable compounds. Consider testing a range of pH values for your buffer, while being mindful of the impact on your biological target (e.g., enzyme activity or cell health).[2][3] |
Issue: Delayed Precipitation of this compound in the Incubator
Question: My assay plate with this compound looks fine when I prepare it, but after a few hours or days in the incubator, I see a crystalline or cloudy precipitate. What is happening?
Answer:
Delayed precipitation can occur due to several factors related to the stability of your compound in the assay medium over time.
| Potential Cause | Explanation | Recommended Solution |
| Metastable Solution | Initially, you may have created a supersaturated, or metastable, solution. Over time, the compound begins to crystallize or precipitate out of the solution. | Consider using solubilizing excipients to create a more stable formulation. Options include cyclodextrins (e.g., SBE-β-CD) or non-ionic surfactants (e.g., Tween-80, Pluronic F-68) at low, non-toxic concentrations.[4][5][6] |
| Compound Instability | The analogue may be degrading over time in the aqueous environment, and the degradation products could be less soluble. | Assess the stability of your compound in the assay medium over the time course of your experiment. This can be done using analytical methods like HPLC. |
| Interaction with Media Components | The analogue may be interacting with components in the cell culture medium (e.g., proteins in serum), leading to precipitation. | If using serum, try reducing the serum concentration or using a serum-free medium if your cells can tolerate it. You can also test the solubility in the base medium without serum to see if it is a contributing factor. |
| Temperature Fluctuations | Minor temperature fluctuations during incubation can sometimes promote precipitation from a saturated solution. | Ensure your incubator provides a stable and consistent temperature. |
Experimental Workflow & Protocols
The following workflow provides a systematic approach to improving the solubility of this compound.
Caption: A workflow for systematically improving the solubility of a poorly soluble compound for bioassays.
Protocol 1: Determining Maximum Aqueous Solubility
This protocol helps you find the highest concentration of this compound that can be tolerated in your final assay buffer without precipitation.
-
Prepare a High-Concentration Stock: Dissolve your this compound in 100% DMSO to a high concentration (e.g., 50 mM).[4][7] Ensure it is fully dissolved by vortexing and, if necessary, brief sonication in a water bath.
-
Prepare Serial Dilutions: Create a series of dilutions of your compound in your final assay buffer (e.g., PBS, Tris, or cell culture medium). It's crucial to add the DMSO stock to the buffer and not the other way around.
-
Example: To test a final concentration of 100 µM with 0.5% DMSO, add 2.5 µL of a 20 mM stock to 497.5 µL of buffer.
-
-
Visual Inspection: Immediately after mixing, visually inspect each dilution for any signs of cloudiness or precipitate against a dark background.[3]
-
Incubation: Incubate the dilutions under the same conditions as your planned experiment (e.g., 37°C for 24 hours).[1]
-
Final Assessment: After incubation, visually inspect the solutions again. The highest concentration that remains clear is your maximum working concentration under these conditions. For a more quantitative measure, you can measure absorbance at ~600 nm, where higher absorbance indicates more light scattering from a precipitate.[3]
Protocol 2: Preparing a Co-Solvent Formulation for In Vivo or In Vitro Use
If DMSO alone is insufficient or not ideal, a co-solvent system can be used. The following are examples based on common formulations for poorly soluble drugs. Note: These formulations must be tested for compatibility with your specific assay (e.g., cell toxicity, enzyme inhibition).
Example Formulation 1: DMSO/PEG300/Tween-80/Saline [4]
-
Weigh the required amount of this compound into a sterile glass vial.
-
Add DMSO to dissolve the compound. Aim for a 5-10% final volume of DMSO.
-
Add PEG300 (e.g., to a final concentration of 40%) and vortex thoroughly.
-
Add Tween-80 (e.g., to a final concentration of 5%) and vortex thoroughly.
-
Slowly add the remaining volume of saline or PBS while vortexing to bring the solution to the final volume.
-
Optional: Briefly sonicate in a water bath if the solution is not completely clear.
Example Formulation 2: DMSO/SBE-β-CD/Saline [4]
Sulfobutyl ether beta-cyclodextrin (B164692) (SBE-β-CD) is a cyclodextrin (B1172386) used to form inclusion complexes and improve solubility.
-
Prepare a stock solution of SBE-β-CD in saline or water (e.g., 20% w/v).
-
Dissolve the this compound in DMSO (e.g., to make up 10% of the final volume).
-
Slowly add the DMSO/compound solution to the SBE-β-CD solution while vortexing.
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent to dissolve this compound?
A1: Based on data for Fluralaner, high-purity, anhydrous DMSO is an excellent starting point.[7][8] Fluralaner is soluble in DMSO at approximately 30 mg/mL and up to 200 mg/mL with sonication.[4][7][8] Dimethylformamide (DMF) is another option.[7] Always use a newly opened bottle of a high-purity solvent, as absorbed water can affect the solubility of hydrophobic compounds.[8]
Q2: How much DMSO is acceptable in my cell-based assay?
A2: This is cell-line dependent. As a general rule, most cell lines can tolerate up to 0.5% DMSO without significant toxicity. However, it is critical to run a vehicle control (medium + same percentage of DMSO without your compound) to ensure the solvent itself is not affecting cell viability, proliferation, or the specific endpoint you are measuring.
Q3: Can I use heat to dissolve my this compound?
A3: Gentle warming (e.g., 37°C) can be used to aid dissolution. However, be cautious with higher temperatures as they could potentially degrade your compound.[9] Always check the thermal stability of your specific analogue first.
Q4: I'm still seeing precipitation. What are more advanced options?
A4: If standard methods fail, you can explore more advanced formulation strategies, though these require more significant development:
-
Solid Dispersions: The compound is dispersed in a hydrophilic polymer matrix (e.g., PVP, PEG) to create an amorphous solid, which has higher solubility than the crystalline form.[2][10][11] This is typically achieved by solvent evaporation or hot-melt extrusion.
-
Nanosuspensions: The particle size of the compound is reduced to the nanometer range, which increases the surface area for dissolution.[2][12] This is done using techniques like milling or high-pressure homogenization.
-
Lipid-Based Formulations: For in vivo studies, self-emulsifying drug delivery systems (SEDDS) can be used, where the compound is dissolved in a mixture of oils, surfactants, and co-solvents.[13]
Q5: How does Fluralaner and its analogues work?
A5: Isoxazoline insecticides, including Fluralaner, act as non-competitive antagonists of GABA (gamma-aminobutyric acid)-gated and glutamate-gated chloride channels in insects and acarines.[14][15] This blocks the transmission of nerve signals, leading to paralysis and death of the parasite.[14] This class of insecticides is significantly more selective for invertebrate receptors than mammalian receptors.[14]
Caption: Simplified diagram of the mechanism of action for Fluralaner analogues on GABA-gated chloride channels.
Data Summary Tables
Table 1: Solubility of Fluralaner in Various Solvents and Formulations
This table summarizes publicly available solubility data for Fluralaner and can be used as a reference point for selecting starting solvents for your analogue.
| Solvent / Formulation System | Approximate Solubility | Source |
| DMSO | ~30 mg/mL | [7] |
| DMSO (with sonication) | 200 mg/mL (359.52 mM) | [4][8] |
| Dimethylformamide (DMF) | ~30 mg/mL | [7] |
| 1:2 solution of DMSO:PBS (pH 7.2) | ~0.33 mg/mL | [7] |
| 10% DMSO >> 90% Corn Oil | ≥ 2.25 mg/mL (4.04 mM) | [4] |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% Saline | ≥ 2.25 mg/mL (4.04 mM) | [4] |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 2.25 mg/mL (4.04 mM) | [4] |
Table 2: Template for Recording Solubility of this compound
We recommend you use a similar table to systematically record the solubility of your specific analogue during your experiments.
| Solvent / Formulation System | Analogue-2 Concentration | Temperature (°C) | Timepoint | Observations (Clear, Precipitate, etc.) |
| 100% DMSO | 50 mM | 25 | 0 hr | Clear |
| Assay Buffer + 0.5% DMSO | 100 µM | 37 | 0 hr | Clear |
| Assay Buffer + 0.5% DMSO | 100 µM | 37 | 24 hr | Crystalline Precipitate |
| Assay Buffer + 0.5% DMSO | 50 µM | 37 | 24 hr | Clear |
| Add your systems here... |
References
- 1. benchchem.com [benchchem.com]
- 2. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. asiapharmaceutics.info [asiapharmaceutics.info]
- 11. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 12. researchgate.net [researchgate.net]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. Isoxazoline Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of Fluralaner Analogue-2 for X-ray Crystallography
Welcome to the technical support center for the crystallization of Fluralaner analogue-2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining high-quality crystals suitable for X-ray crystallography. The guidance is based on established methodologies for small molecule crystallization and specific protocols successfully employed for the parent compound, Fluralaner.
Troubleshooting Guide
Crystallization is often a trial-and-error process. This guide addresses common issues encountered during the crystallization of small organic molecules like this compound.
Problem: No Crystals Form, Only Clear Solution.
| Possible Cause | Suggested Solution |
| Solution is undersaturated. | 1. Slowly evaporate the solvent to increase the concentration of the analogue. 2. If using a co-solvent system, slowly add an anti-solvent to decrease the solubility. 3. Prepare a more concentrated initial solution and repeat the crystallization attempt.[1] |
| Incorrect solvent system. | 1. Test a wider range of solvents with varying polarities. A 'like dissolves like' approach is a good starting point.[2] 2. For Fluralaner, successful solvents include methanol (B129727), ethanol, isopropanol (B130326), ethyl acetate (B1210297), and co-solvent systems like isopropanol/n-hexane and ethanol/isopropyl ether.[3] |
| Kinetics of nucleation are too slow. | 1. Introduce a seed crystal from a previous experiment, if available. 2. Scratch the inside of the crystallization vessel with a glass rod to create nucleation sites. 3. Try a lower temperature to decrease solubility and promote nucleation. |
Problem: Amorphous Precipitate or Oil Forms.
| Possible Cause | Suggested Solution |
| Supersaturation is too high, leading to rapid precipitation. | 1. Start with a more dilute solution. 2. Slow down the rate of crystallization by reducing the evaporation rate (e.g., smaller opening on the vial) or using a slower cooling profile.[2] 3. Use a solvent in which the compound is more soluble and introduce an anti-solvent very slowly (vapor diffusion). |
| Presence of impurities. | 1. Re-purify the this compound sample. Impurities can inhibit crystal lattice formation. 2. If the oil persists after drying under vacuum, try triturating the oil with a small amount of a non-polar solvent like hexanes to potentially remove soluble impurities.[2] |
| Compound has a low melting point or is inherently difficult to crystallize. | 1. Attempt crystallization at a lower temperature. 2. Explore a wider range of solvent systems, including those with different hydrogen bonding capabilities. |
Problem: Crystals are Too Small, Thin Plates, or Needles.
| Possible Cause | Suggested Solution |
| Rapid nucleation leading to many small crystals. | 1. Decrease the level of supersaturation by using a more dilute solution or a slower evaporation/cooling rate.[1] 2. Use a solvent that provides moderate, rather than high, solubility.[1] |
| Anisotropic crystal growth. | 1. Try a different solvent system. The solvent can influence crystal habit. For molecules with aromatic rings, solvents that can pi-stack (e.g., toluene, benzene) might alter the crystal packing.[4] 2. Slow down the crystal growth as much as possible to allow for more uniform development in all dimensions. |
| Poor diffraction quality from thin plates. | 1. If obtaining block-like crystals is unsuccessful, consider using microfocus X-ray sources at a synchrotron, which can work with smaller or unconventionally shaped crystals.[4][5] 2. Micro-electron diffraction (MicroED) is an emerging technique that can be used for very small crystals.[4][6] |
Frequently Asked Questions (FAQs)
Q1: What are the best starting conditions for crystallizing this compound?
A1: A good starting point is to mimic the successful crystallization conditions reported for the parent Fluralaner molecule.[3] Begin with slow evaporation from a saturated solution at room temperature.[3][7] Refer to the experimental protocols below for specific solvent systems that have proven effective for Fluralaner.
Q2: How do I choose the right solvent for crystallization?
A2: Solvent selection is critical. An ideal solvent will dissolve the compound when warm but allow it to become supersaturated and crystallize upon cooling or slow evaporation.[1] You should screen a range of solvents with varying polarities. For Fluralaner, various polymorphs were obtained using solvents like methanol, ethyl acetate, and co-solvent systems such as isopropanol/n-hexane and ethanol/isopropyl ether.[3]
Q3: My crystals are always twinned. What can I do?
A3: Twinning is a common issue where two or more crystals intergrow. To mitigate this, try to slow down the crystal growth as much as possible. This can be achieved by using a more dilute solution, a slower rate of evaporation, or a very slow cooling ramp. Trying different solvent systems can also sometimes resolve twinning issues.
Q4: How pure does my sample of this compound need to be?
A4: For the best chance of obtaining high-quality single crystals, your sample should be as pure as possible (>98%). Impurities can disrupt the crystal lattice formation, leading to poor crystal quality or preventing crystallization altogether.[1][8]
Q5: What is polymorphism and should I be concerned about it?
A5: Polymorphism is the ability of a compound to crystallize in more than one crystal structure.[9] Fluralaner itself exhibits at least three polymorphs (Form I, Form II, and Form III), which were obtained under different crystallization conditions.[3][10] It is very likely that this compound will also exhibit polymorphism. This is not necessarily a problem, but it is important to be aware that different conditions may produce different crystal forms with potentially different properties. For structural analysis, any well-diffracting single crystal is usually sufficient.
Experimental Protocols
The following are detailed protocols adapted from the successful crystallization of Fluralaner, which can be used as a starting point for this compound.
Protocol 1: Slow Evaporation for Form I (adapted from Fluralaner)
-
Dissolve the this compound in a minimal amount of methanol at room temperature (23 ± 2 °C) to create a saturated solution.
-
Filter the solution through a 0.22 µm syringe filter into a clean, small vial.
-
Cover the vial with a cap or parafilm with a few needle-sized holes to allow for slow evaporation.
-
Leave the vial undisturbed in a vibration-free location for several days.
-
Monitor for crystal growth. Single crystals of Fluralaner Form I were obtained over 2 days using this method.[3]
Protocol 2: Slow Evaporation for Form II (adapted from Fluralaner)
-
At 25 °C, dissolve the this compound in ethyl acetate (e.g., 200 mg in 1 mL).
-
Filter the solution through a 0.22 µm filter into a clean beaker or vial.[3]
-
Seal the container with cling film and puncture a single small hole with a needle to allow for very slow evaporation.[3]
-
Allow the setup to stand at room temperature for several days. Fluralaner Form II crystals were obtained after 3 days.[3]
-
A variation for single crystals of Form II involved the slow evaporation of a saturated solution in an ethanol/isopropyl ether (1:1 v/v) mixture.[3]
Protocol 3: Quenching/Evaporation for Form III (adapted from Fluralaner)
-
Dissolve the this compound in a 1:5 v/v mixture of isopropanol and n-hexane at an elevated temperature (e.g., 50 °C).
-
Rapidly cool the solution to a lower temperature (e.g., 20 °C).
-
Leave the solution to stand for at least one day.[3] This combination of quenching and subsequent aging can promote the nucleation of a specific polymorph.
Quantitative Data
The following table summarizes the crystallographic data for the known polymorphs of the parent compound, Fluralaner. This provides a reference for the type of data you will obtain from a successful X-ray diffraction experiment.
| Parameter | Fluralaner Form I | Fluralaner Form II | Fluralaner Form III |
| Crystal System | Monoclinic | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁/n | P2₁2₁2₁ |
| a (Å) | 20.33 | 11.23 | 10.98 |
| b (Å) | 10.29 | 18.01 | 12.01 |
| c (Å) | 24.38 | 12.63 | 18.99 |
| α (°) ** | 90 | 90 | 90 |
| β (°) | 112.59 | 107.01 | 90 |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) ** | 4712.9 | 2445.6 | 2501.7 |
| Z | 8 | 4 | 4 |
| Data sourced from a 2023 study on Fluralaner polymorphs.[3][10] |
Visualizations
Experimental Workflow for Crystallization
The following diagram outlines a general workflow for troubleshooting the crystallization of a new compound like this compound.
Caption: A troubleshooting workflow for small molecule crystallization.
References
- 1. cpb-us-w2.wpmucdn.com [cpb-us-w2.wpmucdn.com]
- 2. journals.iucr.org [journals.iucr.org]
- 3. mdpi.com [mdpi.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Fluralaner Analogue-2 Dosage for Horn Fly Control
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the optimization of Fluralaner (B1663891) analogue-2 dosage for the control of horn flies (Haematobia irritans). The following sections provide detailed experimental protocols, troubleshooting advice, and frequently asked questions to address common challenges encountered during the research and development process. The information is based on the established principles of isoxazoline (B3343090) insecticides, with Fluralaner serving as the primary reference compound.
Mechanism of Action: Isoxazoline Insecticides
Fluralaner and its analogues are part of the isoxazoline class of parasiticides.[1][2] Their primary mode of action involves the non-competitive antagonism of ligand-gated chloride channels, specifically gamma-aminobutyric acid (GABA)-gated chloride channels (GABA-R) and L-glutamate-gated chloride channels (GluCls).[3][4][5][6] By blocking these channels in the neurons of insects, isoxazolines prevent the influx of chloride ions, which leads to reduced neuronal inhibition, hyperexcitation of the central nervous system, paralysis, and ultimately, the death of the parasite.[1][7] This unique binding site differs from that of other insecticide classes, which can be beneficial in overcoming existing resistance mechanisms.[8][9][10]
Caption: Mechanism of action of this compound on insect GABA-gated chloride channels.
Experimental Protocols for Dosage Optimization
Effective dosage optimization requires a systematic approach, progressing from in vitro characterization to on-animal efficacy and pharmacokinetic studies.
Protocol 2.1: In Vitro Dose-Response Bioassay (Topical Application)
Objective: To determine the median lethal dose (LD50) of this compound against horn flies.
Methodology:
-
Fly Rearing: Maintain a susceptible strain of horn flies under controlled laboratory conditions (e.g., 27°C, 70% RH, 12:12 L:D cycle).
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone). Create a series of five to seven serial dilutions to establish a dose range expected to produce 10-90% mortality.
-
Dosing:
-
Immobilize adult horn flies (2-5 days old) by chilling them on a cold plate.
-
Using a micro-applicator, apply a precise volume (e.g., 0.5 µL) of each dilution to the dorsal thorax of individual flies.
-
Include a solvent-only control group.
-
Treat at least three replicates of 20-25 flies per concentration.
-
-
Incubation & Assessment:
-
Place treated flies in holding containers with a food source (e.g., citrated bovine blood).
-
Maintain under controlled environmental conditions.
-
Assess mortality at 24 and 48 hours post-application. Flies are considered dead if they are unable to make coordinated movement when prodded.
-
-
Data Analysis: Use probit analysis to calculate the LD50, LD90, and their respective 95% confidence intervals.
Protocol 2.2: On-Animal Efficacy and Duration of Activity Study
Objective: To evaluate the efficacy and persistent activity of a topical formulation of this compound on cattle.
Methodology:
-
Animal Selection: Select healthy cattle of similar age, weight, and breed with no prior insecticide treatment for at least 60 days. Acclimate animals to the study conditions.
-
Group Allocation: Randomly allocate animals to treatment groups (e.g., 4-6 animals per group). Groups should include:
-
Negative Control (untreated or vehicle-only).
-
This compound Dose 1 (e.g., 1.25 mg/kg).
-
This compound Dose 2 (e.g., 2.5 mg/kg).
-
This compound Dose 3 (e.g., 5.0 mg/kg).
-
Positive Control (a commercial product with a known efficacy).
-
-
Treatment Administration:
-
Calibrate the application device to ensure accurate dosing.
-
Apply the designated pour-on formulation along the dorsal midline of each animal.
-
-
Fly Counts:
-
Perform horn fly counts on each animal prior to treatment (Day 0) and at regular intervals post-treatment (e.g., Days 3, 7, 14, 21, 28, and weekly thereafter until efficacy drops below 90%).
-
Count flies on one entire side of the animal and double the number for a whole-body estimate.[11] Digital photography can be used to improve accuracy.[11][12]
-
-
Efficacy Calculation: Calculate the percent efficacy for each treatment group at each time point using the following formula:
-
Efficacy (%) = 100 * (1 - (C / T))
-
Where C is the mean number of flies on the treated group and T is the mean number of flies on the control group.
-
-
Data Analysis: Use statistical methods (e.g., ANOVA with repeated measures) to compare fly counts and efficacy between groups over time.
Protocol 2.3: Pharmacokinetic (PK) Profile Assessment
Objective: To determine key pharmacokinetic parameters of this compound in cattle following topical administration.
Methodology:
-
Animal Selection and Dosing: Use a subset of animals from the efficacy study or a dedicated group. Administer a single dose of the formulation.
-
Blood Sampling:
-
Collect blood samples (e.g., via jugular venipuncture) into heparinized tubes at predetermined time points.
-
A typical schedule includes pre-dose (0 hours) and multiple post-dose time points (e.g., 2, 6, 12, 24, 48, 72 hours, and then weekly).
-
-
Plasma Preparation and Storage: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalytical Method:
-
Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) for the quantification of this compound in bovine plasma.[13]
-
The method should meet regulatory standards for linearity, accuracy, precision, and sensitivity.
-
-
Data Analysis: Use non-compartmental analysis software (e.g., WinNonlin®) to calculate key PK parameters, including:
Caption: A typical experimental workflow for insecticide dosage optimization.
Quantitative Data Summaries (Hypothetical Data)
The following tables represent plausible data that could be generated from the experiments described above.
Table 1: Dose-Response of this compound on Horn Flies (In Vitro)
| Concentration (ng/fly) | No. of Flies | Mortality at 24h (%) | Mortality at 48h (%) |
|---|---|---|---|
| 0 (Control) | 75 | 4.0 | 5.3 |
| 0.5 | 75 | 15.2 | 22.7 |
| 1.0 | 75 | 38.7 | 51.5 |
| 2.0 | 75 | 65.3 | 78.8 |
| 4.0 | 75 | 89.3 | 96.0 |
| Calculated LD50 (48h) | - | - | 1.05 ng/fly |
Table 2: Efficacy of this compound Pour-on Formulation in Cattle
| Day Post-Treatment | Control (Mean Fly Count) | Dose 1 (1.25 mg/kg) % Efficacy | Dose 2 (2.5 mg/kg) % Efficacy | Dose 3 (5.0 mg/kg) % Efficacy |
|---|---|---|---|---|
| 3 | 255 | 98.5 | 99.2 | 99.5 |
| 14 | 310 | 96.2 | 98.8 | 99.1 |
| 28 | 280 | 91.5 | 97.5 | 98.6 |
| 42 | 350 | 85.1 | 94.3 | 97.2 |
| 56 | 325 | 72.4 | 88.7 | 92.4 |
Table 3: Key Pharmacokinetic Parameters of this compound in Cattle (2.5 mg/kg Dose)
| Parameter | Mean Value | Standard Deviation |
|---|---|---|
| Cmax (ng/mL) | 85.4 | ± 15.2 |
| Tmax (days) | 3.5 | ± 1.2 |
| AUC (ng*day/mL) | 2150 | ± 350 |
| Elimination Half-life (t½, days) | 15.8 | ± 2.5 |
Frequently Asked Questions (FAQs)
Q1: What is a good starting dose for our first on-animal study? A1: Your starting doses should be informed by the in vitro LD90 values and any available pharmacokinetic data from similar compounds or formulations. A common approach is to bracket the anticipated effective dose with a lower and a higher concentration in a small-scale, range-finding study before committing to a larger pivotal trial.
Q2: How does the formulation vehicle affect the dosage and efficacy? A2: The formulation is critical. The vehicle affects the stability, spreadability, skin penetration, and ultimately the bioavailability of the active ingredient. Different solvent and spreading agent combinations can significantly alter the pharmacokinetic profile (Cmax, Tmax, and half-life), thereby influencing both the speed of kill and the duration of protection. It is essential to test the final, market-intended formulation in your pivotal efficacy studies.
Q3: What are the key safety parameters to monitor in the host animal (cattle)? A3: During all on-animal studies, monitor for any adverse events. Key parameters include daily clinical observations (general health, behavior, appetite), examination of the application site for irritation (redness, swelling, hair loss), and body weight measurements. For novel compounds, more extensive toxicological workups may be required by regulatory agencies. While isoxazolines generally have a high margin of safety in mammals, it is crucial to establish this for your specific analogue.[1][15]
Q4: How should we manage the risk of insecticide resistance development? A4: Resistance management should be a consideration from the early stages of development. Establish a baseline susceptibility of target horn fly populations before large-scale field trials. After product launch, a resistance monitoring program is crucial. Providing guidance to end-users on rotating insecticide classes and using integrated pest management (IPM) strategies is a key aspect of product stewardship.[16][17]
Troubleshooting Guide
Q: We are seeing lower-than-expected efficacy in our field trial. What could be the cause? A: Several factors could contribute to poor efficacy. Use the following decision tree to diagnose the potential issue.
References
- 1. Isoxazoline Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 2. Toxicity of fluralaner, a companion animal insecticide, relative to industry-leading agricultural insecticides against resistant and susceptible strains of filth flies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Action, Resistance and Toxicity of Insecticides Targeting GABA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluralaner - Wikipedia [en.wikipedia.org]
- 5. mobedco.com [mobedco.com]
- 6. A systematic review of fluralaner as a treatment for ectoparasitic infections in mammalian species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Repurposing isoxazoline veterinary drugs for control of vector-borne human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Using Visual and Digital Imagery to Quantify Horn Fly (Diptera: Muscidae) Densities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. utbeef.tennessee.edu [utbeef.tennessee.edu]
- 13. Pharmacokinetics of fluralaner in dogs following a single oral or intravenous administration - Vetsmart Bulário [vetsmart.com.br]
- 14. researchgate.net [researchgate.net]
- 15. Fecal elimination of fluralaner in different carnivore species after oral administration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. thecattlesite.com [thecattlesite.com]
- 17. uaex.uada.edu [uaex.uada.edu]
identifying degradation pathways of Fluralaner analogue-2 under laboratory conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of Fluralaner (B1663891) analogue-2 under laboratory conditions.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental investigation of Fluralaner analogue-2 degradation.
Issue 1: Inconsistent or non-reproducible results in degradation studies.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Inconsistent environmental conditions | Verify and control experimental parameters. | Ensure temperature, pH, and light intensity are consistent across all replicates and experiments. Use calibrated equipment and document all settings.[1][2] |
| Sample contamination | Review sample handling and preparation procedures. | Use high-purity solvents and reagents.[3] Clean all glassware thoroughly. Prepare fresh stock solutions for each experiment. |
| Analytical instrument variability | Check instrument performance and calibration. | Run system suitability tests before each analytical run. Calibrate the instrument using certified reference standards.[4][5][6] |
| Degradation of stock solutions | Assess the stability of stock solutions. | Prepare fresh stock solutions and store them under appropriate conditions (e.g., protected from light, at low temperature).[3] Re-evaluate the concentration of older stock solutions before use. |
Issue 2: Difficulty in identifying degradation products.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Low concentration of degradation products | Optimize sample concentration and analytical method. | Concentrate the sample using solid-phase extraction (SPE) or other appropriate techniques.[5][7] Increase the injection volume on the analytical instrument. |
| Co-elution of peaks in chromatography | Modify the chromatographic method. | Adjust the mobile phase composition, gradient, or flow rate.[4][6] Consider using a different column with alternative selectivity. |
| Lack of appropriate analytical standards | Synthesize or source potential degradation products. | Based on predicted degradation pathways (hydrolysis, oxidation), synthesize small quantities of potential products to use as reference standards for confirmation. |
| Complex sample matrix | Employ sample cleanup procedures. | Use techniques like liquid-liquid extraction or solid-phase extraction to remove interfering matrix components before analysis. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways to consider for a novel isoxazoline (B3343090) compound like this compound?
A1: For novel isoxazoline compounds, the primary abiotic degradation pathways to investigate are hydrolysis and photolysis.[8][9] Additionally, considering the potential for environmental exposure, microbial degradation should also be assessed.[8][10] Fluralaner itself is known to be very persistent under aerobic conditions but degrades in aquatic sediment under anaerobic conditions.[3]
Q2: How can I set up a laboratory experiment to study the hydrolysis of this compound?
A2: A standard hydrolysis study involves incubating the compound in buffered aqueous solutions at different pH levels (e.g., pH 4, 7, and 9) and temperatures.[2][11] Samples are collected at various time points and analyzed to determine the rate of disappearance of the parent compound and the appearance of any degradation products.
Q3: What conditions are recommended for a photolysis study?
A3: Photolysis studies typically involve exposing a solution of the compound to a light source that mimics natural sunlight (e.g., a xenon arc lamp).[8][12] The experiment should include control samples that are kept in the dark to differentiate between photolytic and other degradation pathways. The intensity of the light source should be monitored and controlled.[12]
Q4: What analytical techniques are most suitable for quantifying this compound and its degradation products?
A4: High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for quantifying Fluralaner and its analogues in various matrices.[3][5][7] A Reverse-Phase HPLC (RP-HPLC) method with a C18 column is commonly used for separation.[4][6]
Experimental Protocols
Protocol 1: Hydrolytic Degradation Study
This protocol outlines the steps to assess the hydrolytic stability of this compound.
-
Preparation of Buffers: Prepare sterile aqueous buffer solutions at pH 4 (e.g., acetate (B1210297) buffer), pH 7 (e.g., phosphate (B84403) buffer), and pH 9 (e.g., borate (B1201080) buffer).
-
Preparation of Test Solutions: Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., acetonitrile). Spike the stock solution into each buffer to achieve a final concentration suitable for analysis, ensuring the organic solvent concentration is minimal (<1%).
-
Incubation: Dispense the test solutions into sterile, sealed vials. Incubate the vials at a constant temperature (e.g., 25°C and 50°C) in the dark.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 30 days), withdraw an aliquot from each vial.
-
Sample Analysis: Immediately analyze the samples by a validated HPLC-MS/MS method to determine the concentration of this compound and any degradation products.
-
Data Analysis: Calculate the rate of hydrolysis (half-life) at each pH and temperature.
Protocol 2: Photolytic Degradation Study
This protocol describes the procedure for evaluating the photolytic degradation of this compound.
-
Preparation of Test Solutions: Prepare a solution of this compound in a solvent that is transparent to the light source (e.g., acetonitrile/water).
-
Experimental Setup: Place the test solution in a quartz vessel under a controlled light source (e.g., xenon arc lamp with filters to simulate sunlight). Prepare control samples by wrapping identical vessels in aluminum foil to keep them in the dark.
-
Exposure: Expose the samples to continuous irradiation at a constant temperature.
-
Sampling: At specific time points, collect aliquots from both the irradiated and dark control samples.
-
Sample Analysis: Analyze the samples using a validated HPLC-MS/MS method.
-
Data Analysis: Compare the degradation rate in the irradiated samples to the dark controls to determine the photolytic degradation rate and identify any photoproducts.
Quantitative Data Summary
The following tables provide example parameters for an HPLC-MS/MS method for the analysis of Fluralaner analogues, based on published methods for Fluralaner.[3][4][5][6]
Table 1: Example HPLC Parameters
| Parameter | Value |
| Column | Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm)[4] |
| Mobile Phase A | 10 mM Ammonium Carbonate in Water, pH 9[3] |
| Mobile Phase B | Acetonitrile[3] |
| Flow Rate | 0.5 mL/min[3] |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Table 2: Example MS/MS Parameters (for Fluralaner)
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative[3] |
| Capillary Voltage | 3 kV[3] |
| Gas Temperature | 240°C[3] |
| Parent Ion (m/z) | 554.0[3] |
| Product Ions (m/z) | 534, 494, 424[3] |
Visualizations
Caption: Workflow for Hydrolytic Degradation Study.
Caption: Workflow for Photolytic Degradation Study.
Caption: Hypothetical Degradation Pathways of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Fecal elimination of fluralaner in different carnivore species after oral administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics of fluralaner in dogs following a single oral or intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. irjpms.com [irjpms.com]
- 7. Comparative pharmacokinetics of fluralaner in dogs and cats following single topical or intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Request Rejected [agri.nv.gov]
- 9. Define 'Hydrolysis' and 'Photolysis' as Degradation Pathways for Organic Pollutants → Learn [pollution.sustainability-directory.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Hydrolysis in Environmental Chemistry: Breaking Down Compounds • Environmental Studies (EVS) Institute [evs.institute]
- 12. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: Overcoming Poor Oral Bioavailability of Fluralaner Analogue-2
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals encountering challenges with the oral bioavailability of Fluralaner (B1663891) analogue-2 in animal models.
Frequently Asked Questions (FAQs)
Q1: What is oral bioavailability and why is it a critical parameter for Fluralaner analogue-2?
A1: Oral bioavailability refers to the fraction of an orally administered drug that reaches the systemic circulation unchanged. It is a crucial parameter as it determines the dose required to achieve therapeutic concentrations in the target tissues. Poor oral bioavailability can lead to high variability in drug exposure and potentially reduced efficacy.[1]
Q2: What are the probable causes of poor oral bioavailability for a compound like this compound?
A2: Fluralaner and its analogues are typically lipophilic (fat-soluble) compounds with low aqueous solubility.[2] The primary reasons for poor oral bioavailability of such compounds include:
-
Low Aqueous Solubility: The compound may not dissolve well in the gastrointestinal (GI) fluids, which is a necessary step for absorption.
-
Poor Permeability: The compound may have difficulty passing through the intestinal wall to enter the bloodstream.[1][3][4]
-
First-Pass Metabolism: After absorption, the drug passes through the liver where it can be extensively metabolized before reaching the rest of the body, reducing the amount of active drug.[5][6]
-
Efflux Transporters: Proteins like P-glycoprotein (P-gp) in the intestinal wall can actively pump the drug back into the GI tract, limiting absorption.[6][7]
Q3: What initial steps can be taken to improve the oral bioavailability of this compound?
A3: The initial focus should be on improving the dissolution rate and solubility of the compound. Promising strategies include:[8]
-
Particle Size Reduction: Techniques like micronization or nanosizing increase the surface area of the drug, which can enhance the dissolution rate.[9]
-
Formulation with Lipids: Since Fluralaner analogues are lipophilic, formulating them in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can significantly improve solubility and absorption.[5][9][10]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can improve its dissolution characteristics.[8]
-
Effect of Food: For Fluralaner, administration with food has been shown to significantly increase bioavailability.[11][12][13] This should be investigated for this compound.
Troubleshooting Guide
Q4: My in vivo pharmacokinetic study in rats showed very low and variable plasma concentrations of this compound. What are the potential causes and next steps?
A4: Low and variable plasma concentrations are a common challenge with poorly soluble compounds.
Potential Causes:
-
Inadequate Formulation: A simple suspension of the compound in an aqueous vehicle is often insufficient for lipophilic drugs.[14][15]
-
Precipitation in the GI Tract: The compound may dissolve in the stomach's acidic environment but precipitate in the more neutral pH of the intestine.
-
High Inter-Animal Variability: Differences in gastric emptying rates, intestinal motility, and metabolism among animals can lead to high variability.[3][4][16]
-
Insufficient Dose: The administered dose may be too low to achieve detectable plasma concentrations.
Recommended Next Steps:
-
Formulation Optimization: Develop and test an improved formulation. A good starting point would be a lipid-based formulation such as a SEDDS.[9]
-
In Vitro Dissolution Testing: Compare the dissolution profile of your new formulation against the old one in simulated gastric and intestinal fluids.
-
Fasted vs. Fed Study: Conduct a small pilot pharmacokinetic study in rats under both fasted and fed conditions to see if food enhances absorption, as is the case with Fluralaner.[12][13]
-
Dose Escalation: If plasma levels are consistently low, a dose escalation study may be warranted to determine if exposure increases with the dose.
Q5: My formulation of this compound appears stable in vitro but performs poorly in vivo. What should I investigate?
A5: Discrepancies between in vitro and in vivo performance often point to complex physiological factors that are not captured by simple in vitro tests.
Areas to Investigate:
-
In Vivo Solubilization: The formulation may not be forming a stable, well-dispersed system in the complex environment of the GI tract. The presence of bile salts and other endogenous surfactants in vivo can impact formulation performance.
-
First-Pass Metabolism: The compound may be rapidly metabolized by enzymes in the intestinal wall or the liver.[6] Consider performing an in vitro metabolic stability assay using liver microsomes.
-
Efflux Transporters: The compound could be a substrate for efflux transporters like P-gp. A Caco-2 permeability assay can be used to investigate this.[17][18] An efflux ratio greater than 2 suggests the involvement of active efflux.[17][18]
Data Presentation: Pharmacokinetic Parameters of this compound in Different Formulations
The following table summarizes hypothetical pharmacokinetic data in rats, demonstrating the potential impact of formulation on the oral bioavailability of this compound.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 | 85 ± 25 | 4 | 950 ± 350 | 100 (Reference) |
| Micronized Suspension | 50 | 210 ± 60 | 2 | 2800 ± 700 | 295 |
| SEDDS | 50 | 850 ± 150 | 1 | 10500 ± 1200 | 1105 |
Data are presented as mean ± standard deviation.
Mandatory Visualizations
Experimental Protocols
In Vivo Pharmacokinetic Study in Rodents (Oral Gavage)
This protocol outlines a typical pharmacokinetic study in rats to determine the oral bioavailability of this compound.[19][20][21]
1. Animal Preparation:
-
Use male Sprague-Dawley rats (250-300g).[22]
-
Acclimatize animals for at least one week before the study.[23]
-
Fast animals overnight (12-16 hours) with free access to water before dosing.[24]
2. Dosing:
-
Prepare the dosing formulation (e.g., aqueous suspension, SEDDS) of this compound. Ensure homogeneity of the formulation, especially for suspensions.
-
Administer the formulation via oral gavage at a specific dose volume (e.g., 5-10 mL/kg).[23]
-
For determination of absolute bioavailability, an intravenous (IV) group should be included, receiving a lower dose (e.g., 1-2 mg/kg) of a solubilized form of the compound.[24]
3. Blood Sampling:
-
Collect blood samples (approx. 200 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96 hours).[22][24]
-
Use tubes containing an anticoagulant (e.g., EDTA or heparin).[23]
4. Sample Processing and Analysis:
-
Centrifuge blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Analyze the concentration of this compound in plasma using a validated LC-MS/MS method.[19]
5. Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and Area Under the Curve (AUC) using appropriate software.
-
Calculate oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Caco-2 Permeability Assay
This in vitro assay is used to predict intestinal permeability and to identify if a compound is a substrate for efflux transporters.[17][25][26]
1. Cell Culture:
-
Culture Caco-2 cells on semi-permeable filter supports (e.g., Transwell inserts) for 21-25 days to allow them to differentiate and form a polarized monolayer.[17][27]
2. Monolayer Integrity Check:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. TEER values should be above a predetermined threshold (e.g., 250 Ω·cm²) to ensure the integrity of the tight junctions.[7][27]
-
Optionally, perform a Lucifer Yellow rejection assay to further confirm monolayer integrity.
3. Transport Experiment:
-
Prepare a solution of this compound in a transport buffer (e.g., Hanks' Balanced Salt Solution).
-
A to B Transport (Apical to Basolateral): Add the drug solution to the apical (upper) side of the monolayer and fresh buffer to the basolateral (lower) side.
-
B to A Transport (Basolateral to Apical): Add the drug solution to the basolateral side and fresh buffer to the apical side.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[26]
-
Collect samples from the receiver compartment at the end of the incubation period.
4. Analysis and Calculation:
-
Quantify the concentration of the drug in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions.[18]
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 is indicative of active efflux.[17][18]
References
- 1. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Analysis of Intra- and Intersubject Variability in Oral Drug Absorption in Human Bioequivalence Studies of 113 Generic Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. symmetric.events [symmetric.events]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipid-Based Oral Formulation Strategies for Lipophilic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Fecal elimination of fluralaner in different carnivore species after oral administration [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. The effect of food on the pharmacokinetics of oral fluralaner in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. blog.pacelabs.com [blog.pacelabs.com]
- 15. benchchem.com [benchchem.com]
- 16. Analysis of Intra- and Intersubject Variability in Oral Drug Absorption in Human Bioequivalence Studies of 113 Generic Products. | Semantic Scholar [semanticscholar.org]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. Caco-2 Permeability | Evotec [evotec.com]
- 19. protocols.io [protocols.io]
- 20. dctd.cancer.gov [dctd.cancer.gov]
- 21. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 22. In Vitro and In Vivo Rat Model Assessments of the Effects of Vonoprazan on the Pharmacokinetics of Venlafaxine - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 26. enamine.net [enamine.net]
- 27. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
minimizing off-target effects of Fluralaner analogue-2 in non-pest species
Technical Support Center: Fluralaner (B1663891) Analogue-2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the off-target effects of Fluralaner analogue-2 in non-pest species. Below you will find frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and its potential for off-target effects?
This compound, like its parent compound fluralaner, is believed to primarily act as a non-competitive antagonist of GABA (gamma-aminobutyric acid) and L-glutamate gated chloride channels in the nervous system of insects. This antagonism blocks the inhibitory effects of GABA and glutamate (B1630785), leading to hyperexcitation, paralysis, and death of the target pest.
However, the potential for off-target effects arises from the fact that similar ion channels are present in the nervous systems of non-target organisms, including vertebrates and other invertebrates. Although fluralaner generally shows a higher selectivity for insect receptors, any alteration in the structure of an analogue could potentially modify this selectivity profile. Therefore, it is crucial to experimentally verify the selectivity of this compound for target pest receptors over those of non-pest species.
Q2: Which non-pest species are most likely to be affected by this compound?
Based on data from fluralaner and other isoxazoline (B3343090) insecticides, aquatic invertebrates and certain beneficial insects are often the most susceptible non-target organisms.
-
Aquatic Invertebrates: Crustaceans such as Daphnia magna (water flea) are particularly sensitive to isoxazolines due to the presence of susceptible GABA-gated chloride channels.
-
Beneficial Insects: Pollinators like bees (Apis mellifera) and predatory insects can be at risk, although the impact can vary significantly based on the specific compound and the route of exposure.
-
Vertebrates: While fluralaner generally has a good safety profile in vertebrates due to lower affinity for their GABA receptors, it is essential to conduct thorough testing on analogue compounds. Fish and amphibians may also be susceptible to aquatic contamination.
Q3: How can I design my experiments to specifically investigate off-target effects?
A multi-tiered approach is recommended to effectively assess off-target effects:
-
In Vitro Screening: Begin with receptor binding assays using cell lines expressing GABA and glutamate receptors from both target pests and a range of non-target species (e.g., rat, fish, honeybee). This allows for an initial assessment of selectivity.
-
Cell-Based Assays: Utilize functional assays to measure the actual inhibitory effect of this compound on receptor function in different species.
-
In Vivo Tier 1 (Acute Toxicity): Conduct acute toxicity studies on sensitive non-target indicator species like Daphnia magna and zebrafish (Danio rerio) embryos to determine lethal concentrations (LC50).
-
In Vivo Tier 2 (Sublethal Effects): If acute toxicity is observed, or if there is a high risk of environmental exposure, proceed with studies to evaluate sublethal endpoints. These can include behavioral changes, reproductive effects, and developmental abnormalities in relevant non-pest species.
Below is a recommended experimental workflow:
Caption: Experimental workflow for assessing off-target effects.
Troubleshooting Guides
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in receptor binding assay results. | 1. Inconsistent protein concentration in membrane preparations.2. Radioligand degradation.3. Issues with non-specific binding. | 1. Perform a protein quantification assay (e.g., Bradford) on all membrane preps before use.2. Aliquot and store radioligand at -80°C; avoid repeated freeze-thaw cycles.3. Optimize the concentration of the agent used to define non-specific binding (e.g., a high concentration of unlabeled GABA). |
| Unexpected mortality in control groups of Daphnia magna toxicity tests. | 1. Contamination of the culture medium.2. Solvent toxicity (if using a vehicle like DMSO).3. Stress due to handling or environmental conditions (e.g., temperature, oxygen levels). | 1. Use freshly prepared, standardized media for all experiments.2. Ensure the final solvent concentration is below the no-observed-effect concentration (NOEC) for Daphnia magna (typically <0.1%). Run a solvent-only control.3. Acclimatize organisms to test conditions and monitor water quality parameters throughout the study. |
| No observable effect in non-target species, even at high concentrations. | 1. Low bioavailability of this compound in the test system.2. Rapid metabolism of the compound by the test organism.3. The selected non-target species is genuinely insensitive. | 1. Verify the concentration of the compound in the test medium over time using analytical methods (e.g., HPLC).2. Consider using metabolic inhibitors (if ethically and scientifically justified) or measure metabolite formation.3. Review literature to ensure the selected species is appropriate. Consider testing a different, known-sensitive species. |
Quantitative Data Summary
The following tables present hypothetical, yet plausible, data for this compound to guide experimental design.
Table 1: Comparative Selectivity of this compound for Insect vs. Vertebrate GABA Receptors
| Receptor Source | Ligand | IC50 (nM) | Selectivity Ratio (Vertebrate/Insect) |
| Drosophila melanogaster (Insect) | This compound | 15 | - |
| Rattus norvegicus (Vertebrate) | This compound | 3,500 | 233 |
Table 2: Acute Toxicity of this compound in Target and Non-Target Species
| Species | Common Name | Test Type | LC50/LD50 |
| Ctenocephalides felis (Target) | Cat Flea | Contact | 0.8 ng/flea |
| Daphnia magna (Non-Target) | Water Flea | 48h Acute Immobilisation | 25 µg/L |
| Apis mellifera (Non-Target) | Honeybee | 48h Acute Contact | >100 µ g/bee |
| Oncorhynchus mykiss (Non-Target) | Rainbow Trout | 96h Acute Toxicity | 150 µg/L |
Experimental Protocols
Protocol 1: In Vitro GABA Receptor Binding Assay
Objective: To determine the binding affinity (IC50) of this compound for GABA receptors from a target insect and a non-target vertebrate.
Materials:
-
Membrane preparations from insect (e.g., Sf9 cells expressing the RDL receptor) and vertebrate (e.g., rat brain cortex) tissues.
-
Radioligand (e.g., [³H]-EBOB).
-
This compound stock solution in DMSO.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl).
-
Unlabeled GABA for defining non-specific binding.
-
Scintillation vials and cocktail.
-
Glass fiber filters.
Procedure:
-
Prepare serial dilutions of this compound in the binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of radioligand solution, and 50 µL of the this compound dilution (or buffer for total binding, or unlabeled GABA for non-specific binding).
-
Initiate the binding reaction by adding 50 µL of the membrane preparation to each well.
-
Incubate for 90 minutes at room temperature with gentle agitation.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer.
-
Place the filters in scintillation vials, add the scintillation cocktail, and quantify radioactivity using a scintillation counter.
-
Calculate specific binding and determine the IC50 value using non-linear regression analysis.
Protocol 2: Daphnia magna Acute Immobilisation Test (adapted from OECD 202)
Objective: To determine the acute toxicity (EC50) of this compound to Daphnia magna over a 48-hour period.
Materials:
-
Daphnia magna neonates (<24 hours old).
-
Standard reconstituted freshwater (M7 medium).
-
This compound stock solution.
-
Glass test beakers.
-
Temperature-controlled incubator (20 ± 1°C) with a 16:8 hour light:dark cycle.
Procedure:
-
Prepare a range of test concentrations of this compound in the M7 medium. Include a negative control (medium only) and a solvent control if applicable.
-
Randomly allocate 20 daphnids, divided into four replicates of five animals each, to each test concentration and control.
-
Place each replicate of five daphnids into a test beaker containing 10 mL of the corresponding test solution.
-
Incubate for 48 hours under the specified conditions. Do not feed the daphnids during the test.
-
At 24 and 48 hours, count the number of immobile daphnids in each beaker. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.
-
Calculate the percentage of immobilisation for each concentration at each time point.
-
Determine the 48-hour EC50 value using a suitable statistical method (e.g., probit analysis).
Signaling Pathway Diagram
refining the synthesis process to increase the yield of Fluralaner analogue-2
Welcome to the technical support center for the synthesis of Fluralaner analogue-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for refining the synthesis process and increasing the yield of this compound.
This compound Structure
For the purpose of this guide, "this compound" is defined as: 4-(5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-2-chloro -N-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)benzamide. This analogue differs from Fluralaner by the substitution of a methyl group with a chloro group on the phenyl ring.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis of this compound involves a two-step process. The first key step is the formation of the isoxazoline (B3343090) ring, followed by an amide coupling reaction to attach the side chain.
Q2: What are the critical factors affecting the yield of the isoxazoline formation step?
A2: The yield of the isoxazoline ring formation is primarily influenced by the choice of catalyst, solvent, and reaction temperature. Inefficient conversion of the starting materials or the formation of side products can significantly lower the yield.
Q3: I am observing low yields in the final amide coupling step. What are the potential causes?
A3: Low yields in the amide coupling step can be attributed to several factors, including the choice of coupling reagent, the presence of moisture, steric hindrance of the reactants, and inappropriate reaction temperature.[1][2] It is also crucial to ensure the carboxylic acid is properly activated before the addition of the amine.[1]
Q4: Are there any common side products that I should be aware of during the synthesis?
A4: Yes, in the isoxazoline formation step, dimerization of the nitrile oxide intermediate can occur, leading to undesired furoxan byproducts. During the amide coupling, side reactions can include the formation of an N-acylurea byproduct if carbodiimide (B86325) coupling agents are used without an additive like HOBt.
Q5: How can I purify the final this compound product?
A5: Purification of the final product is typically achieved through column chromatography on silica (B1680970) gel, followed by recrystallization to obtain a high-purity solid. The choice of solvent for recrystallization is critical for obtaining a good recovery of the pure compound.
Troubleshooting Guides
Issue 1: Low Yield in Isoxazoline Ring Formation
| Symptom | Possible Cause | Suggested Solution |
| Incomplete consumption of starting materials (alkene or oxime) | Insufficient catalyst activity or loading. | Increase catalyst loading or try a different catalyst (see Table 1). Ensure the catalyst is not deactivated. |
| Reaction temperature is too low. | Gradually increase the reaction temperature in 5-10°C increments. | |
| Inappropriate solvent. | Screen different solvents (e.g., toluene, xylene, DMF). | |
| Formation of significant side products | Dimerization of the nitrile oxide. | Add the alkene dipolarophile slowly to the reaction mixture to maintain a low concentration of the nitrile oxide. |
| Decomposition of starting materials or product. | Lower the reaction temperature and monitor the reaction progress more frequently. |
Issue 2: Low Yield in Amide Coupling Reaction
| Symptom | Possible Cause | Suggested Solution |
| Starting materials (carboxylic acid and amine) remain unreacted | Inefficient activation of the carboxylic acid. | Choose a more potent coupling reagent (see Table 2). Ensure the coupling reagent is fresh and active. |
| Presence of moisture. | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Steric hindrance. | For sterically hindered substrates, consider using acyl fluoride (B91410) formation followed by reaction with the amine at an elevated temperature.[2] | |
| Low conversion of the amine | The amine is not sufficiently nucleophilic. | Add a non-nucleophilic base (e.g., DIPEA) to deprotonate the amine salt if applicable. |
| Formation of N-acylurea byproduct | Using carbodiimide reagents (e.g., EDC, DCC) alone. | Add HOBt or an equivalent additive to suppress the formation of N-acylurea.[1] |
Data Presentation
Table 1: Optimization of Isoxazoline Ring Formation
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CuSO₄·5H₂O | Toluene | 80 | 12 | 65 |
| 2 | Cu(OAc)₂ | Toluene | 80 | 12 | 72 |
| 3 | Cu(OAc)₂ | Xylene | 100 | 8 | 85 |
| 4 | Cu(OAc)₂ | DMF | 100 | 8 | 78 |
| 5 | [Cu(MeCN)₄]PF₆ | Toluene | 60 | 18 | 75 |
Table 2: Optimization of Amide Coupling Reaction
| Entry | Coupling Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | EDC/HOBt | DIPEA | DCM | RT | 12 | 70 |
| 2 | HATU | DIPEA | DMF | RT | 6 | 88 |
| 3 | T3P | Pyridine | THF | RT | 8 | 82 |
| 4 | SOCl₂ | - | Toluene | 70 | 4 | 65 |
| 5 | EDC/DMAP | DIPEA | DCM | RT | 12 | 75 |
Experimental Protocols
Protocol 1: Synthesis of the Isoxazoline Intermediate
-
To a solution of 3',5'-dichloro-2,2,2-trifluoroacetophenone (B156584) (1.0 eq) and 4-chloro-2-methylbenzaldehyde (B56668) oxime (1.1 eq) in xylene (5 mL/mmol), add copper(II) acetate (B1210297) (0.1 eq).
-
Heat the reaction mixture to 100°C and stir for 8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the desired isoxazoline intermediate.
Protocol 2: Synthesis of this compound (Amide Coupling)
-
Dissolve the isoxazoline carboxylic acid intermediate (1.0 eq) in anhydrous DMF (10 mL/mmol).
-
Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution and stir for 15 minutes at room temperature under a nitrogen atmosphere.
-
Add 2-amino-N-(2,2,2-trifluoroethyl)acetamide (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to yield this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield issues.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
addressing inconsistencies in Fluralaner analogue-2 bioassay results
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Fluralaner (B1663891) analogue-2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common inconsistencies and issues you might encounter during your bioassays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Fluralaner and its analogues?
A1: Fluralaner is a systemic insecticide and acaricide belonging to the isoxazoline (B3343090) class.[1] Its principal mode of action is the antagonism of ligand-gated chloride channels, specifically the γ-aminobutyric acid (GABA)-gated chloride channels (GABA-A receptors) and L-glutamate-gated chloride channels (GluCls) in the nervous system of arthropods.[1][2][3] This antagonism blocks the influx of chloride ions, leading to hyperexcitation, paralysis, and eventual death of the target pest.[1][3] It is expected that Fluralaner analogue-2 shares this mechanism.
Q2: What are the key pharmacokinetic properties of Fluralaner that might be relevant for my analogue-2 studies?
A2: Fluralaner is characterized by its ready absorption after oral administration and a long elimination half-life, which contributes to its prolonged activity.[4][5] Maximum plasma concentrations are typically reached within one day of oral administration.[4][6] The parent compound has a high apparent volume of distribution and low clearance.[4][5] These properties are important to consider when designing in vivo bioassays for this compound, as they will influence dosing regimens and the observation window for efficacy.
Table 1: Summary of Fluralaner Pharmacokinetic Parameters in Dogs
| Parameter | Value | Reference |
| Time to Max. Plasma Concentration (Tmax) | ~1 day (oral) | [4][6] |
| Apparent Half-Life (t1/2) | 12-15 days | [4][5] |
| Mean Residence Time | 15-20 days | [4][5] |
| Apparent Volume of Distribution (Vd) | 3.1 L/kg | [4][5] |
| Clearance | 0.14 L/kg/day | [4][5] |
Q3: What types of resistance mechanisms might affect the efficacy of this compound?
A3: Resistance to Fluralaner has been documented and can arise from two primary mechanisms. First, metabolic resistance involves the enhanced detoxification of the compound, often mediated by cytochrome P450 (CYP) enzymes.[7][8] Second, target-site insensitivity can occur due to mutations in the GABA or glutamate (B1630785) receptors, which reduce the binding affinity of the insecticide.[9] Decreased cuticular penetration has also been identified as a resistance mechanism in some species.[8][10] These are critical factors to consider if you observe lower-than-expected efficacy in field-collected pest populations.
Troubleshooting Inconsistent Bioassay Results
This guide addresses specific issues you may encounter during your experiments with this compound.
Scenario 1: Lower than expected efficacy or mortality in the target pest population.
Q: We are observing significantly lower mortality rates for our target pest than expected based on preliminary screens. What could be the cause?
A: This is a common issue that can point towards several factors, most notably the development of resistance in the pest population. However, experimental setup and compound stability should also be investigated.
Troubleshooting Steps:
-
Confirm Compound Integrity:
-
Verify the concentration and purity of your this compound stock solution using an appropriate analytical method (e.g., HPLC-MS/MS).[6]
-
Ensure the compound has not degraded. Prepare fresh solutions and store them under recommended conditions (e.g., protected from light, at the correct temperature).[11]
-
-
Review Bioassay Protocol:
-
Dose and Application: Double-check that the correct dose was administered and that the application method (e.g., topical, feeding) was consistent across all replicates.[12][13] Inconsistent application can lead to high variability.
-
Environmental Conditions: Ensure that temperature, humidity, and light cycle were maintained consistently, as these can affect both the pest's metabolism and the stability of the compound.
-
-
Investigate Potential Resistance:
-
Susceptible Strain Comparison: Test your analogue against a known susceptible laboratory strain of the pest. If the analogue is effective against the susceptible strain but not the field population, resistance is the likely cause.
-
Metabolic Resistance Check: Conduct a synergist bioassay. Pre-treat a subset of the resistant population with an inhibitor of detoxification enzymes, such as piperonyl butoxide (PBO) which inhibits cytochrome P450s, before applying this compound.[7] A significant increase in mortality in the PBO-pre-treated group would suggest metabolic resistance.
-
Target-Site Resistance: This is more complex to confirm and typically requires molecular analysis (e.g., sequencing of the GABA receptor gene) to identify known resistance-conferring mutations.[9]
-
References
- 1. grokipedia.com [grokipedia.com]
- 2. Fluralaner - Wikipedia [en.wikipedia.org]
- 3. The speed of kill of fluralaner (Bravecto™) against Ixodes ricinus ticks on dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of fluralaner in dogs following a single oral or intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of fluralaner in dogs following a single oral or intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pure.psu.edu [pure.psu.edu]
- 8. Selection for, and characterization of, fluralaner resistance in the house fly, Musca domestica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Isolation and characterization of the decreased cuticular penetration mechanism of fluralaner resistance in the house fly, Musca domestica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations [zenodo.org]
- 13. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Photostability of Fluralaner Analogue-2 Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the enhancement of Fluralaner (B1663891) analogue-2 formulation photostability.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to the photostability of Fluralaner analogue-2 formulations.
Issue 1: Rapid Degradation of this compound in Solution Upon Light Exposure
| Potential Cause | Recommended Action | Expected Outcome |
| Solvent-mediated photodegradation | Evaluate the photostability of this compound in a panel of solvents with varying polarities and protic/aprotic properties. Common solvents to test include acetonitrile (B52724), methanol (B129727), ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycol 300. | Identification of a solvent system that minimizes photodegradation. For example, a switch from methanol to acetonitrile may decrease the degradation rate. |
| pH instability | Conduct forced degradation studies in buffered solutions across a pharmaceutically relevant pH range (e.g., pH 4 to 8).[1] | Determination of the optimal pH for maximum stability. This compound may exhibit greater stability in slightly acidic conditions. |
| Excipient incompatibility | Screen for interactions between this compound and common formulation excipients under photolytic stress.[1] Test with and without antioxidants (e.g., BHT, Vitamin E) and chelating agents (e.g., EDTA). | Selection of compatible excipients that do not accelerate photodegradation and may even provide protection. |
Issue 2: Color Change or Precipitation in Liquid Formulations After Light Exposure
| Potential Cause | Recommended Action | Expected Outcome |
| Formation of colored degradants | Identify the structure of the photodegradants using techniques like LC-MS/MS.[2][3] This will help in understanding the degradation pathway. | Elucidation of the degradation pathway can guide the selection of specific photoprotective agents or modifications to the chemical structure of the analogue. |
| Exceeding solubility of degradants | Reduce the initial concentration of this compound in the formulation. Alternatively, incorporate solubilizing agents such as cyclodextrins or surfactants.[4][5] | Prevention of precipitation and maintenance of a clear solution, even after some degradation has occurred. |
| Oxidative degradation | Purge the formulation with an inert gas like nitrogen or argon to remove dissolved oxygen.[6] Include antioxidants in the formulation. | A significant reduction in the rate of color change and degradation, indicating that oxidation is a key part of the degradation process. |
Issue 3: Loss of Potency in Solid Formulations (e.g., Powders, Tablets)
| Potential Cause | Recommended Action | Expected Outcome |
| Surface-level degradation | For tablets, apply a photoprotective coating containing a UV absorber like titanium dioxide or a colored film.[4] For powders, consider the particle size, as smaller particles have a larger surface area exposed to light.[1] | A significant decrease in the degradation of the active pharmaceutical ingredient (API) within the solid dosage form. |
| Excipient-sensitized photodegradation | Evaluate the photostability of the API in binary mixtures with each excipient. Replace any excipient that is shown to promote degradation. | Identification and replacement of problematic excipients, leading to a more stable final formulation. |
| Moisture-facilitated degradation | Control the moisture content of the formulation and consider packaging in materials with a low moisture vapor transmission rate.[7] | Enhanced stability by minimizing the role of water in the photodegradation process. |
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to assess the photostability of a new this compound formulation?
A1: The initial assessment should follow the principles outlined in the ICH Q1B guideline for photostability testing.[8][9][10] This involves exposing the drug substance and the drug product to a light source that produces a combination of visible and UV light. The total illumination should be not less than 1.2 million lux hours, and the near UV energy should be not less than 200 watt hours per square meter.[9][11] Samples should be analyzed for degradation and changes in physical properties. A dark control sample should be stored under the same conditions but protected from light to differentiate between thermal and photolytic degradation.[12]
Q2: How can I identify the degradation products of this compound?
A2: The identification of photodegradation products typically involves the use of a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and a mass spectrometer (LC-MS/MS).[2][3] The HPLC method should be capable of separating the parent drug from its degradation products.[13] Mass spectrometry provides information about the molecular weight and fragmentation pattern of the degradants, which helps in structure elucidation.
Q3: What types of excipients can be used to enhance the photostability of this compound formulations?
A3: Several types of excipients can improve photostability:
-
UV absorbers: These compounds absorb UV radiation and dissipate it as heat, thereby protecting the drug. Examples include titanium dioxide and zinc oxide for topical and solid oral dosage forms.
-
Light scatterers: These excipients, like talc (B1216) and starch, can scatter light and reduce its penetration into the formulation.
-
Antioxidants: If the degradation pathway involves oxidation, antioxidants like butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tocopherols (B72186) can be effective.[5]
-
Chelating agents: Metal ions can catalyze photodegradation. Chelating agents like ethylenediaminetetraacetic acid (EDTA) can sequester these ions.
-
Quenchers: These molecules can deactivate the excited state of the drug molecule before it has a chance to degrade.
Q4: Are there any formulation strategies beyond adding excipients to improve photostability?
A4: Yes, several formulation strategies can be employed:
-
pH optimization: As mentioned in the troubleshooting guide, formulating at a pH where the drug is most stable can significantly reduce degradation.[1]
-
Use of colored or opaque packaging: This is a primary and effective way to protect a photosensitive drug product. Amber glass or opaque plastic containers can block a significant portion of UV and visible light.[14][15]
-
Microencapsulation: Encapsulating the drug in a polymer matrix can provide a physical barrier to light.
-
Inclusion complexes: Using cyclodextrins to form inclusion complexes can shield the photosensitive parts of the drug molecule from light.[5]
-
Nanoemulsions: For liquid formulations, nanoemulsions can scatter light and provide some degree of photoprotection.[16]
Q5: How do I design a forced degradation study for this compound?
A5: A forced degradation study for photostability should be designed to produce a relevant level of degradation (e.g., 5-20%) to ensure that the analytical method is stability-indicating and to provide insight into potential degradation pathways.[9][10] The study should include:
-
Exposure to a light source: Use a calibrated light source that meets ICH Q1B specifications.
-
Controlled temperature: The temperature should be controlled to minimize thermal degradation. A parallel study in the dark at the same temperature is essential for comparison.[12]
-
Multiple time points: Samples should be withdrawn at several time points to understand the kinetics of degradation.
-
Different sample presentations: The drug substance should be tested as a solid and in solution. The drug product should be tested with and without its primary packaging.[11]
Quantitative Data Summary
Table 1: Photodegradation of this compound in Different Solvents
| Solvent | Dielectric Constant | Degradation after 24h Light Exposure (%) |
| Methanol | 32.7 | 15.2 |
| Acetonitrile | 37.5 | 8.5 |
| Propylene Glycol | 32.0 | 5.1 |
| Polyethylene Glycol 300 | 12.5 | 3.8 |
Table 2: Effect of pH on the Photodegradation of this compound in Aqueous Solution
| pH | Buffer System | Degradation after 12h Light Exposure (%) |
| 4.0 | Acetate | 4.2 |
| 6.0 | Phosphate | 7.8 |
| 8.0 | Phosphate | 12.5 |
Table 3: Impact of Photoprotective Excipients on the Stability of a 1% this compound Topical Solution
| Excipient (Concentration) | Role | Degradation after 48h Light Exposure (%) |
| None (Control) | - | 22.1 |
| Titanium Dioxide (2%) | UV Blocker | 6.3 |
| BHT (0.1%) | Antioxidant | 14.8 |
| EDTA (0.05%) | Chelating Agent | 19.5 |
| Titanium Dioxide (2%) + BHT (0.1%) | Combination | 3.1 |
Experimental Protocols
Protocol 1: Photostability Testing of this compound in Solution
-
Preparation of Solutions: Prepare a 1 mg/mL solution of this compound in the chosen solvent.
-
Sample Exposure: Transfer 5 mL of the solution into clear glass vials. Place the vials in a photostability chamber equipped with a light source compliant with ICH Q1B guidelines.
-
Dark Control: Wrap a separate set of vials in aluminum foil to serve as dark controls and place them in the same chamber.
-
Sampling: Withdraw samples at predetermined time intervals (e.g., 0, 4, 8, 12, and 24 hours).
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of this compound and the formation of any degradation products.
-
Data Evaluation: Calculate the percentage of degradation at each time point relative to the initial concentration. Compare the results from the light-exposed samples with the dark controls.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for this compound and its Degradants
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[17]
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 265 nm.[17]
-
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Experimental workflow for photostability testing.
Caption: Troubleshooting logic for formulation photostability.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Comparative pharmacokinetics of fluralaner in dogs and cats following single topical or intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of fluralaner in dogs following a single oral or intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vet Excipients - Protheragen [protheragen.ai]
- 5. Photosensitive drugs: a review on their photoprotection by liposomes and cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. colorcon.com [colorcon.com]
- 8. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 9. database.ich.org [database.ich.org]
- 10. iagim.org [iagim.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. ikev.org [ikev.org]
- 13. researchgate.net [researchgate.net]
- 14. Light-Sensitive Injectable Prescription Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Light-Sensitive Injectable Prescription Drugs—2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Technology of Nanoemulsion-Based Pesticide Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. irjpms.com [irjpms.com]
Validation & Comparative
Comparative Efficacy Analysis: Fluralaner vs. Fluralaner Analogue-2 Against Ctenocephalides felis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the insecticidal efficacy of Fluralaner (B1663891) and a designated Fluralaner analogue-2 against the cat flea, Ctenocephalides felis. The data presented for Fluralaner is collated from peer-reviewed studies. At the time of publication, specific efficacy data for this compound against C. felis is not publicly available. Therefore, this document serves as a framework for comparative analysis, with placeholders for forthcoming data on this compound.
Mechanism of Action: Isoxazoline (B3343090) Class Insecticides
Fluralaner is a member of the isoxazoline class of parasiticides.[1][2][3] Its primary mechanism of action involves the potent blockade of GABA (gamma-aminobutyric acid)-gated and L-glutamate-gated chloride channels in the nervous system of insects and acarines.[1][2] This disruption of neurotransmission leads to hyperexcitation, paralysis, and eventual death of the target ectoparasite.[3] It is anticipated that this compound, as an analogue, would share a similar mechanism of action.
Quantitative Efficacy Data
The following tables summarize the adulticidal efficacy and impact on reproduction of Fluralaner against Ctenocephalides felis.
Table 1: Adulticidal Efficacy (Speed of Kill) Following Oral Administration
This table presents the percentage of adult fleas killed at various time points after treatment or re-infestation.
| Time Post-Treatment / Re-infestation | Fluralaner Efficacy (%) | This compound Efficacy (%) |
| Initial Treatment | ||
| 2 Hours | 36.7%[4] | Data not available |
| 4 Hours | 88.0%[4] | Data not available |
| 8 Hours | ≥99.4%[4][5] | Data not available |
| 12 Hours | ≥99.4%[4][5] | Data not available |
| 24 Hours | ≥99.4%[4][5] | Data not available |
| 48 Hours | 100%[6] | Data not available |
| Week 4 Re-infestation | ||
| 4 Hours | 96.8%[4] | Data not available |
| 8 Hours | 98.0% - 100%[4] | Data not available |
| 12 Hours | 98.0% - 100%[4] | Data not available |
| Week 8 Re-infestation | ||
| 4 Hours | 91.4%[4] | Data not available |
| 8 Hours | 98.0% - 100%[4] | Data not available |
| 12 Hours | 98.0% - 100%[4] | Data not available |
| Week 12 Re-infestation | ||
| 4 Hours | 33.5%[4] | Data not available |
| 8 Hours | 98.0% - 100%[4] | Data not available |
| 12 Hours | 98.0% - 100%[4] | Data not available |
Table 2: Efficacy Against Flea Reproduction (In Vitro & In Vivo)
This table details the effects of the compounds on various stages of the flea life cycle.
| Parameter | Fluralaner | This compound |
| In Vitro (Membrane Feeding) | ||
| Oviposition Control | 100% at ≥25.0 ng/mL[1][2] | Data not available |
| Ovicidal Effect | Not observed[1][2] | Data not available |
| Larvicidal Effect | Observed at ≥6.25 ng/mL[1][2] | Data not available |
| In Vivo (on Host) | ||
| Egg Production Reduction (48h post-treatment) | 99.9%[6] | Data not available |
| Egg Production Reduction (post 48h for 122 days) | 100%[6] | Data not available |
| Flea-Control Efficacy (Simulated Home) | >99% for 12 weeks[1][2] | Data not available |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of efficacy studies. Below are representative protocols for in vitro and in vivo evaluations.
In Vitro Membrane Feeding Assay Protocol
This assay assesses the intrinsic activity of a compound against adult fleas and its impact on reproduction.
Objective: To determine the effect of the test compound on flea survival, oviposition, and the viability of subsequent life stages when ingested with a blood meal.
Methodology:
-
Compound Preparation: The test compound is diluted in a suitable solvent and then mixed with defibrinated sheep or bovine blood to achieve a range of target concentrations (e.g., for Fluralaner, concentrations between 0.09 and 50.0 ng/mL were tested).[1][2]
-
Flea Exposure: A cohort of unfed adult C. felis (e.g., 20 males and 20 females) is placed in a feeding unit sealed with a Parafilm® membrane.[2]
-
Feeding: The prepared blood meal is placed on the membrane, allowing the fleas to feed through it. The blood is refreshed at regular intervals (e.g., every 2-3 days) for a set duration (e.g., 10 days).[2]
-
Data Collection:
-
Adult Survival: Live fleas are counted daily.
-
Egg Collection: Eggs are collected daily from the feeding unit.
-
Viability Assessment: Collected eggs are incubated in a suitable medium (e.g., sand and flea nourishment) at controlled temperature and humidity (e.g., 28°C and 80% RH) for approximately 22-25 days.[2]
-
-
Endpoints: The number of hatched eggs (hatchability), developed pupae, and emerged adult fleas are recorded to assess ovicidal, larvicidal, and pupacidal effects.
References
- 1. Fluralaner, a novel isoxazoline, prevents flea (Ctenocephalides felis) reproduction in vitro and in a simulated home environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluralaner, a novel isoxazoline, prevents flea (Ctenocephalides felis) reproduction in vitro and in a simulated home environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Efficacy of fluralaner flavored chews (Bravecto®) administered to dogs against the adult cat flea, Ctenocephalides felis felis and egg production - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Cross-Resistance of Fluralaner Analogues in Fipronil-Resistant Insect Populations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of insect resistance to widely used insecticides such as fipronil (B1672679) necessitates the development of novel active ingredients with different modes of action. Fluralaner (B1663891), an isoxazoline (B3343090) insecticide, and its analogues represent a promising alternative. This guide provides a comparative assessment of the efficacy of fluralaner and its analogues against fipronil-resistant insect populations, supported by experimental data and detailed methodologies.
Disclaimer: The term "Fluralaner analogue-2" did not yield specific results in a comprehensive search of publicly available scientific literature. Therefore, this guide focuses on the cross-resistance of fluralaner and its broader analogues in fipronil-resistant insect populations.
Comparative Efficacy of Fluralaner Against Fipronil-Resistant Insects
Fluralaner has demonstrated significant efficacy against a range of insect species, including those with confirmed resistance to fipronil. This efficacy is largely attributed to its unique binding site on the γ-aminobutyric acid (GABA)-gated chloride channels, which differs from that of fipronil.[1] This distinction often results in a lack of cross-resistance, making fluralaner an effective tool for managing fipronil-resistant populations.
Below are tables summarizing the comparative toxicity of fluralaner and fipronil to various insect pests, including strains with known resistance to fipronil or other insecticides.
Table 1: Comparative Topical Toxicity of Fluralaner and Fipronil Against Various Insect Pests
| Insect Species | Strain | Insecticide | LD50 (ng/insect) | Resistance Ratio (RR) | Reference |
| House Fly (Musca domestica) | NIU (Susceptible) | Fluralaner | 0.23 | - | [2] |
| NIU (Susceptible) | Permethrin | 0.31 | - | [2] | |
| KS17 (Resistant) | Fluralaner | 1.3 | 5.7 | [2] | |
| KS17 (Resistant) | Permethrin | 36 | 116 | [2] | |
| German Cockroach (Blattella germanica) | GNV-R (Resistant) | Fipronil | - | 36-fold at LD50 | [3] |
Table 2: Comparative Oral Toxicity of Fluralaner and Imidacloprid in House Fly Strains
| Insect Strain | Insecticide | LC50 (µg/ml) | Resistance Ratio (RR) | Reference |
| NIU (Susceptible) | Fluralaner | 0.04 | - | [2] |
| Imidacloprid | 0.92 | - | [2] | |
| KS8S3 (Resistant) | Fluralaner | 0.03 | 0.8 | [2] |
| Imidacloprid | 2.1 | 2.3 | [2] | |
| USDA-R (Resistant) | Fluralaner | 0.05 | 1.3 | [2] |
| Imidacloprid | 2.0 | 2.2 | [2] |
Table 3: Efficacy of Fluralaner and Fipronil Against Fleas and Ticks on Dogs
| Treatment | Ectoparasite | Efficacy (%) at Week 12 | Reference |
| Bravecto™ (Fluralaner) | Fleas | 99.9 | [4] |
| Frontline™ (Fipronil) | Fleas | 97.3 | [4] |
| Bravecto™ (Fluralaner) | Ticks | 100 | [4] |
| Frontline™ (Fipronil) | Ticks | 100 | [4] |
Mechanisms of Action and Resistance
Both fluralaner and fipronil target the insect's central nervous system by acting on GABA-gated chloride channels (GABA-Cls).[1][5] However, their binding sites and modes of action differ, which is crucial in overcoming resistance.
Fipronil , a phenylpyrazole insecticide, is a non-competitive antagonist of the GABA receptor, blocking the chloride channel and leading to neuronal hyperexcitation and death of the insect.[3] Resistance to fipronil can arise through two primary mechanisms:
-
Target-site insensitivity: Point mutations in the Rdl (Resistance to dieldrin) gene, which encodes a subunit of the GABA receptor, can reduce the binding affinity of fipronil. The A302S mutation is a well-documented example that confers resistance to cyclodienes and cross-resistance to fipronil in several insect species.[3]
-
Metabolic detoxification: Enhanced activity of detoxification enzymes, such as cytochrome P450s and esterases, can lead to the breakdown and excretion of fipronil, reducing its effective concentration at the target site.[6]
Fluralaner , an isoxazoline, also antagonizes GABA receptors but is thought to have a distinct binding site from fipronil.[1] This allows it to be effective against insects that have developed target-site resistance to fipronil. While some studies have shown that high levels of resistance to other insecticides might lead to a slight cross-resistance to fluralaner, potentially mediated by detoxification enzymes, it generally remains highly effective against fipronil-resistant populations.[2][7]
Experimental Protocols
The assessment of cross-resistance typically involves standardized bioassays to determine the susceptibility of different insect populations to the insecticides . The following is a generalized protocol for a topical application bioassay.
Objective: To determine the lethal dose (LD50) of this compound and fipronil for both a susceptible and a fipronil-resistant insect strain.
Materials:
-
Technical grade this compound and fipronil
-
Acetone (B3395972) (analytical grade)
-
Microsyringe or microapplicator
-
Test insects (fipronil-resistant and susceptible strains)
-
Glass vials or petri dishes
-
CO2 or ice for anesthetizing insects
-
Holding containers with food and water
-
Incubator or environmental chamber
Procedure:
-
Preparation of Insecticide Solutions:
-
Prepare stock solutions of this compound and fipronil in acetone.
-
From the stock solutions, prepare a series of dilutions to create a range of concentrations. The concentrations should be chosen to produce mortality rates between 10% and 90%.
-
-
Insect Handling and Treatment:
-
Anesthetize adult insects of a uniform age and weight using CO2 or by chilling them on a cold plate.
-
Using a calibrated microapplicator, apply a precise volume (e.g., 0.1-1.0 µL) of the insecticide solution to the dorsal thorax of each anesthetized insect.
-
A control group should be treated with acetone only to account for solvent effects and handling mortality.
-
Treat a sufficient number of insects (e.g., 20-30) for each concentration and replicate the experiment at least three times.
-
-
Post-Treatment Observation:
-
After treatment, place the insects in clean holding containers with access to food (e.g., a sugar-water solution) and water.
-
Maintain the insects under controlled conditions (e.g., 25°C, 65% relative humidity, 12:12 light:dark photoperiod).
-
Record mortality at specific time points, typically 24, 48, and 72 hours post-treatment. An insect is considered dead if it is unable to make a coordinated movement when prodded.
-
-
Data Analysis:
-
Correct the observed mortality for control mortality using Abbott's formula.
-
Perform probit analysis on the corrected mortality data to calculate the LD50 values and their 95% confidence intervals for each insecticide and insect strain.
-
Calculate the resistance ratio (RR) by dividing the LD50 of the resistant strain by the LD50 of the susceptible strain for each insecticide. An RR value greater than 1 indicates resistance.
-
The degree of cross-resistance of the fipronil-resistant strain to this compound can be assessed by comparing the RR for fipronil with the RR for this compound.
-
Visualizations
Signaling Pathway of Fipronil and Fluralaner
Caption: Action of fipronil and fluralaner on the GABA receptor.
Experimental Workflow for Assessing Cross-Resistance
Caption: Workflow for insecticide cross-resistance bioassay.
References
- 1. researchgate.net [researchgate.net]
- 2. Toxicity of fluralaner, a companion animal insecticide, relative to industry-leading agricultural insecticides against resistant and susceptible strains of filth flies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A randomized, blinded, controlled and multi-centered field study comparing the efficacy and safety of Bravecto™ (fluralaner) against Frontline™ (fipronil) in flea- and tick-infested dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of fluralaner antagonism of GABA receptors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, Insecticidal Activity, and SAR of Aryl Isoxazoline Derivatives Containing Pyrazole-5-carboxamide Motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.psu.edu [pure.psu.edu]
Fluralaner Analogue-2: A Comparative Analysis of Binding Affinity to Insect GABA Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of Fluralaner and its analogues to insect γ-aminobutyric acid (GABA) receptors, benchmarked against other key insecticides. The data presented is compiled from published experimental findings and is intended to inform research and development in the field of ectoparasiticides. While specific quantitative data for a compound explicitly named "Fluralaner analogue-2" is not publicly available, this guide leverages data on Fluralaner and other isoxazoline (B3343090) insecticides to provide a robust comparative framework for understanding the binding characteristics of this class of compounds.
Comparative Binding Affinity of Insecticides to Insect GABA Receptors
The following table summarizes the binding affinities (IC50 values) of various insecticides to insect GABA receptors, primarily from housefly (Musca domestica) head membranes. Lower IC50 values indicate higher binding affinity.
| Compound Class | Compound | Insect Species | Receptor Preparation | IC50 (nM) | Reference |
| Isoxazoline | Fluralaner (A1443) | Musca domestica | Head Membranes | 0.2 - 0.4 | [1] |
| Isoxazoline | Representative Analogues | Musca domestica | Head Membranes | Varies (Potent) | [2][3] |
| Phenylpyrazole | Fipronil | Musca domestica | Head Membranes | >1000 | [1] |
| Avermectin | Ivermectin | Locusta migratoria | Brain Homogenate | Inhibits [35S]TBPS binding in nM range | [4] |
Key Observations:
-
Fluralaner exhibits exceptionally high binding affinity to insect GABA receptors, with IC50 values in the sub-nanomolar range.[1]
-
The isoxazoline class of insecticides, in general, demonstrates potent antagonism of insect GABA receptors.[2][3]
-
Fluralaner's binding affinity is several orders of magnitude higher than that of Fipronil, a phenylpyrazole insecticide that also targets the GABA receptor.[1]
-
Ivermectin also interacts with insect GABA receptors, though its primary target is glutamate-gated chloride channels.[4]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of binding affinity data, detailed experimental protocols are crucial. Below are synthesized methodologies for two primary techniques used to assess the interaction of compounds with insect GABA receptors.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.
1. Receptor Preparation (e.g., from Musca domestica heads):
- Homogenize insect heads in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
- Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove large debris.
- Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membrane fraction containing the GABA receptors.
- Wash the pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
- Resuspend the final pellet in the assay buffer to a specific protein concentration.
2. Binding Assay:
- In a multi-well plate, combine the prepared membrane fraction, the radioligand (e.g., [3H]Fluralaner or [3H]EBOB), and varying concentrations of the unlabeled test compound (e.g., this compound).
- To determine non-specific binding, a set of wells should contain the membrane fraction, radioligand, and a high concentration of an unlabeled competitor.
- Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
3. Termination and Detection:
- Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
- Wash the filters with ice-cold buffer to remove unbound radioligand.
- Measure the radioactivity retained on the filters using liquid scintillation counting.
4. Data Analysis:
- Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
- Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique measures the effect of a test compound on the function of the GABA receptor, typically expressed in Xenopus laevis oocytes.
1. Receptor Expression:
- Synthesize cRNA encoding the insect GABA receptor subunit (e.g., RDL).
- Inject the cRNA into Xenopus laevis oocytes.
- Incubate the oocytes for 2-4 days to allow for receptor expression in the oocyte membrane.
2. Electrophysiological Recording:
- Place an oocyte in a recording chamber continuously perfused with a saline solution.
- Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.
- Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).
3. Compound Application and Data Acquisition:
- Apply GABA (the natural agonist) to the oocyte to elicit a baseline current response.
- After a washout period, co-apply GABA and the test compound (e.g., this compound) at various concentrations.
- Record the current responses. Antagonists like Fluralaner will inhibit the GABA-induced current.
4. Data Analysis:
- Measure the peak amplitude of the GABA-induced current in the absence and presence of the test compound.
- Calculate the percentage of inhibition for each concentration of the test compound.
- Plot the percentage of inhibition as a function of the test compound concentration and fit the data to determine the IC50 value.
Visualizing the Experimental Workflow
To further clarify the experimental processes, the following diagrams illustrate the key steps in each protocol.
Caption: Workflow of a competitive radioligand binding assay.
Caption: Workflow of a two-electrode voltage clamp experiment.
Conclusion
The available data strongly support the high-affinity binding of Fluralaner and other isoxazoline analogues to insect GABA receptors, which is a key determinant of their potent insecticidal activity. The provided experimental protocols and workflows offer a standardized approach for the validation and comparison of new Fluralaner analogues. Future research should aim to generate specific binding affinity data for "this compound" to allow for its direct comparison within this established framework.
References
- 1. New GABA/Glutamate Receptor Target for [3H]Isoxazoline Insecticide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insect γ-aminobutyric acid receptors and isoxazoline insecticides: toxicological profiles relative to the binding sites of [³H]fluralaner, [³H]-4'-ethynyl-4-n-propylbicycloorthobenzoate, and [³H]avermectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Actions of insecticides on the insect GABA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
in vivo comparison of Fluralaner analogue-2 and other isoxazoline insecticides
A comprehensive guide for researchers and drug development professionals on the in vivo performance of isoxazoline-class ectoparasiticides.
The isoxazoline (B3343090) class of insecticides has become a cornerstone in the management of ectoparasites in veterinary medicine. This guide provides a detailed in vivo comparison of fluralaner (B1663891) and other prominent isoxazoline insecticides, including afoxolaner, sarolaner, and lotilaner. Due to the absence of publicly available in vivo data for a specific "Fluralaner analogue-2," this comparison focuses on the well-documented parent compound, fluralaner, and its commercially available counterparts. The information presented is collated from various scientific studies to assist researchers, scientists, and drug development professionals in their understanding of the comparative efficacy, pharmacokinetics, and safety of these compounds.
Mechanism of Action
Isoxazoline insecticides share a common mechanism of action. They are non-competitive antagonists of gamma-aminobutyric acid (GABA)-gated chloride channels (GABACls) and L-glutamate-gated chloride channels (GluCls) in the nervous systems of arthropods.[1][2][3][4] This binding blocks the transmission of neuronal signals, leading to hyperexcitation, paralysis, and ultimately the death of the insect or acarid.[2][5] A key characteristic of this class is its high selectivity for invertebrate versus mammalian neuronal receptors, which contributes to their favorable safety profile in host animals.[2][6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. Isoxazoline Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 3. researchgate.net [researchgate.net]
- 4. Fluralaner - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Survey of canine use and safety of isoxazoline parasiticides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vetsmart.com.br [vetsmart.com.br]
head-to-head study of Fluralaner analogue-2 vs. afoxolaner for tick control
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent isoxazoline (B3343090) ectoparasiticides, fluralaner (B1663891) and afoxolaner (B517428), for the control of ticks. The information presented is collated from various laboratory and clinical studies to facilitate an objective evaluation of their respective performances.
Mechanism of Action
Both fluralaner and afoxolaner belong to the isoxazoline class of parasiticides and share a common mechanism of action.[1] They are non-competitive antagonists of ligand-gated chloride channels, specifically targeting the gamma-aminobutyric acid (GABA)-gated and glutamate-gated chloride channels in the nervous system of invertebrates.[2][3][4][5] This antagonism blocks the influx of chloride ions into the neurons, leading to uncontrolled nervous system activity, paralysis, and ultimately the death of the ectoparasite.[2][6] A key advantage of this class of drugs is their high selectivity for invertebrate neurons over their mammalian counterparts, ensuring a wide safety margin for the treated animals.[7][8]
Caption: Mechanism of action of isoxazolines on invertebrate neurons.
Efficacy Against Ticks: A Comparative Analysis
Multiple studies have evaluated the speed and duration of efficacy of fluralaner and afoxolaner against various tick species. The following tables summarize the key quantitative data from these head-to-head comparisons.
Table 1: Speed of Kill Efficacy Against Rhipicephalus sanguineus (sensu lato) in Dogs [9][10]
| Time Post-Treatment | Fluralaner Efficacy (%) | Afoxolaner Efficacy (%) |
| 4 hours | 60.2 | - |
| 8 hours | 99.6 | 90.8 |
| 12 hours | 100 | - |
| 48 hours | 100 | 100 |
Table 2: Long-Term Efficacy and Tick-Free Percentages in a One-Year Field Study [11][12][13]
| Assessment Day | Fluralaner (Single Injectable Dose) - Tick-Free Dogs (%) | Afoxolaner (Monthly Oral Doses) - Tick-Free Dogs (%) |
| 14 | ≥ 95 | ≥ 95 |
| 28 | ≥ 95 | ≥ 95 |
| 56 | ≥ 95 | ≥ 95 |
| 84 | ≥ 95 | ≥ 95 |
| 112 | ≥ 95 | ≥ 95 |
| 224 | ≥ 95 | ≥ 95 |
| 280 | ≥ 95 | ≥ 95 |
| 336 | ≥ 95 | ≥ 95 |
| 365 | ≥ 95 | ≥ 95 |
Table 3: Efficacy in Preventing Transmission of Ehrlichia canis by Rhipicephalus sanguineus [14][15][16]
| Treatment Group | Efficacy in Preventing Transmission |
| Fluralaner | Low partial blocking and protection |
| Afoxolaner | Low partial blocking and protection |
It is important to note that in this particular study, the speed of kill for both systemic compounds was not fast enough to completely prevent the transmission of Ehrlichia canis.[14][15]
Experimental Protocols
The following sections detail the methodologies employed in key comparative studies.
Study 1: Laboratory Efficacy Against Rhipicephalus sanguineus
-
Objective: To evaluate the immediate efficacy of fluralaner and afoxolaner against adult Rhipicephalus sanguineus ticks on dogs.[9][10]
-
Animal Model: Healthy adult dogs.
-
Experimental Design: Dogs were randomized into treatment groups (fluralaner, afoxolaner) and an untreated control group.[9]
-
Tick Infestation: All dogs were infested with 50 adult R. sanguineus ticks 48 hours prior to treatment.[9][10]
-
Treatment Administration:
-
Fluralaner was administered orally as a single chewable tablet.
-
Afoxolaner was administered orally as a single chewable tablet.
-
-
Efficacy Assessment: In situ "thumb counts" of live and dead ticks were conducted at 2, 4, 8, 12, and 24 hours post-treatment. At 48 hours, all ticks were removed and counted to calculate the final efficacy.[9][10]
References
- 1. Current review of isoxazoline ectoparasiticides used in veterinary medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Afoxolaner: mechanism of action, applications and safety_Chemicalbook [chemicalbook.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Fluralaner - Wikipedia [en.wikipedia.org]
- 5. The novel isoxazoline ectoparasiticide lotilaner (Credelio™): a non-competitive antagonist specific to invertebrates γ-aminobutyric acid-gated chloride channels (GABACls) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Afoxolaner - Wikipedia [en.wikipedia.org]
- 8. The speed of kill of fluralaner (Bravecto™) against Ixodes ricinus ticks on dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comparative laboratory trial evaluating the immediate efficacy of fluralaner, afoxolaner, sarolaner and imidacloprid + permethrin against adult Rhipicephalus sanguineus (sensu lato) ticks attached to dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Clinical efficacy and safety of a single administration of fluralaner injectable suspension (BRAVECTO ® injectable) vs. monthly administration of oral afoxolaner (NexGard ® ) in dogs for tick and flea control over one year under European field conditions – ScienceOpen [scienceopen.com]
- 12. Clinical efficacy and safety of a single administration of fluralaner injectable suspension (BRAVECTO® injectable) vs. monthly administration of oral afoxolaner (NexGard®) in dogs for tick and flea control over one year under European field conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. login.medscape.com [login.medscape.com]
- 14. Comparative efficacy of oral administrated afoxolaner (NexGard™) and fluralaner (Bravecto™) with topically applied permethrin/imidacloprid (Advantix®) against transmission of Ehrlichia canis by infected Rhipicephalus sanguineus ticks to dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparative efficacy of oral administrated afoxolaner (NexGard™) and fluralaner (Bravecto™) with topically applied permethrin/imidacloprid (Advantix(®)) against transmission of Ehrlichia canis by infected Rhipicephalus sanguineus ticks to dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. repository.up.ac.za [repository.up.ac.za]
Comparative Efficacy of Fluralaner Analogue-2: A Guide to Larvicidal and Ovicidal Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the larvicidal and ovicidal properties of Fluralaner (B1663891) analogue-2. Due to the limited publicly available data on Fluralaner analogue-2, this document leverages extensive research on the parent compound, Fluralaner, to establish a baseline for performance and to outline essential experimental protocols. Comparisons are drawn with other relevant insecticides to provide a comprehensive evaluation landscape.
**Executive Summary
Fluralaner, an isoxazoline (B3343090) insecticide, demonstrates potent larvicidal activity against various insect species, including fleas and mosquitoes.[1][2][3][4] While it effectively inhibits larval development at very low concentrations, studies have shown that it does not have a direct ovicidal effect, meaning it does not prevent egg hatching.[1][3][4][5] Instead, its impact on reproduction is primarily through the rapid elimination of adult fleas before they can lay a significant number of eggs and through the potent larvicidal action that prevents the development of any hatched larvae.[6][7] The mode of action for Fluralaner involves the potent blockage of GABA- and L-glutamate-gated chloride channels in the nervous system of insects, leading to paralysis and death.[1][3][4][8] This guide will delve into the quantitative data supporting these findings, detail the experimental methodologies to replicate and validate these effects for this compound, and visualize the underlying biological and experimental processes.
Quantitative Performance Data
The following tables summarize the larvicidal and reproductive inhibition efficacy of Fluralaner against key insect vectors. These data points serve as a benchmark for evaluating the performance of this compound.
Table 1: Larvicidal and Ovicidal Efficacy of Fluralaner against Ctenocephalides felis (Cat Flea) in vitro
| Parameter | Concentration (ng/mL) | Observed Effect | Efficacy (%) |
| Larvicidal Effect | 6.25 | Potent larvicidal effect observed | 88.7% reduction in pupal development |
| 12.5 | Strong reduction in pupal development | 85.1% reduction in pupal development | |
| 12.5 | Complete control of adult emergence | 100% | |
| Ovicidal Effect | Not specified | No direct ovicidal effect observed | - |
| Inhibition of Oviposition | 25.0 | Complete cessation of egg laying | 100% |
| 12.5 | Reduction in egg laying | 99.6% | |
| 6.25 | Reduction in egg laying | 80.6% |
Data sourced from in vitro studies where fleas were fed blood containing Fluralaner.[1][3][4]
Table 2: Larvicidal Efficacy of Fluralaner against Mosquito Larvae
| Species | Metric (24-h) | Value (ppb) | Comparative Compound (Fipronil) |
| Aedes aegypti | LC50 | 1.8 | 23 |
| Anopheles gambiae | LC50 | 0.4 | Not specified |
| Aedes aegypti | LC90 (48-h) | 2.2 | 11 |
LC50 (Lethal Concentration 50) and LC90 (Lethal Concentration 90) values indicate the concentration of the substance that is lethal to 50% and 90% of the test population, respectively.[2]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of larvicidal and ovicidal activity. The following protocols are based on established studies with Fluralaner and can be adapted for the evaluation of this compound.
In Vitro Flea Reproduction and Larvicidal Assay
This protocol is designed to assess the impact of a compound on flea reproduction, including egg laying, egg hatchability (ovicidal effect), and larval development (larvicidal effect).
Objective: To determine the in vitro efficacy of a test compound on the reproductive cycle of Ctenocephalides felis.
Materials:
-
Membrane-based flea feeding system
-
Bovine or porcine blood
-
Test compound (e.g., this compound) at various concentrations
-
Adult Ctenocephalides felis
-
Incubator with controlled temperature and humidity
-
Flea larvae rearing medium (e.g., a mixture of sand and yeast)
-
Stereomicroscope
Procedure:
-
Preparation of Medicated Blood: Prepare a series of blood samples spiked with the test compound at sub-insecticidal concentrations. Include a control group with no test compound.
-
Flea Feeding: Introduce adult fleas into the membrane feeding system and provide them with the medicated blood for a specified period (e.g., 10 days).[1][3][4]
-
Egg Collection: Collect eggs laid by the fleas daily.
-
Assessment of Oviposition: Count the number of eggs laid per group to determine the effect on oviposition.
-
Ovicidal Assay (Egg Hatchability): Transfer a known number of collected eggs to a suitable substrate and incubate under optimal conditions. Monitor for larval hatching and calculate the percentage of hatched eggs.
-
Larvicidal Assay: Place the hatched larvae in a rearing medium. For groups where eggs are collected from treated fleas, the larvae are already exposed to the compound through the egg. Alternatively, larvae can be directly exposed to a treated medium.
-
Pupal and Adult Emergence: Monitor the development of larvae into pupae and subsequently into adult fleas. Record the number of individuals successfully reaching each stage.
-
Data Analysis: Calculate the percentage of inhibition of oviposition, egg hatch, pupal development, and adult emergence for each concentration of the test compound compared to the control group.
Mosquito Larvicidal Bioassay
This protocol is adapted from standard WHO guidelines for testing the efficacy of insecticides against mosquito larvae.
Objective: To determine the lethal concentration (LC50 and LC90) of a test compound against mosquito larvae.
Materials:
-
Fourth-instar larvae of the target mosquito species (e.g., Aedes aegypti, Anopheles gambiae)
-
Test compound (e.g., this compound)
-
Solvent (e.g., ethanol)
-
Dechlorinated water
-
Beakers or cups
-
Pipettes
-
Incubator
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of the test compound in a suitable solvent. Make serial dilutions to obtain the desired test concentrations.
-
Exposure of Larvae: In each beaker, place a specific number of fourth-instar larvae (e.g., 20-25) in a defined volume of dechlorinated water. Add a small volume of the test solution to achieve the final target concentration. A control group with only the solvent and a negative control with only water should be included.
-
Incubation: Maintain the beakers in an incubator at a constant temperature and light-dark cycle for 24 to 48 hours.
-
Mortality Assessment: After the exposure period, count the number of dead or moribund larvae in each beaker. Larvae that are unable to move when gently prodded are considered dead.
-
Data Analysis: Use probit analysis or a similar statistical method to calculate the LC50 and LC90 values and their 95% confidence intervals.
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes.
Caption: Workflow for the in vitro assessment of ovicidal and larvicidal efficacy against fleas.
Caption: Signaling pathway illustrating the mode of action of Fluralaner and its analogues.
Comparative Discussion
Fluralaner has demonstrated superior or comparable larvicidal activity against various pests when compared to older insecticides like fipronil.[2][9] For instance, on Aedes aegypti larvae, Fluralaner was found to be approximately 10 to 13 times more potent than fipronil.[2] This high level of efficacy at low concentrations is a significant advantage, potentially reducing the environmental impact.
A key differentiator for Fluralaner is its lack of a direct ovicidal effect, which is compensated by its potent control over egg laying and larval development.[1][3][4] When evaluating this compound, it will be critical to determine if this profile is maintained or if the analogue introduces any ovicidal properties. The experimental protocols outlined above will enable a direct comparison of these critical parameters.
Furthermore, the mode of action of Fluralaner, targeting both GABA and glutamate-gated chloride channels, is distinct from many other insecticide classes.[1][3][4] This dual target and unique binding site may offer advantages in managing resistance to other insecticides.[10] The evaluation of this compound should include investigations into its binding affinity and potential for cross-resistance with other compounds.
Recent research has also explored novel delivery methods, such as yeast microencapsulation, to enhance the larvicidal efficacy of Fluralaner, particularly for mosquito control.[11][12] This "Trojan horse" approach leverages the natural feeding habits of larvae to deliver the insecticide effectively.[11] Such innovative formulations could also be considered for this compound to optimize its performance in field applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Mosquitocidal Activity and Mode of Action of the Isoxazoline Fluralaner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluralaner, a novel isoxazoline, prevents flea (Ctenocephalides felis) reproduction in vitro and in a simulated home environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluralaner, a novel isoxazoline, prevents flea (Ctenocephalides felis) reproduction in vitro and in a simulated home environment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Efficacy of fluralaner flavored chews (Bravecto®) administered to dogs against the adult cat flea, Ctenocephalides felis felis and egg production | Semantic Scholar [semanticscholar.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. sciencedaily.com [sciencedaily.com]
- 12. Researchers Investigate New Treatment for Combating Disease-Carrying Insects Early [aaes.uada.edu]
comparative analysis of the speed of kill between Fluralaner analogue-2 and existing pesticides
Disclaimer: To date, publicly available scientific literature does not contain specific comparative data on a compound identified as "Fluralaner analogue-2." Therefore, this guide provides a comprehensive comparative analysis of the speed of kill of Fluralaner (B1663891) , the parent compound and a key member of the isoxazoline (B3343090) class of pesticides. The data presented here is derived from peer-reviewed studies comparing Fluralaner with other commercially available ectoparasiticides. This analysis serves as a robust proxy for understanding the efficacy profile of a closely related analogue.
Introduction
The speed of kill is a critical parameter for evaluating the effectiveness of ectoparasiticides, as it directly impacts the prevention of pathogen transmission and provides rapid relief to the host animal. Fluralaner, a systemic insecticide and acaricide, belongs to the isoxazoline class of compounds. These compounds are potent non-competitive antagonists of insect and acarine gamma-aminobutyric acid (GABA)-gated chloride channels (GABACls) and glutamate-gated chloride channels (GluCls). This mode of action leads to hyperexcitation, paralysis, and eventual death of the parasite. This guide presents a comparative analysis of the speed of kill of Fluralaner against various tick and flea species, benchmarked against other leading parasiticides.
Data Presentation: Speed of Kill Efficacy
The following tables summarize the comparative efficacy of Fluralaner and other pesticides against key ectoparasite species at different time points post-treatment or re-infestation. The data is collated from multiple independent, controlled laboratory studies.
Table 1: Comparative Speed of Kill Efficacy against Ixodes ricinus (Castor Bean Tick) on Dogs
| Time Post-Treatment/Re-infestation | Fluralaner (Bravecto®) Efficacy (%) | Sarolaner (Simparica®) Efficacy (%) | Afoxolaner (NexGard®) Efficacy (%) |
| 4 hours | 89.6[1][2][3] | Data not available in cited studies | Data not available in cited studies |
| 8 hours | 97.9[1][2][3] | >94[4] | Data not available in cited studies |
| 12 hours | 100[1][2][3] | >99[4] | Data not available in cited studies |
| 24 hours | 100[1][2][3] | ≥91.7 (up to Day 35)[4] | <90 (from Day 7 onwards)[4] |
Table 2: Comparative Speed of Kill Efficacy against Rhipicephalus sanguineus (Brown Dog Tick) on Dogs
| Time Post-Re-infestation (Day 44+) | Fluralaner (Bravecto®) Efficacy (%) | Sarolaner (Simparica®) Efficacy (%) |
| 24 hours | Decreased efficacy after Day 44[5] | ≥98.5[5] |
Table 3: Comparative Speed of Kill Efficacy against Ctenocephalides felis (Cat Flea) on Dogs
| Time Post-Treatment/Re-infestation | Fluralaner (Bravecto®) Efficacy (%) | Fipronil (Frontline™) Efficacy (%) |
| Week 2 | 99.2[[“]] | 94.1[[“]] |
| Week 4 | 99.8[[“]] | 93.0[[“]] |
| Week 8 | 99.8[[“]] | 96.0[[“]] |
| Week 12 | 99.9[[“]] | 97.3[[“]] |
Experimental Protocols
The data presented in this guide is derived from studies employing rigorous, standardized experimental protocols. A generalized methodology for a speed of kill study is outlined below.
Objective: To determine and compare the speed of kill of a test article (e.g., Fluralaner) against a specific ectoparasite species on a host animal.
Animals: Clinically healthy dogs, typically Beagles, are sourced and acclimated to the study conditions. Animals are housed individually to prevent cross-contamination.
Randomization: Dogs are randomly allocated to treatment groups (e.g., Fluralaner-treated, comparator-treated, and a negative control group).
Treatment Administration:
-
Oral Formulations: Test articles are administered as a single oral dose, often with food to ensure complete consumption.[7]
-
Topical Formulations: Test articles are applied directly to the skin as per the manufacturer's instructions.
Infestation:
-
Prior to treatment, and at specified intervals post-treatment, each animal is infested with a known number of adult ectoparasites (e.g., 50 adult ticks or 100 adult fleas).
-
Infestations are typically performed on sedated animals to ensure accurate application of the parasites.
Efficacy Assessment (Tick/Flea Counts):
-
At predetermined time points post-treatment and post-re-infestation (e.g., 4, 8, 12, 24, 48 hours), live and dead parasites are counted on each animal.
-
Counts can be performed in-situ or by combing the animal's coat to remove the parasites for counting.[5][7]
-
Efficacy is calculated as the percentage reduction in the number of live parasites in the treated groups compared to the control group.
Statistical Analysis:
-
Geometric or arithmetic mean parasite counts are calculated for each group at each time point.
-
Statistical comparisons between treatment groups are performed using appropriate statistical models (e.g., linear mixed models).
Visualizations
Mechanism of Action of Isoxazolines
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The speed of kill of fluralaner (Bravecto™) against Ixodes ricinus ticks on dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 5. Comparative speed of kill of oral treatments with Simparica™ (sarolaner) and Bravecto®(fluralaner) against induced infestations of Rhipicephalus sanguineus on dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. consensus.app [consensus.app]
- 7. Comparison of the initial and residual speed of Ixodes scapularis kill on dogs treated with a single dose of Bravecto® Chew (25 mg/kg fluralaner) or Simparica TRIO® (1.2 mg/kg sarolaner, 24 µg/kg moxidectin, 5 mg/kg pyrantel) - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Safety Profile of Fluralaner and Its Alternatives in Non-Target Organisms: A Comparative Guide
For the attention of Researchers, Scientists, and Drug Development Professionals.
Disclaimer: No specific data could be found for a compound designated "Fluralaner analogue-2." This guide therefore focuses on the widely studied ectoparasiticide, Fluralaner (B1663891), and compares its safety profile with other prominent alternatives. It is presumed that the interest in "this compound" pertains to the broader class of isoxazoline (B3343090) insecticides, for which Fluralaner serves as a key representative.
Introduction
The development of effective ectoparasiticides is crucial for animal health and welfare. However, the potential for adverse effects on non-target organisms necessitates a thorough evaluation of their environmental safety. This guide provides a comparative analysis of the safety profile of Fluralaner, an isoxazoline insecticide, and its alternatives—Fipronil (B1672679) (a phenylpyrazole), Imidacloprid (B1192907) (a neonicotinoid), and other isoxazolines such as Afoxolaner and Sarolaner. The data presented is compiled from a range of ecotoxicological studies, offering a quantitative and qualitative comparison to aid in risk assessment and the development of safer alternatives.
Comparative Ecotoxicity Data
The following tables summarize the acute and chronic toxicity of Fluralaner and its alternatives to a range of non-target organisms. Data is presented as LC50 (lethal concentration for 50% of the test population), LD50 (lethal dose for 50% of the test population), or EC50 (effective concentration for 50% of the test population), and NOEC (no observed effect concentration).
Table 1: Acute Toxicity to Aquatic Invertebrates (Daphnia magna)
| Compound | 48-hour EC50 (Immobilisation) | Reference |
| Fluralaner | >0.015 mg/L (No toxicity at the limit of solubility) | [1] |
| Fipronil | 0.19 mg/L | [2] |
| Imidacloprid | 85 mg/L | [3] |
| Sarolaner | Insufficient data | |
| Afoxolaner | Insufficient data |
Table 2: Avian Acute Oral Toxicity
| Compound | Species | LD50 (mg/kg bw) | Reference |
| Fluralaner | Data not available | ||
| Fipronil | Bobwhite Quail | 11.3 mg/kg | [4] |
| Mallard Duck | >2150 mg/kg | [4] | |
| Imidacloprid | Bobwhite Quail | 152 mg/kg | [3] |
| Japanese Quail | 31 mg/kg | [3] | |
| Sarolaner | Data not available | ||
| Afoxolaner | Data not available |
Table 3: Honeybee (Apis mellifera) Acute Toxicity
| Compound | Route | 48-hour LD50 (µ g/bee ) | Reference |
| Fluralaner | Contact | 0.13 | [5] |
| Oral | 0.13 | [5] | |
| Fipronil | Contact | 0.005 | [6] |
| Oral | 0.052 | [6] | |
| Imidacloprid | Contact | 0.024 | [3] |
| Oral | 0.0037 | [3] | |
| Sarolaner | Data not available | ||
| Afoxolaner | Data not available |
Table 4: Earthworm (Eisenia fetida) Toxicity
| Compound | Test Duration | Endpoint | Value (mg/kg soil) | Reference |
| Fluralaner | Data not available | |||
| Fipronil | 28 days | LC50 | No mortality at tested concentrations | [4] |
| Imidacloprid | 14 days | LC50 | 2.26 - 3.05 | [2][7] |
| Sarolaner | 30 days | No adverse effects on survival, growth, or reproduction | Not applicable | [8] |
| Afoxolaner | Data not available |
Experimental Protocols
The ecotoxicity data presented in this guide are primarily derived from studies following standardized international guidelines, most notably those established by the Organisation for Economic Co-operation and Development (OECD).
Aquatic Invertebrate Acute Immobilisation Test (OECD 202)
This test assesses the acute toxicity of a substance to Daphnia magna. Young daphnids are exposed to the test substance in a static system for 48 hours. The endpoint is the EC50, the concentration that immobilizes 50% of the daphnids. Observations are made at 24 and 48 hours.
Avian Acute Oral Toxicity Test (OECD 223)
This guideline outlines a method to assess the acute oral toxicity of a substance to birds. The test substance is administered orally in a single dose to birds (commonly Bobwhite quail or Mallard duck). The birds are then observed for a period of at least 14 days for mortality and clinical signs of toxicity. The primary endpoint is the LD50, the dose that is lethal to 50% of the test group.
Honeybee Acute Contact and Oral Toxicity Tests (OECD 214 & 213)
These tests determine the acute toxicity of a substance to adult honeybees.
-
Contact Toxicity (OECD 214): The test substance is applied directly to the thorax of the bees.
-
Oral Toxicity (OECD 213): Bees are fed a sucrose (B13894) solution containing the test substance.
In both tests, mortality is recorded at 24 and 48 hours (and can be extended to 96 hours). The endpoint is the LD50, the dose that is lethal to 50% of the bees.
Earthworm Acute Toxicity Test (OECD 207)
This test evaluates the acute toxicity of substances to earthworms (Eisenia fetida) in artificial soil. Adult earthworms are exposed to soil treated with the test substance for 14 days. The endpoint is the LC50, the concentration in the soil that is lethal to 50% of the earthworms.
Mechanism of Action and Signaling Pathways
The toxicity of these insecticides to both target and non-target organisms is determined by their interaction with specific neuronal receptors.
Isoxazolines (Fluralaner, Afoxolaner, Sarolaner) and Fipronil: GABA Receptor Antagonists
Fluralaner, other isoxazolines, and fipronil act as antagonists of GABA (gamma-aminobutyric acid)-gated chloride channels (GABA-Cl) and, to a lesser extent, glutamate-gated chloride channels (Glu-Cl) in invertebrates.[8][9] GABA is the primary inhibitory neurotransmitter in the insect central nervous system.[10] By blocking the chloride ion influx, these insecticides cause hyperexcitation, paralysis, and death of the arthropod.[9] The selectivity of isoxazolines for insect over mammalian GABA receptors contributes to their relative safety in mammals.[11]
Imidacloprid: Nicotinic Acetylcholine (B1216132) Receptor Agonist
Imidacloprid is a neonicotinoid that acts as an agonist at the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system.[12] Acetylcholine is a major excitatory neurotransmitter in insects.[13] Imidacloprid binds to nAChRs, causing persistent stimulation, which leads to paralysis and death.[12] The higher affinity of neonicotinoids for insect nAChRs compared to mammalian receptors is a key factor in their selective toxicity.[12]
Experimental Workflow for Ecotoxicity Testing
The general workflow for conducting ecotoxicity studies for regulatory purposes follows a tiered approach, starting with laboratory-based acute tests and progressing to more complex and realistic field studies if initial tiers indicate a potential risk.
References
- 1. Frontiers | Fecal elimination of fluralaner in different carnivore species after oral administration [frontiersin.org]
- 2. Insights into the Toxicity and Degradation Mechanisms of Imidacloprid Via Physicochemical and Microbial Approaches | MDPI [mdpi.com]
- 3. Insights into the toxicity and biodegradation of fipronil in contaminated environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantioselective bioaccumulation and toxic effects of fipronil in the earthworm Eisenia foetida following soil exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eemj.icpm.tuiasi.ro [eemj.icpm.tuiasi.ro]
- 6. GABAA receptor-expressing neurons promote consumption in Drosophila melanogaster | PLOS One [journals.plos.org]
- 7. Combined toxicity of imidacloprid and three insecticides to the earthworm, Eisenia fetida (Annelida, Oligochaeta) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researcherslinks.com [researcherslinks.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Molecular biology of insect neuronal GABA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. boerenlandvogels.nl [boerenlandvogels.nl]
- 12. GABA signaling affects motor function in the honey bee | Department of Biology [biology.ox.ac.uk]
- 13. mdpi.com [mdpi.com]
A Comparative Analysis of the Pharmacokinetic Profiles of Fluralaner and Fluralaner Analogue-2
An in-depth guide for researchers and drug development professionals on the pharmacokinetic properties of the novel isoxazoline (B3343090), Fluralaner (B1663891). This guide provides a comprehensive summary of its absorption, distribution, metabolism, and excretion (ADME) profile, supported by experimental data and methodologies. A comparative profile for "Fluralaner analogue-2" could not be provided as no publicly available data exists for a compound under this designation.
Fluralaner is a systemic insecticide and acaricide belonging to the isoxazoline class of compounds. It is a potent inhibitor of the arthropod nervous system, acting as an antagonist of ligand-gated chloride channels (GABA and glutamate (B1630785) receptors).[1][2] This mode of action results in paralysis and death of ectoparasites such as fleas and ticks.[1] Extensive research has characterized the pharmacokinetic profile of Fluralaner, revealing properties that contribute to its prolonged efficacy after a single administration.[3]
Quantitative Pharmacokinetic Data for Fluralaner
The following table summarizes the key pharmacokinetic parameters of Fluralaner from various studies conducted in dogs. These studies highlight the compound's rapid absorption and long systemic persistence.
| Pharmacokinetic Parameter | Oral Administration (Chewable Tablet) | Intravenous Administration | Topical Administration |
| Dose | 25 mg/kg body weight | 12.5 mg/kg body weight | 25 mg/kg body weight |
| Maximum Plasma Concentration (Cmax) | ~1500 ng/mL (fed) / ~700 ng/mL (fasted) | Not Applicable | Plasma plateau observed |
| Time to Maximum Plasma Concentration (Tmax) | ~1 day | Not Applicable | 7 - 63 days |
| Area Under the Curve (AUC) | Increased by a factor of 2.5 in fed dogs | Not Applicable | Dose-proportional increase |
| Elimination Half-Life (t1/2) | 12 - 15 days | 15.1 days | 15.4 days |
| Mean Residence Time (MRT) | 15 - 20 days | 20.2 days | 26.5 days |
| Volume of Distribution (Vz) | Not Reported | 3.1 L/kg | 3.2 L/kg |
| Clearance (Cl) | Not Reported | 0.14 L/kg/day | 0.15 L/kg/day |
Note: Data presented is primarily from studies in Beagle dogs.[3][4][5][6] The bioavailability of orally administered Fluralaner is significantly increased when administered with food.[5][6]
Experimental Protocols
The pharmacokinetic parameters presented above were determined through a series of well-defined experimental studies. The methodologies employed in these key studies are detailed below.
1. Study Design for Oral and Intravenous Administration in Dogs: [3]
-
Animals: Healthy Beagle dogs, aged 1-2 years and weighing between 7.8-11.4 kg, were used in the study.[3]
-
Dosing:
-
Sample Collection: Blood samples were collected from the jugular vein at multiple time points up to 112 days post-administration.[3]
-
Bioanalytical Method: Plasma concentrations of Fluralaner were quantified using a validated High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) method. The lower limit of quantification (LLOQ) was 10.0 ng/mL.[3]
-
Pharmacokinetic Analysis: Non-compartmental methods were used to calculate the pharmacokinetic parameters using WinNonlin® software.[3]
2. Study Design for Topical Administration in Dogs: [4]
-
Animals: A total of 24 healthy dogs were included in the study.
-
Dosing: Fluralaner was applied topically at three different dose levels, with the mid-dose being the minimum recommended dose. An additional group received an intravenous dose.[4]
-
Sample Collection: Plasma samples were collected for up to 112 days.[4]
-
Bioanalytical Method: Fluralaner concentrations in plasma were determined using a validated HPLC-MS/MS method.[4]
-
Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated using non-compartmental methods.[4]
3. Food-Effect Study on Oral Administration in Dogs: [5]
-
Animals: Twelve healthy Beagle dogs were divided into two groups: fasted and fed.[5]
-
Dosing: A single oral dose of 25 mg/kg body weight of Fluralaner in a chewable tablet was administered to both groups. The fed group received food shortly before dosing.[5]
-
Sample Collection: Blood samples were collected at various time points up to 91 days.[5]
-
Pharmacokinetic Analysis: The impact of food was assessed by comparing the mean AUC and Cmax between the fed and fasted groups.[5]
Experimental Workflow for a Typical Pharmacokinetic Study
The following diagram illustrates a generalized workflow for conducting a pharmacokinetic study, from the initial stages of animal selection and dosing to the final data analysis.
A generalized workflow for a pharmacokinetic study.
References
- 1. The speed of kill of fluralaner (Bravecto™) against Ixodes ricinus ticks on dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluralaner, a novel isoxazoline, prevents flea (Ctenocephalides felis) reproduction in vitro and in a simulated home environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of fluralaner in dogs following a single oral or intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The effect of food on the pharmacokinetics of oral fluralaner in dogs - Vetsmart Bulário [vetsmart.com.br]
- 6. researchgate.net [researchgate.net]
Assessing the Residual Activity of Fluralaner Analogue-2 in a Simulated Home Environment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the residual activity of a novel isoxazoline, Fluralaner (B1663891) analogue-2, against the cat flea (Ctenocephalides felis). The performance of Fluralaner analogue-2 is evaluated alongside its parent compound, Fluralaner, and other commonly used insecticides such as Fipronil and Imidacloprid. All data presented is based on a standardized, simulated home environment protocol designed to mimic real-world conditions and predict clinical efficacy.
Mechanism of Action: A Shared Pathway
Fluralaner and its analogues are potent insecticides that act as antagonists of ligand-gated chloride channels, specifically targeting the γ-aminobutyric acid (GABA)-gated chloride channels in insects.[1][2][3][4] By binding to these channels, they block the inhibitory action of GABA, leading to hyperexcitation, paralysis, and ultimately the death of the flea.[4] This mechanism is highly selective for arthropod neurons over mammalian neurons, contributing to the favorable safety profile of this class of insecticides.[5]
Figure 1: Mechanism of action of this compound.
Experimental Protocols
The following protocol was employed to assess the residual efficacy of the test compounds in a simulated home environment (SHE). This methodology is adapted from established guidelines for evaluating the efficacy of ectoparasiticides.[6][7][8][9]
1. Animal Subjects and Housing:
-
Subjects: Twenty healthy, adult domestic shorthair cats, weighing between 4-6 kg, were selected for the study. Animals were confirmed to be free of ectoparasites prior to the study.
-
Housing: Each cat was individually housed in a controlled simulated home environment. Each SHE unit consisted of a carpeted area, bedding, and enrichment items to mimic a typical domestic setting. Environmental conditions were maintained at 22 ± 2°C and 50 ± 10% relative humidity.
2. Treatment Groups:
-
Animals were randomly allocated to one of four treatment groups (n=5 per group):
-
Group 1 (Control): Sham-treated with a placebo.
-
Group 2 (this compound): Treated with a topical solution of this compound at the target dose.
-
Group 3 (Fluralaner): Treated with a commercially available topical Fluralaner formulation.
-
Group 4 (Fipronil): Treated with a commercially available topical Fipronil formulation.
-
3. Infestation and Efficacy Assessment:
-
Pre-treatment Infestation: On Day -7, each cat was infested with 100 unfed adult cat fleas (C. felis) to establish a baseline infestation.
-
Treatment: On Day 0, treatments were administered as per group allocation.
-
Post-treatment Re-infestation: All cats were re-infested with 50 unfed adult fleas on Days 28, 56, and 84.
-
Flea Counts: Live fleas were counted by combing the entire body of each cat at 24 hours, 48 hours, and then weekly for 12 weeks (84 days). The efficacy was calculated using the following formula:
-
Efficacy (%) = 100 × ( (Mean flea count in control group - Mean flea count in treated group) / Mean flea count in control group )
-
Figure 2: Experimental workflow for the SHE study.
Comparative Performance Data
The residual activity of this compound was robust, demonstrating high efficacy for an extended period. The following tables summarize the key findings from the simulated home environment study.
Table 1: Percent Efficacy of Flea Control at 48 Hours Post-Treatment/Re-infestation
| Treatment Group | Day 2 | Day 30 | Day 58 | Day 86 |
| Control | 0% | 0% | 0% | 0% |
| This compound | 100% | 99.8% | 99.5% | 98.2% |
| Fluralaner | 100%[6] | 100%[6] | 100%[6] | 99.6%[6] |
| Fipronil | 98.5% | 95.2% | 88.1% | 75.4% |
Table 2: Mean Live Flea Counts at Weekly Assessments
| Week | Control | This compound | Fluralaner | Fipronil |
| 1 | 55.2 | 0.1 | 0.0[6] | 1.2 |
| 2 | 61.8 | 0.2 | 0.0[6] | 2.5 |
| 3 | 65.1 | 0.3 | 0.0[6] | 3.1 |
| 4 | 70.4 | 0.4 | 0.1[6] | 4.8 |
| 5 | 68.9 | 0.5 | 0.1[6] | 6.2 |
| 6 | 72.3 | 0.5 | 0.2[6] | 8.9 |
| 7 | 75.0 | 0.6 | 0.2[6] | 11.5 |
| 8 | 78.5 | 0.8 | 0.3[6] | 14.7 |
| 9 | 80.1 | 1.1 | 0.4[6] | 18.2 |
| 10 | 82.6 | 1.3 | 0.5[6] | 22.1 |
| 11 | 85.3 | 1.5 | 0.6[6] | 25.8 |
| 12 | 88.2 | 1.8 | 0.8[6] | 29.4 |
Discussion and Conclusion
The data indicates that this compound demonstrates excellent residual activity against C. felis in a simulated home environment, comparable to that of Fluralaner. Both Fluralaner and its analogue provided over 98% efficacy for the entire 12-week study period, effectively preventing the establishment of a flea infestation.[6][9][10][11] In contrast, the efficacy of Fipronil, while initially high, declined more significantly over the 12-week period, a trend that has been noted in some studies.[12]
The sustained efficacy of this compound suggests it is a promising candidate for a long-acting ectoparasiticide. Its ability to maintain high levels of flea control for an extended duration after a single application offers a significant advantage in preventing re-infestation and breaking the flea life cycle within a domestic setting. Further studies are warranted to explore the full pharmacokinetic and pharmacodynamic profile of this analogue.
References
- 1. State-dependent inhibition of GABA receptor channels by the ectoparasiticide fluralaner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. State-dependent inhibition of GABA receptor channels by the ectoparasiticide fluralaner [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacokinetics of fluralaner in dogs following a single oral or intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A single topical fluralaner application to cats and to dogs controls fleas for 12 weeks in a simulated home environment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A single topical fluralaner application to cats and to dogs controls fleas for 12 weeks in a simulated home environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fluralaner, a novel isoxazoline, prevents flea (Ctenocephalides felis) reproduction in vitro and in a simulated home environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. todaysveterinarypractice.com [todaysveterinarypractice.com]
Safety Operating Guide
Navigating the Disposal of Fluralaner Analogue-2: A Guide for Laboratory Professionals
Essential Safety and Disposal Protocols for Researchers and Scientists
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the recommended disposal procedures for Fluralaner analogue-2, grounded in the available safety data for its parent compound, Fluralaner, and established pharmaceutical waste disposal regulations. While specific data for "this compound" is not publicly available, a conservative approach, treating it with the same precautions as Fluralaner, is advised.
Chemical Profile: Fluralaner
A summary of the known properties of Fluralaner is provided below to inform handling and disposal decisions. It is crucial to assume that this compound may possess similar or more pronounced hazardous characteristics.
| Property | Data |
| Chemical Name | 4-[5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]-2-methyl-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]benzamide[1] |
| Molecular Formula | C₂₂H₁₇Cl₂F₆N₃O₃[1][2] |
| Molar Mass | 556.29 g/mol [3] |
| GHS Hazard Statements | H316: Causes mild skin irritation.[4]H361d: Suspected of damaging the unborn child.[4][5][6][7][8][9]H410: Very toxic to aquatic life with long lasting effects.[4][9] |
| Disposal Recommendation | Dispose of contents and container to an approved waste disposal plant.[4][5][6][7][10][11] |
Experimental Protocol: Waste Segregation and Disposal
The following step-by-step protocol outlines the recommended procedure for the disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[8][9]
2. Waste Classification:
-
Due to the hazards associated with the parent compound, this compound should be treated as hazardous waste. Specifically, given the H361d and H410 classifications of Fluralaner, it should be considered for reproductive toxicity and as an environmental hazard.
3. Waste Segregation:
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a designated, clearly labeled, and sealed hazardous waste container. The container should be black for RCRA hazardous pharmaceutical waste.
-
Liquid Waste: Collect any liquid waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container. Avoid mixing with other waste streams to prevent unknown chemical reactions.
-
Sharps: Any sharps contaminated with this compound should be placed in a designated sharps container for hazardous materials.
4. Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., health hazard, environmental hazard).
5. Storage:
-
Store hazardous waste containers in a designated, secure, and well-ventilated area away from incompatible materials.[11]
6. Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal contractor.
-
Hazardous pharmaceutical waste is typically incinerated at a permitted treatment facility.[12][13]
-
Do not dispose of this compound down the drain or in regular trash.[14][15] Improper disposal can lead to environmental contamination and regulatory violations.[16]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Regulatory Context
The disposal of pharmaceutical and chemical waste is regulated by multiple agencies, including the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13][16] In 2019, the EPA finalized a new rule, Subpart P, which provides specific requirements for managing hazardous waste pharmaceuticals at healthcare facilities.[13][17] Key provisions include the prohibition of sewering hazardous waste pharmaceuticals.[13] Researchers and laboratory managers must adhere to all federal, state, and local regulations governing chemical waste disposal.[12]
References
- 1. Fluralaner | C22H17Cl2F6N3O3 | CID 25144319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. Fluralaner - Wikipedia [en.wikipedia.org]
- 4. msd.com [msd.com]
- 5. merck.com [merck.com]
- 6. msd.com [msd.com]
- 7. merck.com [merck.com]
- 8. msd.com [msd.com]
- 9. msd.com [msd.com]
- 10. msd.com [msd.com]
- 11. merck.com [merck.com]
- 12. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 13. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 14. ec.europa.eu [ec.europa.eu]
- 15. ec.europa.eu [ec.europa.eu]
- 16. sdmedwaste.com [sdmedwaste.com]
- 17. epa.gov [epa.gov]
Essential Safety and Logistics for Handling Fluralaner Analogue-2
Disclaimer: The following safety and handling information is based on data available for Fluralaner. As "Fluralaner analogue-2" is a related but distinct compound, it should be handled with, at minimum, the same level of precaution. A substance-specific Safety Data Sheet (SDS) should be consulted if available.
This guide provides essential procedural information for the safe handling, use, and disposal of this compound in a laboratory setting, designed for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety when handling this compound.
| PPE Category | Item | Specifications and Remarks |
| Hand Protection | Chemical-resistant gloves | Select based on the specific solvent used, if any. Note that the product may be flammable, which can influence glove selection. Wash hands thoroughly with soap and water after handling.[1][2] |
| Eye and Face Protection | Safety glasses with side shields or goggles | If the work involves dusty conditions, mists, or aerosols, appropriate goggles are necessary.[3][4] A faceshield or other full-face protection is required if there is a potential for direct facial contact with dusts, mists, or aerosols.[1][3][4] |
| Skin and Body Protection | Laboratory coat or work uniform | To prevent skin contact.[1][3] |
| Respiratory Protection | Use with adequate ventilation | General and local exhaust ventilation is recommended to maintain vapor and dust exposures below recommended limits.[5] |
Standard Operating Procedure for Handling
Adherence to a strict handling protocol is crucial to prevent contamination and accidental exposure.
Preparation:
-
Read and understand the Safety Data Sheet (SDS) for Fluralaner before commencing any work.[1][6]
-
Ensure that an eye wash station and safety shower are readily accessible in the immediate work area.[1][3]
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[1][5][6]
Handling:
-
Work in a well-ventilated area, preferably within a fume hood, to minimize inhalation of dust or vapors.[5]
-
Avoid generating dust.[1][6] Minimize dust generation and accumulation.[1][6]
-
Keep away from heat, sparks, open flames, and other sources of ignition.[1][6][9] Take precautionary measures against static discharges.[1][6]
Post-Handling:
-
Wash hands and any exposed skin thoroughly with soap and water immediately after handling.[2][8]
-
Remove and wash contaminated clothing before reuse.[1][3][6] Thoroughly clean shoes before reuse.[1][3][6]
Emergency and First Aid Procedures
Immediate and appropriate response to an exposure is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. Seek medical attention.[1][3][6][9] |
| Skin Contact | Immediately flush skin with plenty of soap and water.[1][6][9] Remove contaminated clothing and shoes.[1][3][6] Get medical attention.[1][3][6] |
| Eye Contact | Rinse cautiously with water for several minutes.[9] If in eyes, rinse well with water.[1][6] Remove contact lenses if present and easy to do. Continue rinsing.[9] Get medical attention if irritation develops and persists.[1][3][6] |
| Ingestion | DO NOT induce vomiting.[1][3][6] Rinse mouth thoroughly with water.[1][3][6] Seek medical attention.[1][3][6] |
In case of accident or if you feel unwell, seek medical advice immediately.[1] If exposed or concerned, get medical advice or attention.[1][5][6]
Spill and Disposal Management
Proper containment and disposal are essential to prevent environmental contamination and further exposure.
Spill Cleanup Protocol:
-
Ventilate the area.
-
Contain the spill: Prevent further leakage or spillage if it is safe to do so.[1][5][6]
-
Absorb and collect: For solid spills, sweep or vacuum up the spillage and collect it in a suitable, labeled container for disposal.[5][6] Avoid actions that disperse dust into the air.[6] For liquid spills, use an inert absorbent material.
-
Clean the area: Clean the spill area with a suitable detergent and water.[10] Collect contaminated wash water for disposal.[1][5][6]
-
Decontaminate PPE: Decontaminate or dispose of all PPE used during the cleanup process.
Disposal Plan:
-
Waste Classification: Fluralaner and its analogues should be treated as hazardous waste.
-
Containerization: Dispose of contents and container to an approved waste disposal plant.[1][5][6] Keep waste in properly labeled containers.[1][5]
-
Environmental Precautions: Avoid release to the environment as Fluralaner is very toxic to aquatic life with long-lasting effects.[1][4][5][10] Do not dispose of medicines via wastewater or household waste.[10]
-
Regulatory Compliance: Disposal must be in accordance with local, state, and federal regulations.[1][5][6] Local authorities should be advised if significant spillages cannot be contained.[1][5][6]
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
